4-tert-Butylcyclohexyl acrylate
Description
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h5,10-11H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIJAUHBAWLPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
171730-39-5 | |
| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171730-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001004378 | |
| Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
84100-23-2 | |
| Record name | 4-tert-Butylcyclohexyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-dimethylethyl)cyclohexyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 4-tert-Butylcyclohexyl Acrylate: A Technical Guide to NMR Interpretation
Abstract
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-tert-Butylcyclohexyl acrylate, a significant monomer in polymer and materials science. The guide is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this compound. A central focus is placed on the critical role of stereochemistry—specifically the differentiation of cis and trans isomers—in the interpretation of ¹H and ¹³C NMR spectra. Due to the conformational locking imparted by the bulky tert-butyl group, the orientation of the acrylate moiety (axial vs. equatorial) gives rise to distinct and predictable spectral signatures. This guide synthesizes fundamental principles of conformational analysis with detailed spectral interpretation to provide a robust framework for the characterization of this compound.
Introduction: The Significance of Stereochemistry
This compound (TBCHA) is a cycloaliphatic acrylate monomer utilized in the synthesis of various polymers. Its properties, such as high glass transition temperature and excellent durability, make it a valuable component in coatings, adhesives, and inks. TBCHA is synthesized through the esterification of 4-tert-butylcyclohexanol, a reaction that typically yields a mixture of cis and trans isomers.[1][2][3][4][5][6] The stereoisomeric composition of the monomer is of paramount importance as it directly influences the physicochemical properties of the resulting polymers.
The large tert-butyl group on the cyclohexane ring acts as a conformational lock, preferentially occupying the equatorial position to minimize steric strain.[3] This forces the acrylate group in the trans isomer into an axial orientation, while in the cis isomer, it resides in an equatorial position. This fixed conformational preference is the key to distinguishing the isomers by NMR spectroscopy, as the chemical environment of the ring protons, particularly the proton on the carbon bearing the acrylate group (C1), is markedly different.
This guide will first establish the foundational principles of NMR spectroscopy in conformationally rigid cyclohexane systems and then apply these principles to the detailed analysis of the ¹H and ¹³C NMR spectra of both cis and trans-4-tert-Butylcyclohexyl acrylate.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation.
2.1. Sample Preparation
-
Sample: this compound (commercial samples are typically a mixture of cis and trans isomers).[2][3][4][5][6]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for this compound and its single, easily identifiable solvent peak.
-
Concentration: Prepare a solution of approximately 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2.2. Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Conformational Analysis: The Foundation of Spectral Interpretation
The interpretation of the NMR spectra of this compound is predicated on the principles of conformational analysis of substituted cyclohexanes.
Figure 1: Logical workflow illustrating how the stereoisomerism of this compound dictates the orientation of the H1 proton and, consequently, its unique NMR spectral features.
The bulky tert-butyl group strongly prefers the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions. This effectively "locks" the cyclohexane ring into a single chair conformation for each isomer.
-
trans Isomer: The acrylate group is in the axial position, and the proton at C1 is therefore in the equatorial position.
-
cis Isomer: The acrylate group is in the equatorial position, and the proton at C1 is in the axial position.
This difference in the orientation of the C1 proton is the most significant factor in distinguishing the two isomers by ¹H NMR.
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum of a mixture of cis and trans-4-tert-Butylcyclohexyl acrylate will show two distinct sets of signals, particularly for the H1 proton.
4.1. The Acrylate Group Protons (δ 5.8 - 6.4 ppm)
The three vinyl protons of the acrylate moiety give rise to a characteristic set of signals in the downfield region of the spectrum. They form an AMX spin system, resulting in three distinct multiplets, each integrating to one proton.
-
Hα (geminal to the carbonyl group): Typically a doublet of doublets (dd).
-
Hβ-cis (cis to the ester group): A doublet of doublets (dd).
-
Hβ-trans (trans to the ester group): A doublet of doublets (dd).
The coupling constants are diagnostic:
-
Jtrans (Hα - Hβ-trans) ≈ 17 Hz
-
Jcis (Hα - Hβ-cis) ≈ 10.5 Hz
-
Jgeminal (Hβ-cis - Hβ-trans) ≈ 1.5 Hz
These values are largely independent of the cyclohexane ring's stereochemistry.
4.2. The Cyclohexyl Ring Protons (δ 0.8 - 5.0 ppm)
This region of the spectrum is more complex due to the overlapping signals of the cyclohexane protons. However, the signal for the H1 proton (the proton on the carbon attached to the oxygen of the acrylate group) is highly informative.
4.2.1. cis Isomer (Axial H1)
-
Chemical Shift: The axial H1 proton of the cis isomer is expected to resonate at a lower chemical shift (further upfield, likely around δ 4.5-4.7 ppm ) compared to the equatorial H1 of the trans isomer. This is due to the shielding effect of the C-C single bonds of the cyclohexane ring.[7][8]
-
Multiplicity and Coupling Constants: The axial H1 proton is coupled to two axial protons (at C2 and C6) and two equatorial protons (at C2 and C6). This results in a multiplet that is often described as a triplet of triplets. The key diagnostic feature is the presence of large axial-axial coupling constants (Jax-ax) of approximately 10-12 Hz . The axial-equatorial couplings (Jax-eq) are much smaller, around 2-5 Hz .[7]
4.2.2. trans Isomer (Equatorial H1)
-
Chemical Shift: The equatorial H1 proton of the trans isomer is expected to be deshielded relative to the axial H1 of the cis isomer, and its signal will appear further downfield, likely in the region of δ 4.8-5.0 ppm .
-
Multiplicity and Coupling Constants: The equatorial H1 proton is coupled to two axial protons and two equatorial protons. All of these couplings are either equatorial-axial or equatorial-equatorial, both of which are small (around 2-5 Hz ).[7] Consequently, the H1 signal for the trans isomer will be a narrower multiplet with no large couplings. It may appear as a triplet or a more complex narrow multiplet.
4.3. The tert-Butyl Group Protons (δ ~0.85 ppm)
The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 0.85 ppm . This signal is a useful integration standard.
Table 1: Predicted ¹H NMR Data for cis and trans-4-tert-Butylcyclohexyl Acrylate
| Proton Assignment | cis Isomer (Predicted) | trans Isomer (Predicted) |
| -C(CH₃)₃ | ~0.85 ppm (s, 9H) | ~0.85 ppm (s, 9H) |
| Cyclohexyl CH₂ | ~1.0 - 2.2 ppm (m, 8H) | ~1.0 - 2.2 ppm (m, 8H) |
| Cyclohexyl CH-C(CH₃)₃ | ~1.0 - 1.2 ppm (m, 1H) | ~1.0 - 1.2 ppm (m, 1H) |
| H1 (CH-O) | ~4.6 ppm (tt, 1H, J ≈ 11, 4 Hz) | ~4.9 ppm (m, 1H, small J) |
| Acrylate CH=CH₂ | ~5.8 ppm (dd, 1H, J ≈ 10.5, 1.5 Hz) | ~5.8 ppm (dd, 1H, J ≈ 10.5, 1.5 Hz) |
| Acrylate CH=CH₂ | ~6.1 ppm (dd, 1H, J ≈ 17, 10.5 Hz) | ~6.1 ppm (dd, 1H, J ≈ 17, 10.5 Hz) |
| Acrylate CH=CH₂ | ~6.4 ppm (dd, 1H, J ≈ 17, 1.5 Hz) | ~6.4 ppm (dd, 1H, J ≈ 17, 1.5 Hz) |
Detailed ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information and confirms the stereochemical assignment.
5.1. The Acrylate Group Carbons
-
Carbonyl Carbon (C=O): This will appear as a sharp singlet in the downfield region, typically around δ 165-166 ppm .
-
Vinyl Carbons (=CH₂ and =CH-): These will appear in the region of δ 128-131 ppm .
5.2. The Cyclohexyl Ring Carbons
The chemical shifts of the cyclohexane carbons are also influenced by the stereochemistry of the acrylate substituent.
-
C1 (CH-O): The chemical shift of this carbon is highly diagnostic. In the cis isomer (equatorial acrylate), C1 is expected to be shielded (upfield) compared to the trans isomer (axial acrylate). This is due to the gamma-gauche effect, where a substituent has a shielding effect on a carbon that is three bonds away and in a gauche conformation. Predicted shifts are ~70-72 ppm for the cis isomer and ~67-69 ppm for the trans isomer .
-
C4 (CH-C(CH₃)₃): This carbon will be found around δ 47 ppm .
-
Other Cyclohexyl Carbons (CH₂): These will appear in the range of δ 20-36 ppm . The chemical shifts will differ slightly between the two isomers.
5.3. The tert-Butyl Group Carbons
-
Quaternary Carbon (-C(CH₃)₃): A singlet around δ 32 ppm .
-
Methyl Carbons (-C(CH₃)₃): A singlet around δ 27.5 ppm .
Table 2: Predicted ¹³C NMR Data for cis and trans-4-tert-Butylcyclohexyl Acrylate
| Carbon Assignment | cis Isomer (Predicted) | trans Isomer (Predicted) |
| -C(CH₃)₃ | ~27.5 ppm | ~27.5 ppm |
| -C(CH₃)₃ | ~32.3 ppm | ~32.3 ppm |
| Cyclohexyl C2, C6 | ~31-33 ppm | ~28-30 ppm |
| Cyclohexyl C3, C5 | ~25-27 ppm | ~25-27 ppm |
| Cyclohexyl C4 | ~47.1 ppm | ~47.1 ppm |
| C1 (CH-O) | ~71 ppm | ~68 ppm |
| Acrylate =CH₂ | ~128 ppm | ~128 ppm |
| Acrylate =CH | ~131 ppm | ~131 ppm |
| C=O | ~166 ppm | ~166 ppm |
Synthesis and Isomer Ratios
This compound is typically synthesized by the esterification of 4-tert-butylcyclohexanol with acrylic acid or one of its derivatives. The stereochemical outcome of the synthesis of the precursor alcohol can influence the final isomer ratio of the acrylate. For instance, the hydrogenation of 4-tert-butylphenol can be controlled to favor the formation of the cis-4-tert-butylcyclohexanol.[9] Subsequent esterification under conditions that do not cause epimerization will yield a product enriched in the cis-acrylate. The relative integration of the distinct H1 proton signals in the ¹H NMR spectrum can be used to determine the cis/trans ratio in a given sample.
Figure 2: A simplified workflow illustrating the synthesis of this compound and the role of NMR in determining the final isomer ratio.
Conclusion
The NMR spectroscopic analysis of this compound is a powerful tool for its structural characterization, with the key to a detailed interpretation lying in the understanding of its stereochemistry. The conformationally locked cyclohexane ring, a consequence of the bulky tert-butyl group, leads to distinct and predictable ¹H and ¹³C NMR spectra for the cis and trans isomers. The chemical shift and, most notably, the coupling constants of the H1 proton serve as unambiguous markers for stereochemical assignment. The principles and predicted spectral data outlined in this guide provide a comprehensive framework for researchers and scientists to confidently identify and quantify the isomeric composition of this compound, ensuring a thorough understanding of this important industrial monomer.
References
- 1. mriquestions.com [mriquestions.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. This compound (cis- and trans- mixture) … [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 84100-23-2 | TCI EUROPE N.V. [tcichemicals.com]
- 7. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]
- 8. reddit.com [reddit.com]
- 9. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
FT-IR spectrum of 4-tert-Butylcyclohexyl acrylate monomer
An In-depth Technical Guide to the FT-IR Spectrum of 4-tert-Butylcyclohexyl Acrylate (TBCHA) Monomer
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (TBCHA), a cycloaliphatic acrylate monomer widely utilized in the formulation of adhesives, coatings, and inks.[1][2] As a Senior Application Scientist, this document moves beyond a simple spectral interpretation, offering a detailed examination of the underlying molecular vibrations, the influence of stereoisomerism, and a robust, field-tested experimental protocol for acquiring high-fidelity spectral data using Attenuated Total Reflectance (ATR). This guide is intended for researchers, quality control analysts, and formulation scientists who require a deep and practical understanding of TBCHA's spectroscopic characteristics for material identification, purity assessment, and reaction monitoring.
Introduction: The Molecular Profile of this compound
This compound (TBCHA), with the chemical formula C₁₃H₂₂O₂, is an ester functionalized monomer.[1][] Its structure is characterized by two key components: a reactive acrylate group (H₂C=CH-COO-) and a bulky 4-tert-butylcyclohexyl group.[1] The latter confers desirable properties to the resulting polymers, such as enhanced toughness, impact resistance, and hydrophobicity.[2]
1.1. Chemical Structure and Isomerism
The molecular structure consists of a cyclohexane ring where a tert-butyl group and an acrylate group are attached to carbons 1 and 4. Due to the substituted cyclohexane ring, TBCHA exists as a mixture of cis and trans diastereomers.[4][5]
-
Trans-isomer: The tert-butyl and acrylate groups are on opposite sides of the cyclohexane ring's plane. To minimize steric hindrance, the exceptionally bulky tert-butyl group preferentially occupies an equatorial position, forcing the acrylate group to also be in an equatorial position.[6]
-
Cis-isomer: The groups are on the same side of the plane. Again, the tert-butyl group dominates sterically and occupies an equatorial position, which forces the acrylate group into an axial position.[6]
This stereoisomerism is a critical consideration, as the axial versus equatorial orientation of the C-O-C ester linkage can induce subtle but discernible shifts in the vibrational frequencies within the FT-IR spectrum, particularly in the complex "fingerprint" region.
The Principles of FT-IR Spectroscopy for Monomer Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). An FT-IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."
For the analysis of liquid monomers like TBCHA, Attenuated Total Reflectance (ATR) has become the predominant sampling technique.[7][8] ATR-FTIR operates on the principle of total internal reflection within a high-refractive-index crystal (such as diamond or zinc selenide).[9][10] An infrared beam is directed through the crystal, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal surface.[7][8] This interaction allows for the acquisition of a high-quality spectrum with virtually no sample preparation, making it an ideal method for rapid and non-destructive analysis.[9][11]
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
The following protocol outlines a validated method for obtaining the FT-IR spectrum of liquid TBCHA monomer using a standard laboratory FT-IR spectrometer equipped with a diamond ATR accessory.
3.1. Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Accessory Cleaning: Meticulously clean the surface of the ATR diamond crystal. Use a solvent-grade isopropanol or acetone on a lint-free wipe to remove any residual contaminants.
-
Background Spectrum Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of this compound monomer directly onto the center of the ATR crystal. For this liquid sample, sufficient contact is achieved without applying pressure.[10]
-
Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.
-
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
-
Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the TBCHA from the ATR crystal using a suitable solvent and a lint-free wipe.
3.2. Experimental Workflow Diagram
Caption: Figure 1: ATR-FTIR Analysis Workflow for TBCHA.
Detailed Spectral Interpretation
The FT-IR spectrum of TBCHA is rich with information, clearly showing absorptions characteristic of its constituent functional groups. The analysis below dissects the spectrum into its key regions and assigns the prominent absorption bands to their corresponding molecular vibrations.
4.1. C-H Stretching Vibrations (3100 - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
=C-H Stretch (Acrylate): A weak to medium band is expected just above 3000 cm⁻¹, typically around 3040-3080 cm⁻¹ , corresponding to the C-H stretching of the vinyl (=CH₂) group.
-
C-H Stretches (Aliphatic): A series of strong, sharp peaks appear just below 3000 cm⁻¹. These are due to the C-H bonds in the tert-butyl and cyclohexyl groups.
-
~2960 cm⁻¹: Asymmetric stretching of methyl groups (-CH₃) in the tert-butyl moiety.[12]
-
~2930 cm⁻¹: Asymmetric stretching of methylene groups (-CH₂) in the cyclohexane ring.[12]
-
~2870 cm⁻¹: Symmetric stretching of methyl groups (-CH₃).[12]
-
~2850 cm⁻¹: Symmetric stretching of methylene groups (-CH₂).[12]
-
4.2. Carbonyl and Alkene Stretching Region (1800 - 1600 cm⁻¹)
This region contains two of the most diagnostic peaks for an acrylate monomer.
-
C=O Stretch (Ester): An intense, sharp absorption band is observed around 1725 cm⁻¹ . This is the characteristic carbonyl stretch of the α,β-unsaturated ester, a hallmark of the acrylate group. Acrylate esters typically exhibit strong C=O, C-C-O, and O-C-C linkages.[13]
-
C=C Stretch (Alkene): A band of medium to weak intensity appears around 1637 cm⁻¹ .[14][15] This peak corresponds to the carbon-carbon double bond stretching of the acrylate group. Its intensity is often lower than the carbonyl stretch. During polymerization, this peak diminishes, making it ideal for monitoring the curing process.[14][16]
4.3. The Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a complex series of bands arising from bending vibrations and skeletal vibrations of the entire molecule, making it unique to TBCHA.
-
C-H Bending Vibrations:
-
~1465 cm⁻¹: Scissoring deformation of the -CH₂- groups in the cyclohexane ring, often overlapping with the asymmetric bending of the -CH₃ groups.[12][17]
-
~1390 cm⁻¹ and ~1370 cm⁻¹: A characteristic doublet arising from the symmetric bending of the methyl groups in the tert-butyl group. The splitting of this peak is a classic indicator of a tert-butyl or isopropyl group.[12][18]
-
-
C-O Stretching Vibrations (Ester Linkage): Acrylate esters display two very strong and characteristic C-O stretching bands.
-
~1240-1280 cm⁻¹: Asymmetric C-O-C stretching.
-
~1150-1190 cm⁻¹: Symmetric C-O-C stretching. These bands are part of the "Rule of Three" prominent peaks for esters (C=O, C-C-O, O-C-C).[13]
-
-
=C-H Bending Vibrations:
-
~985 cm⁻¹: Out-of-plane bending (wag) of the =C-H bonds of the acrylate group.
-
-
Cyclohexane Ring Vibrations: The cyclohexane ring itself has complex skeletal vibrations (C-C stretching and deformations) throughout the fingerprint region, including bands around 950 cm⁻¹.[19][20] The exact positions are sensitive to the cis/trans conformation.
4.4. Summary of Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3060 | =C-H Stretch | Acrylate | Weak to Medium |
| 2960 - 2850 | C-H Stretch | tert-Butyl & Cyclohexyl | Strong |
| ~1725 | C=O Stretch | α,β-Unsaturated Ester | Very Strong, Sharp |
| ~1637 | C=C Stretch | Acrylate | Medium to Weak |
| ~1465 | C-H Bend (Scissor) | Cyclohexyl (-CH₂-) | Medium |
| ~1390 & ~1370 | C-H Bend (Symmetric) | tert-Butyl (-CH₃) | Medium, Doublet |
| ~1260 & ~1170 | C-O-C Stretch | Ester | Very Strong |
| ~985 | =C-H Bend (Wag) | Acrylate | Medium to Strong |
Conclusion
The FT-IR spectrum of this compound provides a definitive fingerprint for its molecular structure. The analysis is anchored by the unambiguous identification of the intense carbonyl stretch (~1725 cm⁻¹), the characteristic C-H stretching patterns of the aliphatic rings and tert-butyl group (<3000 cm⁻¹), and the strong dual C-O stretching bands in the fingerprint region. Furthermore, the C=C absorption at ~1637 cm⁻¹ serves as a critical marker for the unreacted monomer, providing a quantitative handle for monitoring polymerization kinetics. This guide equips the researcher with the foundational knowledge and practical methodology to confidently employ FT-IR spectroscopy for the robust characterization and quality assessment of TBCHA.
References
- 1. CAS 84100-23-2: this compound [cymitquimica.com]
- 2. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 4. labproinc.com [labproinc.com]
- 5. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 6. cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-buty... | Study Prep in Pearson+ [pearson.com]
- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 8. agilent.com [agilent.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. azom.com [azom.com]
- 12. davuniversity.org [davuniversity.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. azom.com [azom.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. youtube.com [youtube.com]
- 19. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
Cis and trans isomers of 4-tert-Butylcyclohexyl acrylate
An In-Depth Technical Guide to the Cis and Trans Isomers of 4-tert-Butylcyclohexyl Acrylate
Abstract
This compound (TBCHA) is a cycloaliphatic acrylate monomer prized for its contribution to the performance of advanced polymers. Its utility in formulations for adhesives, inks, and high-performance coatings is well-documented, where it imparts excellent durability, hydrophobicity, and adhesion.[1][2] However, the commercially available monomer is typically a mixture of two geometric isomers: cis and trans.[3][4] These isomers, while chemically identical in composition, possess distinct three-dimensional structures that profoundly influence their physical properties and polymerization behavior. Consequently, the isomeric ratio is a critical, yet often overlooked, parameter that dictates the final characteristics of the polymer, including its glass transition temperature (Tg), hardness, and flexibility.[5] This guide provides an in-depth exploration of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of TBCHA, offering researchers and drug development professionals the foundational knowledge required to harness the specific attributes of each isomer for targeted material design.
The Stereochemical Landscape: Axial vs. Equatorial Conformations
The core of TBCHA's isomerism lies in the stereochemistry of its substituted cyclohexane ring. The cyclohexane ring is not a planar hexagon; it predominantly exists in a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents on each carbon can occupy one of two positions:
-
Axial (a): Perpendicular to the plane of the ring.
-
Equatorial (e): In the approximate plane of the ring.
The large tert-butyl group is sterically demanding and has a strong energetic preference for the equatorial position, which minimizes unfavorable 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane ring, forcing the other substituent—the acrylate group—to adopt a fixed axial or equatorial position, thus defining the isomer.
-
trans-4-tert-Butylcyclohexyl Acrylate: In the trans isomer, the acrylate group is on the opposite side of the ring from the tert-butyl group. With the tert-butyl group in the equatorial position, the acrylate group also occupies an equatorial position (1e, 4e). This diequatorial arrangement is the most thermodynamically stable conformation.
-
cis-4-tert-Butylcyclohexyl Acrylate: In the cis isomer, the acrylate group is on the same side of the ring. To accommodate the equatorial tert-butyl group, the acrylate group is forced into the more sterically hindered axial position (1a, 4e).
Caption: Chair conformations of trans (diequatorial) and cis (axial-equatorial) TBCHA.
Synthesis and Isomer Ratio Control
The standard industrial synthesis of TBCHA involves the esterification of 4-tert-butylcyclohexanol with acrylic acid or its derivatives (e.g., acryloyl chloride). The isomeric ratio of the final acrylate product is predominantly determined by the cis/trans ratio of the starting 4-tert-butylcyclohexanol.
A typical synthesis follows this pathway:
-
Hydrogenation: Phenol is alkylated with isobutylene to form 4-tert-butylphenol.
-
Reduction: The 4-tert-butylphenol is then hydrogenated over a catalyst (e.g., Nickel or Palladium) to produce 4-tert-butylcyclohexanol. This step yields a mixture of cis and trans alcohols. The ratio can be influenced by the choice of catalyst and reaction conditions.
-
Esterification: The resulting isomeric mixture of alcohols is reacted with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor, to yield TBCHA.
Causality in Synthesis: Controlling the final isomer ratio begins with the alcohol precursor. For instance, processes designed to produce high-purity cis-4-tert-butylcyclohexyl acetate often rely on starting with a high-cis alcohol mixture and maintaining conditions that prevent isomerization.[6] Researchers aiming for an isomer-specific polymer must either source an isomerically pure starting alcohol or perform a separation of the final acrylate product.
Analytical Characterization and Isomer Differentiation
Distinguishing and quantifying the cis and trans isomers is paramount for quality control and for correlating polymer structure with function. Several analytical techniques are employed, with NMR spectroscopy and gas chromatography being the most definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating the isomers. The key diagnostic signal is the proton on the carbon atom bonded to the acrylate oxygen (C1-H). Its chemical shift and, more importantly, its coupling pattern (multiplicity and J-values) are highly dependent on its orientation (axial or equatorial).
-
trans Isomer (C1-H is axial): The proton at the C1 position is axial. It exhibits large couplings to the two adjacent axial protons (J_ax-ax, typically 8-12 Hz) and smaller couplings to the two adjacent equatorial protons (J_ax-eq, typically 2-5 Hz). This results in a wide, complex multiplet, often appearing as a triplet of triplets.
-
cis Isomer (C1-H is equatorial): The proton at the C1 position is equatorial. It has only small couplings to its four adjacent neighbors (J_eq-ax and J_eq-eq, typically 2-5 Hz). This produces a characteristically narrow multiplet.
While direct NMR data for TBCHA isomers is proprietary, extensive studies on the precursor alcohols, cis- and trans-4-tert-butylcyclohexanol, provide a reliable proxy for these principles.[7][8][9]
Table 1: Expected ¹H NMR Signatures for TBCHA Isomers
| Isomer | C1-Proton Orientation | Expected Signal for C1-Proton | Rationale for Coupling |
| trans | Axial | Broad multiplet (width > 20 Hz) | Large axial-axial (J_aa) couplings |
| cis | Equatorial | Narrow multiplet (width < 10 Hz) | Small axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings |
Gas Chromatography (GC)
GC is the workhorse method for determining the isomeric ratio in a sample. The isomers have slightly different volatilities and polarities, allowing for their separation on a capillary column.
The cis isomer, with its axial acrylate group, is generally more sterically shielded and can sometimes be more volatile, leading to a shorter retention time than the more stable trans isomer. However, the exact elution order can depend on the stationary phase of the GC column. Quantification is achieved by integrating the peak areas, assuming a similar response factor for both isomers at the detector (typically a Flame Ionization Detector, FID).
Experimental Protocol: GC Method for Isomer Ratio Analysis
This protocol provides a self-validating system for routine analysis.
-
System Preparation:
-
Instrument: Agilent 7890 GC with FID or equivalent.
-
Column: Agilent DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min).
-
Injector: Split/Splitless, 250°C, split ratio 50:1.
-
Detector: FID, 280°C.
-
-
Sample Preparation:
-
Prepare a ~1% (w/v) solution of the TBCHA sample in a high-purity solvent like dichloromethane or ethyl acetate.
-
-
Thermal Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
Rationale: The initial hold ensures sharp peaks, while the ramp is sufficient to elute both isomers with good resolution in a reasonable time.
-
-
Analysis and Quantification:
-
Inject 1 µL of the prepared sample.
-
Identify the two isomer peaks based on their retention times (validated with enriched standards if available).
-
Integrate the peak area for each isomer.
-
Calculate the percentage of each isomer: % Isomer = (Area_Isomer / Total_Area) * 100.
-
Caption: Workflow for the separation and identification of TBCHA isomers.
Impact on Polymer Properties and Applications
The choice of isomer has significant consequences for the final polymer's properties, stemming from differences in molecular geometry, which affects chain mobility and packing.
Table 2: Influence of Isomer Geometry on Polymer Properties
| Property | Predominantly trans-Isomer Polymer | Predominantly cis-Isomer Polymer | Field-Proven Insight |
| Glass Transition Temp. (Tg) | Higher | Lower | The more rigid, stable trans isomer restricts polymer chain rotation, leading to a higher Tg. Commercial TBCHA mixtures yield polymers with a Tg around 72°C.[1] Pure trans polymers would exhibit a higher Tg, resulting in harder materials. |
| Hardness & Scratch Resistance | High | Moderate | Directly correlated with Tg. High trans content is desirable for hard, protective coatings and plastic coatings.[5] |
| Flexibility & Impact Strength | Lower | Higher | The less-ordered packing of chains from the cis isomer can lead to a more flexible polymer network with better impact resistance. |
| Adhesion | Excellent | Excellent | Both isomers benefit from the cycloaliphatic structure, which promotes strong adhesion to various substrates.[1] |
| Water Resistance & Weatherability | Excellent | Excellent | The hydrophobic tert-butyl group ensures low water uptake and high durability, a key feature of this monomer regardless of isomeric form.[10][11] |
Application-Specific Formulation:
-
High-Performance Coatings (Automotive, Electronics): Formulations requiring maximum hardness, thermal stability, and scratch resistance benefit from a high trans-isomer content.[2][10]
-
Pressure-Sensitive Adhesives (PSAs): A controlled blend of cis and trans isomers can be used to balance tack, peel strength, and shear resistance. A higher cis content can lower the Tg, making the adhesive softer and more compliant at room temperature.
-
UV-Curable Inks (Flexo, Screen): A high trans ratio contributes to fast curing speeds and the development of a tough, durable ink film.[5]
Conclusion
The cis and trans isomers of this compound are not interchangeable components. They are distinct chemical entities whose structural differences translate directly into macroscopic variations in polymer performance. The diequatorial trans isomer generally yields harder, more rigid polymers with higher glass transition temperatures, while the axial-equatorial cis isomer produces more flexible materials. A thorough understanding of the analytical methods required to characterize the isomeric ratio, coupled with knowledge of how this ratio impacts material properties, empowers scientists and formulators to move beyond generic specifications. By controlling or, at a minimum, quantifying the cis/trans content, they can precisely engineer polymers with tailored characteristics, optimizing performance for the most demanding applications.
References
- 1. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound (cis- and trans- mixture) … [cymitquimica.com]
- 4. This compound | 84100-23-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. EP0998444B1 - Process for the preparation of 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 7. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 1H NMR spectrum [chemicalbook.com]
- 8. Solved For the mixture of cis- and | Chegg.com [chegg.com]
- 9. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR [m.chemicalbook.com]
- 10. uychem.com [uychem.com]
- 11. discover.univarsolutions.com [discover.univarsolutions.com]
Solubility of 4-tert-Butylcyclohexyl acrylate in organic solvents
An In-Depth Technical Guide to the Solubility of 4-tert-Butylcyclohexyl Acrylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (TBCHA), a cycloaliphatic acrylate monomer pivotal in the formulation of high-performance polymers, coatings, and adhesives.[1][2] We delve into the core physicochemical principles governing its solubility, present a predictive solubility profile across a range of common organic solvents, and provide a detailed, self-validating experimental protocol for precise solubility determination. This document is intended for researchers, scientists, and formulation chemists in the fields of polymer science and drug development who require a deep, practical understanding of this monomer's behavior in solution.
Introduction: The Molecular Profile and Industrial Relevance of TBCHA
This compound (CAS No. 84100-23-2) is an organic ester characterized by a molecular formula of C₁₃H₂₂O₂.[3][4] Structurally, it comprises a polar acrylate functional group attached to a bulky, non-polar 4-tert-butylcyclohexyl ring. This unique amphiphilic nature—a polar "head" and a significant hydrophobic "tail"—is the primary determinant of its physical properties and performance in formulations. Typically supplied as a colorless to pale yellow liquid, TBCHA is valued for its contribution to the durability, adhesion, and impact resistance of polymers.[4]
Understanding the solubility of TBCHA is not merely an academic exercise; it is fundamental to its application. In the synthesis of polymers and UV-curable resins, the monomer must be fully dissolved in a reaction medium or co-monomers to ensure uniform polymerization and predictable material properties.[1] In coatings and inks, solubility dictates film formation, leveling, and compatibility with other formulation components. Therefore, a robust knowledge of its solubility landscape is a prerequisite for successful product development and process optimization.
Foundational Principles of Solubility
The solubility of a solute in a solvent is governed by the thermodynamic principle encapsulated by the adage, "like dissolves like."[5] This concept is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent bonds.
For this compound, the key factors are:
-
The Acrylate Group (-O(C=O)CH=CH₂): This ester group introduces polarity and the potential for dipole-dipole interactions. However, it lacks hydrogen bond donors, limiting its affinity for highly cohesive, protic solvents.[6]
-
The 4-tert-Butylcyclohexyl Group: This large, saturated carbocyclic group is distinctly non-polar and hydrophobic. Its presence dominates the molecular character, creating strong van der Waals (dispersive) forces.
Consequently, TBCHA exhibits very poor solubility in water (reported as 5 mg/L at 20°C) but is known to have good solubility in a majority of organic solvents.[3][4][7] Solvents with a predominantly non-polar or moderately polar character are the most effective at solvating the large alkyl portion of the molecule, leading to high miscibility.
Predictive Solubility Profile
Based on the "like dissolves like" principle and the molecular structure of TBCHA, a predictive solubility profile can be established. The following table summarizes the expected solubility of TBCHA in various classes of organic solvents. It is critical to note that this table serves as a scientifically grounded guideline, and precise quantitative values must be confirmed via experimental measurement.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |
| Non-Polar | Toluene, Hexane, Xylenes, Cyclohexane | Highly Soluble / Miscible | The dominant non-polar alkyl group of TBCHA has a strong affinity for non-polar solvents through dispersive forces. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Methyl Ethyl Ketone (MEK) | Highly Soluble / Miscible | These solvents possess moderate polarity that can interact with the acrylate ester group, while also having sufficient non-polar character to solvate the alkyl ring. |
| Polar Protic | Ethanol, Isopropanol | Soluble to Moderately Soluble | Shorter-chain alcohols can solvate TBCHA, but solubility may decrease as the alcohol's polarity and hydrogen-bonding network become more dominant. |
| Highly Polar Protic | Methanol, Water | Sparingly Soluble to Insoluble | The strong hydrogen-bonding networks of these solvents are not effectively disrupted by the largely non-polar TBCHA molecule, leading to poor miscibility. |
Standardized Protocol for Experimental Solubility Determination
To move from prediction to quantification, a rigorous experimental methodology is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a solvent at a specified temperature.
Pre-Protocol: Safety & Handling
As a Senior Application Scientist, safety is the foundation of all laboratory work. This compound is classified as a skin and eye irritant and may cause an allergic skin reaction or respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9][11]
-
Ventilation: All handling should occur within a well-ventilated laboratory or a chemical fume hood to avoid inhaling vapors.[11]
-
SDS Review: Before beginning, thoroughly review the Safety Data Sheet (SDS) for TBCHA and all solvents to be used.[9][11]
Equipment and Materials
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Temperature-controlled orbital shaker or magnetic stirrer with hotplate
-
Calibrated volumetric pipettes and syringes
-
Drying oven or vacuum desiccator
Experimental Workflow: The Isothermal Equilibrium Method
This method establishes a saturated solution at a constant temperature, after which the concentration of the dissolved solute is measured.
Step 1: Preparation of a Saturated Solution
-
Add a known volume of the chosen solvent (e.g., 10.0 mL) to a glass vial.
-
Add TBCHA to the vial in excess, ensuring a visible amount of undissolved solute remains after initial mixing. This is a critical step to guarantee that the solution reaches saturation.
-
Securely cap the vial to prevent solvent evaporation.
Step 2: Attaining Thermodynamic Equilibrium
-
Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C).
-
Agitate the mixture for a minimum of 24 hours. This extended duration is necessary to ensure that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
Step 3: Phase Separation
-
After 24 hours, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This permits the undissolved excess TBCHA to settle, leaving a clear, saturated supernatant.
Step 4: Sample Extraction and Analysis
-
Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear supernatant using a calibrated pipette or syringe. It is imperative not to disturb the settled layer of undissolved solute.
-
Dispense the aliquot into a pre-weighed, clean, and dry vial. Record the mass of the empty vial.
-
Place the vial containing the aliquot in a vacuum oven at a moderate temperature (e.g., 40-50°C) until the solvent has completely evaporated and the mass of the vial is constant. This removes the volatile solvent, leaving only the non-volatile TBCHA residue.
-
Weigh the vial containing the dried TBCHA residue.
Step 5: Calculation of Solubility
-
Calculate the mass of the dissolved TBCHA by subtracting the mass of the empty vial from the final mass.
-
Determine the solubility using the following formula, typically expressed in grams per 100 mL of solvent:
Solubility ( g/100 mL) = (Mass of TBCHA residue (g) / Volume of aliquot (mL)) * 100
Workflow Visualization
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.
Caption: Experimental workflow for determining the solubility of TBCHA.
Conclusion
This compound is a monomer whose performance is inextricably linked to its solubility. Its molecular structure, dominated by a large non-polar moiety, renders it highly soluble in non-polar and moderately polar aprotic organic solvents, with limited solubility in highly polar, protic media like water. While theoretical principles provide a strong predictive framework, this guide emphasizes the necessity of empirical validation. The detailed isothermal equilibrium protocol provided herein offers a robust, self-validating system for generating the precise, quantitative solubility data required by formulation scientists and researchers to innovate with confidence.
References
- 1. This compound [myskinrecipes.com]
- 2. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 3. CAS 84100-23-2: this compound [cymitquimica.com]
- 4. This compound CAS#: 84100-23-2 [m.chemicalbook.com]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound CAS#: 84100-23-2 [amp.chemicalbook.com]
- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-(1,1-Dimethylethyl)cyclohexyl acrylate | C13H22O2 | CID 688322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. labproinc.com [labproinc.com]
Free radical polymerization mechanism of 4-tert-Butylcyclohexyl acrylate
An In-Depth Technical Guide to the Free Radical Polymerization of 4-tert-Butylcyclohexyl Acrylate (tBCHA)
Executive Summary
This compound (tBCHA) is a monofunctional acrylate monomer that has garnered significant attention in materials science for its ability to impart a unique combination of flexibility, toughness, thermal stability, and low polymerization shrinkage to polymers.[1][2] Its distinctive molecular structure, featuring a bulky tert-butylcyclohexyl group, provides significant steric hindrance that fundamentally influences the kinetics of free radical polymerization and the ultimate properties of the resulting polymer.[1] This guide provides a detailed examination of the free radical polymerization mechanism of tBCHA, from the fundamental steps of initiation, propagation, and termination to the specific influence of its sterically demanding side group. Furthermore, it presents a validated, step-by-step experimental protocol for the synthesis and subsequent characterization of poly(this compound), designed for researchers and scientists in polymer chemistry and drug development.
Introduction to this compound (tBCHA)
Molecular Structure and Physicochemical Properties
tBCHA is an ester of acrylic acid and 4-tert-butylcyclohexanol. The key to its utility lies in the large, non-polar tert-butylcyclohexyl group appended to the acrylate backbone.[3] This group is conformationally flexible and sterically bulky, which reduces the polymerization rate compared to less hindered acrylates but significantly enhances the thermal and mechanical properties of the final polymer.[1] The resulting polymers are valued for their durability, impact resistance, and excellent adhesion to a variety of substrates.[2][4]
Table 1: Physicochemical Properties of this compound (tBCHA) and its Polymer
| Property | Value | Source(s) |
|---|---|---|
| Monomer Properties | ||
| CAS Number | 84100-23-2 | [4][5] |
| Molecular Formula | C₁₃H₂₂O₂ | [4][5] |
| Molecular Weight | 210.31 g/mol | [4][5] |
| Density | ~1.108 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | ~1.464 | [5][7] |
| Flash Point | 102 °C (closed cup) | [3][7] |
| Polymer Properties |
| Glass Transition Temp. (Tg) | ~72 °C |[4] |
Industrial Significance and Applications
The unique properties conferred by the tBCHA monomer make it a valuable component in high-performance material formulations. It is extensively used as a reactive diluent in photocurable resins for adhesives, inks, and coatings.[1][4] Its inclusion improves flexibility, toughness, and adhesion while maintaining low viscosity for ease of application.[2] These characteristics are critical in industries such as automotive, electronics, and construction, where materials with high durability and resistance to environmental factors like heat, chemicals, and water are required.[3][8]
Core Mechanism of Free Radical Polymerization
Free radical polymerization is a chain-growth process that constitutes the primary method for synthesizing poly(acrylates).[9] The mechanism proceeds through three distinct stages: initiation, propagation, and termination.[10][11]
Caption: Core stages of free radical polymerization.
Initiation: The Spark of Reaction
The process begins with the decomposition of an initiator molecule, typically an azo compound like 2,2'-azobisisobutyronitrile (AIBN) or a peroxide, to generate primary free radicals.[10][11] This decomposition can be induced by heat or ultraviolet light.[11] The highly reactive primary radical then attacks the carbon-carbon double bond of a tBCHA monomer, forming a new, more stable carbon-centered radical and officially initiating a polymer chain.[9][12]
Propagation: Building the Polymer Chain
During propagation, the newly formed monomer radical rapidly adds to the double bond of subsequent tBCHA monomers.[9] Each addition regenerates the radical at the end of the growing chain, allowing for the swift formation of a long polymer backbone in a self-perpetuating chain reaction.[13]
Termination: Controlling Molecular Weight
The polymerization process ceases when the growing radical chains are deactivated. Termination can occur through two primary pathways:
-
Combination: Two growing radical chain ends combine to form a single, longer "dead" polymer chain.[10]
-
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains: one with a saturated end and another with an unsaturated end.[10][14]
The dominant termination mechanism influences the final molecular weight and structure of the polymer.[9] For many acrylate systems, disproportionation is a significant termination pathway.[14]
The Role of Chain Transfer and Secondary Reactions
Chain transfer is a process where the radical activity is transferred from a growing polymer chain to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent.[10][13] This terminates the growth of one chain while initiating a new one, effectively controlling the polymer's molecular weight. At the elevated temperatures often used in industrial acrylic polymerizations (>120 °C), secondary reactions like intramolecular hydrogen abstraction (backbiting) can become more prevalent.[13][15] This process can create mid-chain radicals, leading to branched polymer architectures instead of purely linear chains.[15][16]
The Influence of the tert-Butylcyclohexyl Group on Polymerization Kinetics
Steric Effects on Propagation and Termination Rates
The defining feature of tBCHA polymerization is the steric hindrance imposed by its bulky side group.[1] This bulkiness sterically shields the propagating radical at the chain end. This has two major consequences:
-
It can slightly decrease the propagation rate constant (kₚ) by hindering the approach of new monomer molecules.
-
It significantly decreases the termination rate constant (kₜ) by making it much more difficult for two bulky chain ends to come together for combination or disproportionation.
A study on the closely related 4-tert-butylcyclohexyl methacrylate (BCHMA) confirmed that the steric effects were far more pronounced in suppressing termination than in hindering propagation.[17] This imbalance leads to a longer lifetime for the propagating radicals and, consequently, a high overall polymerization reactivity.[17]
Implications for Polymer Architecture and Properties
The steric influence of the tBCHA side group directly translates to the properties of the final polymer. The bulky, conformationally flexible cyclohexyl rings prevent dense chain packing, which contributes to the polymer's flexibility and toughness.[1] This same steric hindrance enhances the thermal stability of the polymer by restricting chain mobility and raising the energy barrier for thermal degradation.[1]
Experimental Workflow: Synthesis of Poly(tBCHA) via Solution Polymerization
This section provides a detailed protocol for the laboratory-scale synthesis of poly(tBCHA) using AIBN as a thermal initiator in a toluene solution.
Caption: Experimental workflow for tBCHA synthesis.
Materials and Reagent Preparation
-
Monomer: this compound (tBCHA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Toluene, anhydrous.
-
Non-solvent: Methanol, reagent grade.
-
Atmosphere: High-purity nitrogen or argon gas.
Step-by-Step Polymerization Protocol
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet/outlet.
-
Charging the Reactor: Add 21.0 g (0.1 mol) of purified tBCHA and 80 mL of toluene to the flask.
-
Degassing: Stir the solution and bubble nitrogen gas through it for 30 minutes to remove dissolved oxygen, which is a potent inhibitor of radical polymerization.[18]
-
Initiator Preparation: In a separate vial, dissolve 0.164 g (1.0 mmol) of AIBN in 20 mL of toluene.
-
Initiation: Heat the monomer solution to 70 °C using an oil bath. Once the temperature is stable, inject the AIBN solution into the flask using a syringe.
-
Polymerization: Maintain the reaction at 70 °C with constant stirring under a positive nitrogen pressure. The reaction progress can be monitored by observing the increase in viscosity. A typical reaction time is 4 to 24 hours, depending on the desired conversion and molecular weight.
Table 2: Example Reaction Conditions for tBCHA Polymerization
| Parameter | Value | Rationale |
|---|---|---|
| Monomer (tBCHA) | 0.1 mol | Establishes the amount of polymer to be synthesized. |
| Initiator (AIBN) | 1.0 mmol | [Monomer]:[Initiator] ratio of 100:1 is common for achieving moderate to high molecular weight. |
| Solvent (Toluene) | 100 mL | Provides a medium for the reaction and helps control viscosity and temperature. |
| Temperature | 70 °C | A suitable temperature for the controlled thermal decomposition of AIBN. |
| Time | 4-24 h | Allows for significant monomer conversion. |
Polymer Isolation and Purification
-
Termination: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the solution to air.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing 500 mL of cold, rapidly stirring methanol. The poly(tBCHA) will precipitate as a white solid.
-
Washing: Allow the solid to settle, then decant the methanol. Add fresh methanol, stir to wash the polymer, and decant again. Repeat this washing step twice more to remove unreacted monomer and initiator fragments.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 50 °C until a constant weight is achieved.
Characterization of Poly(tBCHA)
Molecular Weight Analysis (SEC/GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the synthesized polymer.[17][19] This analysis provides critical information about the success of the polymerization in achieving the desired chain length and distribution.
Structural Verification (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the resulting polymer. ¹H NMR and ¹³C NMR spectra will show the disappearance of the vinyl proton and carbon signals from the monomer and the appearance of the characteristic broad peaks of the saturated polymer backbone.
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (T₉) of the polymer, a key indicator of its amorphous nature and the temperature at which it transitions from a rigid, glassy state to a more rubbery state.[17][19]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of the polymer as a function of temperature. This analysis is used to determine the thermal stability and decomposition profile of the poly(tBCHA).
Conclusion
The free radical polymerization of this compound is a robust method for producing polymers with a valuable set of properties, including enhanced toughness, flexibility, and thermal stability. The mechanism follows the classic steps of initiation, propagation, and termination, but the kinetics and resulting polymer properties are uniquely governed by the steric influence of the bulky tert-butylcyclohexyl side group. This steric hindrance preferentially reduces the rate of termination, leading to high polymerization reactivity and the formation of high-performance materials suitable for a wide range of advanced applications.
References
- 1. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. uychem.com [uychem.com]
- 4. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 84100-23-2 [chemicalbook.com]
- 7. This compound 90 84100-23-2 [sigmaaldrich.com]
- 8. This compound [myskinrecipes.com]
- 9. youtube.com [youtube.com]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 11. Polymerization Reactions [chemed.chem.purdue.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. polymersource.ca [polymersource.ca]
An In-Depth Technical Guide to the Reactivity Ratios of 4-tert-Butylcyclohexyl Acrylate in Copolymerization
Foreword: Navigating the Landscape of Reactivity in Specialty Monomers
To our fellow researchers, scientists, and drug development professionals, this guide ventures into the nuanced world of copolymerization, focusing on a monomer of significant industrial interest: 4-tert-Butylcyclohexyl acrylate (tBCHA). This bulky, cycloaliphatic acrylate is prized for its ability to impart desirable properties such as enhanced durability, flexibility, and adhesion to polymer formulations used in advanced coatings, inks, and adhesives.[1] The precise control of these properties is intrinsically linked to the copolymer's microstructure, which is dictated by the reactivity ratios of the constituent monomers.
A comprehensive literature review reveals a notable scarcity of published, experimentally determined reactivity ratios specifically for this compound. This guide, therefore, adopts a dual approach to provide a robust and intellectually honest resource. Firstly, we will establish the foundational principles of copolymerization kinetics and the established methodologies for determining reactivity ratios. Secondly, in the absence of direct data for tBCHA, we will utilize its close structural analog, 4-tert-Butylcyclohexyl methacrylate (tBCHMA), as a proxy to illustrate these principles and experimental workflows. It is crucial to acknowledge that the alpha-methyl group in methacrylates generally influences their reactivity relative to their acrylate counterparts; this distinction will be a recurring point of discussion. This guide is designed not only to inform but also to equip you with the strategic and technical framework necessary to determine and interpret the reactivity ratios for this or any novel monomer system.
The Theoretical Cornerstone: Understanding Copolymerization and Reactivity Ratios
In the realm of polymer chemistry, copolymerization stands as a powerful technique to engineer materials with tailored properties by combining two or more different monomers into a single polymer chain. The resulting copolymer's properties are not merely an average of the constituent homopolymers but are profoundly influenced by the sequence distribution of the monomer units along the chain. This sequence is governed by the kinetics of the propagation steps in radical polymerization.
Assuming the terminal model of copolymerization, where the reactivity of a growing polymer chain radical is determined solely by its terminal monomer unit, there are four possible propagation reactions for a binary system of monomer 1 (M₁) and monomer 2 (M₂):
-
k₁₁: M₁• + M₁ → M₁• (Homopropagation)
-
k₁₂: M₁• + M₂ → M₂• (Cross-propagation)
-
k₂₂: M₂• + M₂ → M₂• (Homopropagation)
-
k₂₁: M₂• + M₁ → M₁• (Cross-propagation)
From these rate constants, we derive the reactivity ratios , r₁ and r₂:
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
These ratios are the linchpin to understanding copolymer composition. They quantify the preference of a growing polymer radical to add a monomer of its own kind (homopropagation) versus the other monomer (cross-propagation). The celebrated Mayo-Lewis equation relates the instantaneous composition of the copolymer being formed (F₁) to the composition of the monomer feed (f₁):
F₁ = (r₁f₁² + f₁f₂) / (r₁f₁² + 2f₁f₂ + r₂f₂²)
Where F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer, and f₁ and f₂ are the mole fractions in the monomer feed.
The values of r₁ and r₂ provide critical insight into the resulting copolymer structure, as illustrated in the diagram below.
References
Thermogravimetric analysis of poly(4-tert-Butylcyclohexyl acrylate)
An In-depth Technical Guide to the Thermogravimetric Analysis of Poly(4-tert-Butylcyclohexyl Acrylate)
Authored by: A Senior Application Scientist
Foreword
Welcome to this in-depth technical guide on the thermogravimetric analysis (TGA) of poly(this compound) (p(4-TBCHA)). This document is intended for researchers, scientists, and professionals in materials science and drug development who require a thorough understanding of the thermal stability and decomposition kinetics of this unique polymer. As a polymer with a bulky cycloaliphatic side group, p(4-TBCHA) presents interesting thermal characteristics that are critical for its application in advanced materials and formulations. This guide moves beyond a simple recitation of methods to provide a causal explanation for experimental choices and a mechanistic interpretation of the resulting data, grounded in established principles of polymer science.
Introduction: The Significance of Thermal Stability for p(4-TBCHA)
Poly(this compound) is a specialty polymer synthesized from the this compound monomer.[1] The bulky and rigid 4-tert-butylcyclohexyl group imparts unique properties to the polymer, such as high glass transition temperature (Tg), and influences its solubility and mechanical characteristics. These attributes make it a candidate for applications requiring thermal and dimensional stability.
Thermogravimetric analysis (TGA) is a cornerstone technique in thermal analysis that measures changes in the mass of a material as a function of temperature or time in a controlled atmosphere.[2][3] For polymers like p(4-TBCHA), TGA provides critical data on:
-
Thermal Stability: The temperature range in which the polymer remains stable before decomposition begins.
-
Decomposition Profile: The specific temperatures and rate at which the polymer degrades.
-
Compositional Analysis: The amount of volatile components, and in composite materials, the filler content.[4]
-
Product Lifetime Estimation: Through kinetic analysis, TGA can be used to predict the long-term performance of the polymer under various thermal conditions.[5][6]
Understanding these thermal properties is paramount for defining processing parameters, predicting service life, and ensuring the material's integrity in its final application.
The Science of Thermogravimetric Analysis
TGA operates on a simple yet powerful principle: a high-precision balance continuously monitors the mass of a sample situated in a furnace.[3] The temperature of the furnace is increased at a controlled, linear rate, and the resulting mass loss is plotted against temperature. The output, a thermogram, provides a quantitative measure of the material's thermal stability.
Interpreting the Thermogram
A typical TGA curve for a polymer shows one or more distinct steps, each corresponding to a mass loss event. Key features include:
-
Onset Temperature (T_onset): The temperature at which significant thermal degradation begins.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal. This is determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the presence of inert fillers or char formation.
The atmosphere in which the analysis is conducted is a critical experimental parameter. An inert atmosphere (typically nitrogen) is used to study thermal decomposition, while an oxidative atmosphere (air or oxygen) is used to investigate thermo-oxidative stability.[7]
Experimental Protocol: A Self-Validating TGA Workflow
The following protocol is designed to produce reliable and reproducible TGA data for p(4-TBCHA), in accordance with standards such as ISO 11358.[3]
Instrument Preparation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 800°C.
-
Crucible Selection: Use an inert crucible, typically alumina or platinum. Ensure the crucible is clean by heating it in the furnace to a high temperature to burn off any contaminants.[8]
-
Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's guidelines. Temperature calibration is often done using materials with known Curie points.
Sample Preparation
-
Sample Form: The polymer sample should be in a consistent form, such as a fine powder or a small piece cut from a larger film or molded part. A representative sample is crucial for accurate results.[8]
-
Sample Mass: Weigh a sample of approximately 5-10 mg directly into the tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.
TGA Measurement Parameters
-
Atmosphere: For studying thermal decomposition, use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).[4]
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate. A rate of 10°C/min or 20°C/min is common for initial screening.[2] Slower heating rates can improve the resolution of overlapping decomposition steps.[7]
-
Continue heating to a final temperature where all degradation events are complete (e.g., 600-800°C).
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
TGA Experimental Workflow Diagram
Caption: Standard workflow for TGA of a polymer sample.
Anticipated Thermal Decomposition of p(4-TBCHA)
While specific TGA data for poly(this compound) is not widely published, its decomposition mechanism can be predicted with high confidence by drawing parallels with structurally similar polymers, particularly poly(tert-butyl acrylate) (PtBA).[9][10] The thermal degradation is expected to occur in a two-stage process.
Stage 1: Side-Chain Elimination
The first and most significant mass loss event is anticipated to be the cleavage of the bulky 4-tert-butylcyclohexyl ester side group. Similar to how PtBA eliminates isobutylene to form poly(acrylic acid), p(4-TBCHA) is expected to undergo an intramolecular elimination reaction.[9][10] This reaction likely proceeds via a six-membered transition state, leading to the formation of poly(acrylic acid) and the volatile byproduct, 4-tert-butylcyclohexene.
This initial decomposition step is driven by the thermal lability of the ester group and the stability of the eliminated alkene. This is a characteristic degradation pathway for polyacrylates with bulky tertiary alkyl ester groups.
Stage 2: Main-Chain Scission
Following the removal of the side chains, the resulting polymer backbone is essentially poly(acrylic acid). This structure then undergoes further degradation at higher temperatures. The decomposition of poly(acrylic acid) typically involves dehydration (loss of water) to form anhydride linkages between adjacent carboxylic acid groups, followed by decarboxylation (loss of CO2) and fragmentation of the polymer backbone at even higher temperatures.[11] This leads to the formation of a carbonaceous char.
Proposed Decomposition Mechanism Diagram
Caption: Proposed two-stage thermal decomposition of p(4-TBCHA).
Expected TGA Data Summary
The following table outlines the expected data points from a TGA of p(4-TBCHA) performed in a nitrogen atmosphere.
| Parameter | Stage 1 (Side-Chain) | Stage 2 (Backbone) |
| Temperature Range (°C) | ~200 - 350 | > 350 |
| Mass Loss (%) | ~65-70% | ~20-25% |
| Primary Volatile Product | 4-tert-butylcyclohexene | H₂O, CO₂ |
| Solid Residue | Poly(acrylic acid) | Carbonaceous Char |
Note: These values are estimations based on the molecular weight of the repeating unit and mechanisms observed in analogous polymers. Actual values may vary based on molecular weight, tacticity, and experimental conditions.
Advanced Analysis: Decomposition Kinetics
To gain deeper insights into the material's stability and predict its lifetime, a kinetic analysis can be performed. This involves running the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[2][6] As the heating rate is increased, the decomposition temperatures will shift to higher values. This is because the sample has less time to decompose at any given temperature.
This data can then be analyzed using model-free kinetic methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods) to calculate the activation energy (Ea) of decomposition.[12] The activation energy is a measure of the energy barrier for the degradation reaction; a higher Ea indicates greater thermal stability. This kinetic data is invaluable for predicting how the material will behave over long periods at moderate temperatures, which is often more relevant for real-world applications than the rapid degradation seen in a standard TGA scan.[5]
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of poly(this compound). A properly executed TGA experiment provides crucial data on the onset of degradation, the specific decomposition pathways, and the overall thermal stability of the polymer. Based on established principles of polyacrylate degradation, p(4-TBCHA) is expected to exhibit a two-stage decomposition profile, initiated by the elimination of its bulky side group to form poly(acrylic acid), followed by the subsequent degradation of the polymer backbone at higher temperatures. By employing advanced techniques like multi-heating-rate kinetic analysis, researchers can further elucidate the degradation mechanism and make reliable predictions about the material's long-term performance. This comprehensive thermal characterization is essential for the intelligent design and application of p(4-TBCHA) in advanced technologies.
References
- 1. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. You are being redirected... [impact-solutions.co.uk]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. tainstruments.com [tainstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 9. Observations on the thermolytic decomposition of poly(tert‐butyl acrylate) | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Molecular Weight Determination of Poly(4-tert-Butylcyclohexyl acrylate)
<_ _>
Abstract
The molecular weight and molecular weight distribution of poly(4-tert-Butylcyclohexyl acrylate) (p(tBCHA)) are critical parameters that dictate its physical and chemical properties, influencing its performance in various applications. This guide provides a comprehensive overview of the primary analytical techniques employed for the determination of these essential characteristics. We will delve into the theoretical underpinnings and practical considerations of Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust understanding of polymer characterization.
Introduction: The Significance of Molecular Weight in p(tBCHA)
Poly(this compound) is a polymer valued for its use in coatings, adhesives, and other specialty applications.[1] Its performance characteristics, such as viscosity, adhesion, and thermal stability, are directly correlated with its molecular weight and the distribution of polymer chain lengths within a sample. The bulky tert-butylcyclohexyl group imparts unique properties to the polymer, but also necessitates careful consideration of the analytical methods used for its characterization.
Accurate determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) is paramount for quality control, research and development, and ensuring lot-to-lot consistency. This guide will explore the most prevalent and effective techniques for achieving this.
The Workhorse Technique: Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers.[2] The technique separates polymer molecules based on their hydrodynamic volume in solution.[3]
The Principle of Separation
The core of an SEC system is a column packed with porous particles.[4] When a polymer solution is passed through the column, smaller molecules can diffuse into the pores of the packing material, resulting in a longer path and a later elution time. Conversely, larger molecules are excluded from the pores and elute more quickly.[5] By calibrating the system with polymer standards of known molecular weight, a relationship between elution time and molecular weight can be established.[6]
Experimental Protocol: SEC Analysis of p(tBCHA)
Objective: To determine the Mn, Mw, and PDI of a p(tBCHA) sample.
Materials:
-
p(tBCHA) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene or poly(methyl methacrylate) standards of narrow molecular weight distribution
-
SEC system equipped with a refractive index (RI) detector. A multi-angle light scattering (MALS) detector can also be added for absolute molecular weight determination.[3][7]
Procedure:
-
Solvent Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.
-
Sample Preparation: Accurately weigh the p(tBCHA) sample and dissolve it in THF to a known concentration (typically 1-2 mg/mL). Ensure complete dissolution by gentle agitation. Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of polystyrene or PMMA standards in THF covering the expected molecular weight range of the p(tBCHA) sample.
-
Instrument Setup:
-
Equilibrate the SEC system with THF at a constant flow rate (e.g., 1.0 mL/min).
-
Ensure the column and detector temperatures are stable.
-
-
Calibration: Inject the prepared polymer standards individually or as a cocktail and record their elution times. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution time.
-
Sample Analysis: Inject the filtered p(tBCHA) sample solution.
-
Data Analysis: Using the calibration curve, the software calculates the Mn, Mw, and PDI of the p(tBCHA) sample from its chromatogram.
Causality and Considerations
-
Choice of Solvent: THF is a good solvent for many polyacrylates, ensuring the polymer chains are fully solvated and adopt a random coil conformation, which is essential for separation based on hydrodynamic volume.
-
Calibration Standards: The accuracy of conventional SEC is dependent on the structural similarity between the calibration standards and the sample. Since p(tBCHA) has a different structure than polystyrene, the resulting molecular weights are "relative" to the standards. For absolute molecular weight determination, a MALS detector is highly recommended.[7]
-
Detector Selection: The RI detector is a universal detector for polymers, responding to the difference in refractive index between the polymer solution and the pure mobile phase.
A Deeper Look with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, offers a powerful method for determining the number-average molecular weight (Mn) of polymers through end-group analysis. This technique is particularly useful for polymers with a relatively low molecular weight (typically Mn < 3,000 g/mol ), where the signals from the end groups are sufficiently intense to be accurately integrated.[8]
The Principle of End-Group Analysis
This method relies on the ability to distinguish and integrate the NMR signals of the protons on the polymer's repeating monomer units and the protons on the terminal (end) groups.[9] By knowing the chemical structure of the repeating unit and the end groups, the degree of polymerization (DP) can be calculated, which then allows for the determination of Mn.[10]
Experimental Protocol: ¹H NMR End-Group Analysis of p(tBCHA)
Objective: To determine the Mn of a p(tBCHA) sample with known end groups.
Materials:
-
p(tBCHA) sample with identifiable end groups (e.g., from an initiator fragment).
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve a known amount of the p(tBCHA) sample in the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals.
-
Spectral Analysis:
-
Identify the resonance signals corresponding to the protons of the repeating monomer unit of p(tBCHA).
-
Identify the resonance signals corresponding to the protons of the end groups.
-
Carefully integrate the identified peaks.
-
-
Calculation:
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end group)
-
Calculate the number-average molecular weight (Mn): Mn = (DP * Molecular weight of the repeating unit) + Molecular weight of the end groups. The molecular weight of the this compound monomer is 210.31 g/mol .[11][12]
-
Causality and Considerations
-
Structural Knowledge: This method is contingent on having a clear understanding of the polymer's structure, including the specific chemical nature of the end groups.
-
Signal Resolution: The signals from the repeating unit and the end groups must be well-resolved and free from significant overlap with other signals.
-
Molecular Weight Limitation: As the molecular weight increases, the relative concentration of the end groups decreases, making their signals weaker and harder to integrate accurately. This limits the applicability of this technique to lower molecular weight polymers.
High-Resolution Analysis with MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that can provide detailed information about the molecular weight of individual polymer chains, end groups, and the overall molecular weight distribution.[13][14]
The Principle of MALDI-TOF MS
In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix compound. A laser is used to irradiate the sample, causing the matrix to absorb energy and desorb, carrying the intact polymer molecules into the gas phase as singly charged ions.[15] The time it takes for these ions to travel through a flight tube to a detector is measured. Lighter ions travel faster and arrive at the detector sooner than heavier ions, allowing for the determination of the mass-to-charge ratio and, consequently, the molecular weight of each polymer chain.
Experimental Protocol: MALDI-TOF MS Analysis of p(tBCHA)
Objective: To obtain the molecular weight distribution and end-group information of a p(tBCHA) sample.
Materials:
-
p(tBCHA) sample
-
Suitable matrix (e.g., dithranol, α-cyano-4-hydroxycinnamic acid)
-
Cationizing agent (e.g., sodium trifluoroacetate)
-
Solvent (e.g., THF)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the p(tBCHA) sample in THF.
-
Prepare a solution of the matrix in THF.
-
Prepare a solution of the cationizing agent in THF.
-
Mix the sample, matrix, and cationizing agent solutions in a specific ratio.
-
-
Target Spotting: Apply a small droplet of the final mixture onto the MALDI target plate and allow the solvent to evaporate, forming co-crystals.
-
Mass Spectrometry:
-
Introduce the target plate into the mass spectrometer.
-
Acquire the mass spectrum by firing the laser at the sample spot.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific polymer chain length.
-
The mass difference between adjacent peaks should correspond to the mass of the repeating monomer unit (210.31 g/mol for p(tBCHA)).
-
From the spectrum, Mn, Mw, and PDI can be calculated. The structure of the end groups can often be deduced from the mass of the oligomers.[15]
-
Causality and Considerations
-
Matrix Selection: The choice of matrix is crucial for successful analysis and depends on the polymer's properties and the laser wavelength used.
-
Sample Preparation: Proper sample and matrix preparation is critical to obtain high-quality spectra. Inhomogeneous co-crystals can lead to poor reproducibility.[16]
-
Mass Discrimination: In some cases, lower molecular weight chains may be preferentially ionized, leading to an underestimation of the average molecular weight.
Comparative Summary of Techniques
| Technique | Information Obtained | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Mn, Mw, PDI, Molecular Weight Distribution | Robust, widely applicable, provides distributional information. | Relative molecular weights unless coupled with a MALS detector, requires calibration. |
| Nuclear Magnetic Resonance (NMR) | Mn | Provides absolute Mn, relatively simple sample preparation. | Limited to lower molecular weight polymers, requires knowledge of end-group structure. |
| MALDI-TOF Mass Spectrometry | Mn, Mw, PDI, Molecular Weight Distribution, End-Group Information | High resolution, provides information on individual oligomers, can identify end groups. | Can be sensitive to sample preparation, potential for mass discrimination. |
Conclusion
The determination of the molecular weight of poly(this compound) is a critical step in its characterization and application. Size Exclusion Chromatography stands as the primary tool for analyzing the molecular weight distribution, providing essential parameters like Mn, Mw, and PDI. For lower molecular weight samples, ¹H NMR end-group analysis offers a straightforward method for determining absolute Mn, provided the end-group structure is known. MALDI-TOF MS provides the most detailed information, resolving individual polymer chains and offering insights into end-group chemistry. The choice of technique will depend on the specific information required, the expected molecular weight of the polymer, and the available instrumentation. For a comprehensive characterization, a combination of these techniques is often employed.
Visualizations
Experimental Workflow for SEC Analysis
Caption: Workflow for Molecular Weight Determination by SEC.
Logical Flow for NMR End-Group Analysis
Caption: Logic Diagram for Mn Calculation via NMR.
References
- 1. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 2. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. Molecular Weight GPC/SEC Analysis | Analytical Services Laboratory - Polymer Char [polymerchar.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. tainstruments.com [tainstruments.com]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. Static Light Scattering (SLS) - Absolute Molecular Weight Measurement | Malvern Panalytical [malvernpanalytical.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scribd.com [scribd.com]
- 11. scbt.com [scbt.com]
- 12. This compound 90 84100-23-2 [sigmaaldrich.com]
- 13. MALDI-LID-ToF/ToF analysis of statistical and diblock polyacrylate copolymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00928G [pubs.rsc.org]
- 14. Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 16. pubs.acs.org [pubs.acs.org]
Health and Safety Considerations for 4-tert-Butylcyclohexyl Acrylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, our primary objective is to advance research and development while upholding the highest standards of safety. This guide provides an in-depth analysis of the health and safety considerations for 4-tert-Butylcyclohexyl acrylate (TBCHA), a monomer increasingly utilized in the synthesis of specialty polymers, coatings, and adhesives.[1][2] This document moves beyond mere compliance, aiming to instill a deep, causal understanding of the risks and the scientifically-grounded protocols required for its safe handling.
Chemical Identity and Physicochemical Properties
A foundational element of safety is a thorough understanding of the material's identity and behavior.
-
Chemical Name: this compound[1]
-
Synonyms: TBCHA, Acrylic Acid 4-tert-Butylcyclohexyl Ester[]
Understanding its physical properties is critical for predicting its behavior in the laboratory environment and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [1][9][10] |
| Density | 1.108 g/mL at 25 °C | [5][7] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [][5] |
| Boiling Point | ~259.2 °C (Predicted) | [5] |
| Refractive Index | n20/D 1.464 | [5][7] |
Toxicological Profile and Hazard Identification
This compound is classified as a hazardous substance. A comprehensive understanding of its toxicological profile is non-negotiable for anyone handling this chemical. The Globally Harmonized System (GHS) provides a clear framework for its primary hazards.
GHS Hazard Classifications:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[][8][9][10] This is an immediate inflammatory reaction upon contact.
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[][8][9][10] Direct contact can cause significant, but reversible, eye damage.
-
Skin Sensitization (Sub-category 1A): H317 - May cause an allergic skin reaction.[][8][9] This is a critical long-term risk. Unlike irritation, sensitization is an immune system response. Initial exposures may show no effect, but they can prime the immune system. Subsequent, even minimal, contact can trigger a severe allergic rash.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[][8][9][10] Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
-
Hazardous to the Aquatic Environment (Acute and Chronic): H400/H410/H411 - Very toxic to aquatic life with long-lasting effects.[][9] This underscores the importance of preventing any release into the environment.
Quantitative Toxicity Data:
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | ~5000 mg/kg | [4] |
| LD50 | Rat | Dermal | >2000 mg/kg | [4] |
| EC50 | Daphnia magna | Aquatic | 1.03 mg/L (48h) | [4] |
| EC50 | Pseudokirchneriella subcapitata | Aquatic | 0.539 mg/L (72h) | [4] |
| LC50 | Danio rerio | Aquatic | >1.27 mg/L (96h) | [4] |
While the acute oral and dermal toxicity is relatively low, the primary risks for laboratory personnel are skin sensitization and irritation from direct contact, respiratory irritation from inhalation, and serious eye damage from splashes.
Risk Mitigation: The Hierarchy of Controls
Effective safety management involves a multi-layered approach to risk reduction, prioritized from most to least effective. This "Hierarchy of Controls" is a fundamental concept in industrial hygiene.
References
- 1. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 2. This compound [myskinrecipes.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 84100-23-2 [chemicalbook.com]
- 8. 4-(1,1-Dimethylethyl)cyclohexyl acrylate | C13H22O2 | CID 688322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. guidechem.com [guidechem.com]
Chemical structure and IUPAC name of TBCHA
An In-Depth Technical Guide to the Chemical Identity of TBCHA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acronym "TBCHA" presents a notable ambiguity in chemical literature and commercial databases, potentially referring to two distinct molecules with significantly different properties and applications. This guide provides a comprehensive technical overview of both compounds commonly associated with this acronym: 4-tert-Butylcyclohexylamine and 4-tert-Butylcyclohexyl Acrylate . By delineating their respective chemical structures, IUPAC nomenclature, physicochemical properties, synthesis, applications, and safety protocols, this document aims to provide clarity for researchers and professionals in chemistry and materials science. The primary objective is to equip the reader with the necessary information to distinguish between these compounds and to understand their unique roles in scientific and industrial contexts, emphasizing the critical importance of using precise identifiers such as CAS numbers in research and development.
The "TBCHA" Ambiguity: A Tale of Two Molecules
In chemical sourcing and research, the acronym TBCHA is frequently encountered. However, it does not uniquely identify a single chemical entity. This ambiguity primarily resolves into two compounds: an amine and an acrylate monomer.
-
4-tert-Butylcyclohexylamine (CAS: 5400-88-4): A primary amine featuring a cyclohexane ring substituted with a tert-butyl group and an amino group. It is a crucial building block in organic and medicinal chemistry.[1][2]
-
This compound (CAS: 84100-23-2): An acrylate ester of 4-tert-butylcyclohexanol. This compound is a monofunctional monomer widely used in the polymer industry for synthesizing materials with enhanced mechanical and thermal properties.[3][4]
This guide will address each compound in separate, detailed sections to provide a clear and comprehensive reference.
4-tert-Butylcyclohexylamine: A Key Intermediate in Organic Synthesis
4-tert-Butylcyclohexylamine is a foundational molecule for creating more complex chemical structures, particularly within the pharmaceutical and agrochemical sectors.[1] Its rigid cyclohexyl backbone and the sterically demanding tert-butyl group provide unique conformational properties that are leveraged in stereoselective synthesis.
Chemical Structure and Nomenclature
The formal identification of this compound is essential for accurate scientific communication.
-
Common Synonyms: 4-t-Butylcyclohexylamine, 4-(tert-Butyl)cyclohexanamine, 4-Amino-1-tert-butylcyclohexane[1][2][6]
-
Molecular Weight: 155.28 g/mol [2]
-
Chemical Structure:
Physicochemical Properties
The physical characteristics of 4-tert-Butylcyclohexylamine are critical for its handling, storage, and application in synthesis. It is typically supplied as a mixture of cis and trans isomers.[5][6]
| Property | Value | Source(s) |
| CAS Number | 5400-88-4 | [1][2][7] |
| Appearance | Colorless liquid | [1][8] |
| Boiling Point | 198 °C at 760 mmHg | [1] |
| Density | 0.87 g/cm³ | [1][5] |
| Flash Point | 79 °C | [1][5] |
| Refractive Index | 1.4662 | [1][5] |
| Sensitivity | Air Sensitive | [5][8] |
Synthesis Pathway
A prevalent method for synthesizing 4-tert-Butylcyclohexylamine is through the reductive amination of 4-tert-Butylcyclohexanone. This process involves reacting the ketone with ammonia in the presence of a reducing agent, such as hydrogen gas with a nickel catalyst.[9]
Workflow: Reductive Amination of 4-tert-Butylcyclohexanone
Caption: Synthesis of 4-tert-Butylcyclohexylamine via reductive amination.
Applications in Research and Drug Development
The primary utility of this amine is as a synthetic intermediate.[1]
-
Pharmaceuticals: It serves as a starting material for active pharmaceutical ingredients (APIs), where the bulky tert-butyl group can lock the cyclohexane ring into a specific conformation, influencing the molecule's interaction with biological targets.
-
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
-
Organic Synthesis: Its role as a primary amine allows it to participate in a wide range of reactions, including amide bond formation, Schiff base condensation, and N-alkylation, making it a versatile tool for chemists.
Safety and Handling
4-tert-Butylcyclohexylamine is a hazardous substance requiring stringent safety protocols.
-
GHS Hazards: The compound is classified as corrosive. It causes severe skin burns and eye damage.[5][10]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry place under an inert atmosphere, away from incompatible materials.[10] It is designated as UN2735 for transport, classified under Hazard Class 8.[5]
This compound: A Versatile Monomer for Advanced Materials
In the field of polymer science, TBCHA refers to this compound. This monomer is prized for its ability to impart desirable characteristics such as toughness, thermal stability, and excellent adhesion to the resulting polymers.[3][4]
Chemical Structure and Nomenclature
-
IUPAC Name: (4-tert-butylcyclohexyl) prop-2-enoate[4]
-
Common Synonyms: TBCHA, this compound, Laromer TBCH[3][12][13]
-
Chemical Structure:
Physicochemical Properties
The properties of this monomer influence its use in formulations for coatings, adhesives, and inks.
| Property | Value | Source(s) |
| CAS Number | 84100-23-2 | [3][12] |
| Appearance | Colorless to light yellow clear liquid | [3][13] |
| Boiling Point | ~259 °C (Predicted) | [12][13] |
| Density | ~1.108 g/mL at 25 °C | [12][13] |
| Flash Point | 102 °C | [12][14] |
| Water Solubility | ~5 mg/L at 20 °C | [13] |
| Glass Transition Temp. (Tg) | 72 °C | [3] |
Polymerization and Chemical Reactions
The primary chemical utility of this compound is its ability to undergo polymerization.
-
Free-Radical Polymerization: The acrylate group contains a reactive double bond that readily participates in free-radical polymerization, typically initiated by UV light or thermal initiators. This reaction forms long polymer chains.[4]
-
Other Reactions: The ester linkage can be susceptible to hydrolysis under acidic or basic conditions, yielding acrylic acid and 4-tert-butylcyclohexanol. The double bond can also undergo addition reactions.[4]
Workflow: UV-Initiated Polymerization
Caption: The process of photopolymerization of TBCHA monomer.
Applications in Materials Science
The unique structure of TBCHA, combining a flexible acrylate group with a rigid, bulky cyclohexyl moiety, leads to polymers with a valuable combination of properties.
-
Adhesives and Coatings: It is used as a reactive diluent in UV-curable formulations. It improves adhesion to difficult substrates, enhances impact resistance and toughness, and offers good water and chemical resistance.[3][15][16]
-
Inks: In UV-curable inkjet inks, it provides good wettability and adhesion.[3]
-
Advanced Polymers: It is a key component in developing advanced biocompatible shape memory polymers (SMPs) for applications like 4D printing in biomedical devices. The bulky tert-butyl group enhances thermal stability and mechanical strength.[4]
Safety and Handling
While less hazardous than its amine counterpart, this compound still requires careful handling.
-
GHS Hazards: May cause an allergic skin reaction. It is also classified as very toxic to aquatic life with long-lasting effects.[17][18]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dark, well-ventilated place away from heat and direct sunlight to prevent premature polymerization.[3][16] The product is often supplied with an inhibitor like MEHQ.
Conclusion
The acronym TBCHA underscores a critical principle in the chemical sciences: the necessity for precision. While it can stand for both 4-tert-Butylcyclohexylamine and This compound , these two substances occupy vastly different roles. The former is a corrosive building block for fine chemicals and pharmaceuticals, while the latter is a polymerizable monomer essential for advanced materials. For researchers, scientists, and drug development professionals, distinguishing between these two is paramount for safety, experimental success, and regulatory compliance. The consistent use of unambiguous identifiers, particularly the CAS Registry Number, is the most effective practice to mitigate confusion and ensure clarity in scientific and commercial endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. 4-tert-Butylcyclohexylamine | C10H21N | CID 79396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 4. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 5. 4-tert-Butylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 6. 4-tert-Butylcyclohexylamine, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 7. 4-t-Butylcyclohexylamine [webbook.nist.gov]
- 8. labproinc.com [labproinc.com]
- 9. 4-TERT-BUTYLCYCLOHEXYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. 4-TERT-BUTYLCYCLOHEXYLAMINE | 5400-88-4 [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. This compound | 84100-23-2 [chemicalbook.com]
- 14. This compound | 84100-23-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. TBCHA | KJ Chemicals Corporation | BuyChemJapan Corporation | BuyChemJapan [buychemjapan.com]
- 16. This compound(TBCHA) CAS 84100-23-2 For Sale - Kerton Chemical [kerton-industry.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Utilizing 4-tert-Butylcyclohexyl Acrylate in UV Curable Coatings
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 4-tert-Butylcyclohexyl acrylate (TBCHA) in ultraviolet (UV) curable coating formulations. TBCHA is a monofunctional acrylate monomer that offers a unique combination of properties, including excellent adhesion to a variety of substrates, enhanced flexibility, high impact resistance, and good water and chemical resistance.[1][2] Its bulky cycloaliphatic structure is key to its performance, enabling formulators to reduce shrinkage, improve toughness, and lower skin irritation potential in their systems.[1] This guide details the physicochemical properties of TBCHA, explains its role and mechanism in photopolymerization, and provides detailed protocols for formulation, application, and performance evaluation.
Introduction to this compound (TBCHA)
UV curable coatings are a cornerstone of modern materials science, offering rapid, energy-efficient, and solvent-free curing processes.[3][4] The performance of these coatings is heavily dependent on the selection of monomers and oligomers that constitute the polymerizable resin.[5] this compound (CAS: 84100-23-2), a monofunctional cyclic aliphatic acrylate, has emerged as a critical component for high-performance formulations.[6][7]
The structure of TBCHA, featuring a bulky tert-butyl group on a cyclohexyl ring, imparts significant steric hindrance and conformational flexibility.[1] This unique molecular architecture is directly responsible for its primary benefits:
-
Adhesion Promotion: The cyclic structure provides excellent adhesion to various substrates, including challenging plastics and metals.[1][2]
-
Flexibility and Toughness: As a monofunctional monomer, it reduces crosslink density compared to multifunctional acrylates, thereby improving flexibility and impact resistance without compromising durability.[1][8]
-
Low Shrinkage: The bulky group helps to minimize volumetric shrinkage during polymerization, which reduces internal stress in the cured film and improves adhesion and dimensional stability.[1][9]
-
Reactive Diluent: TBCHA effectively reduces the viscosity of high molecular weight oligomers, allowing for easier application and improved wetting of the substrate.[5][10]
-
Enhanced Resistance: Cured films containing TBCHA exhibit good resistance to water and chemicals.[1][2]
Physicochemical Properties of TBCHA
A clear understanding of a monomer's physical and chemical properties is essential for successful formulation. The key properties of TBCHA are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84100-23-2 | [1][2] |
| Molecular Formula | C₁₃H₂₂O₂ | [6][7] |
| Molecular Weight | 210.31 g/mol | [11][12] |
| Appearance | Colorless to light yellow liquid | [2][13] |
| Density | ~1.108 g/mL at 25 °C | [11][14] |
| Boiling Point | ~259.2 °C at 760 mmHg | [1][14] |
| Flash Point | ~102 °C (closed cup) | [1][11] |
| Refractive Index | n20/D ~1.464 | [11][14] |
| Viscosity | 7-15 cps at 25 °C | [2] |
| Glass Transition Temp. (Tg) | ~72 °C | [2] |
Mechanism of Action in UV Free-Radical Polymerization
TBCHA functions within a UV curable system by participating in a free-radical chain polymerization reaction.[1][7] The process is initiated when a photoinitiator absorbs UV light, generating highly reactive radical species. These radicals attack the acrylate double bond of TBCHA and other monomers/oligomers in the formulation, initiating a rapid chain reaction that forms a highly crosslinked polymer network.
The distinct role of TBCHA is rooted in its structure:
-
Chain Termination & Reduced Crosslink Density: As a monofunctional monomer, each TBCHA molecule can only react at one end. This means it acts as a chain extender rather than a crosslinker. By incorporating TBCHA, a formulator can strategically terminate polymer chains, thereby controlling the overall crosslink density. This is crucial for achieving flexibility and reducing the brittleness often associated with highly crosslinked systems.[5][8]
-
Steric Influence: The bulky tert-butylcyclohexyl group creates steric hindrance, which can moderate the polymerization rate.[1] More importantly, it prevents the dense packing of polymer chains, creating free volume that enhances the flexibility and toughness of the final coating.[1]
Below is a conceptual diagram illustrating how TBCHA modifies a polymer network.
Caption: Role of TBCHA in modifying a polymer network.
Experimental Protocols
The following protocols provide a framework for formulating and evaluating UV curable coatings incorporating TBCHA.
Workflow Overview
The overall process from formulation to final characterization is outlined below.
Caption: Experimental workflow for formulation and testing.
Protocol 1: Formulation of a UV-Curable Clear Coat
Objective: To prepare two formulations, a control and a test formulation with TBCHA, to evaluate its effect on coating properties.
Materials:
-
Urethane Acrylate Oligomer (e.g., aliphatic polyester-based)
-
This compound (TBCHA)
-
Trimethylolpropane Triacrylate (TMPTA) - a multifunctional monomer
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Substrates (e.g., cold-rolled steel panels, polycarbonate panels)
-
Amber glass vials, mechanical stirrer, bar coater, UV curing unit with a mercury vapor lamp.
Procedure:
-
Labeling: Prepare two amber glass vials. Label one "Control" and the other "TBCHA Test".
-
Control Formulation:
-
To the "Control" vial, add 70g of Urethane Acrylate oligomer.
-
Add 30g of TMPTA. Causality: TMPTA is used to build a hard, chemically resistant network. This formulation will serve as a baseline for brittleness and hardness.[15]
-
Add 4g of TPO photoinitiator.
-
-
TBCHA Test Formulation:
-
To the "TBCHA Test" vial, add 70g of Urethane Acrylate oligomer.
-
Add 15g of TBCHA. Causality: This replaces a portion of the multifunctional acrylate to introduce flexibility and improve adhesion.
-
Add 15g of TMPTA. Causality: A blend of mono- and multifunctional acrylates is common to balance properties like hardness and flexibility.[5]
-
Add 4g of TPO photoinitiator.
-
-
Homogenization:
-
Place a magnetic stir bar in each vial.
-
Seal the vials and stir on a magnetic stir plate in the absence of light for 30 minutes or until the photoinitiator is fully dissolved and the mixture is homogeneous.
-
Gently warm the mixture to 40-50°C if necessary to reduce viscosity and aid dissolution.
-
-
Degassing: Let the formulations rest for 10-15 minutes to allow any entrapped air bubbles to escape.
Protocol 2: Coating Application and Performance Evaluation
Objective: To apply the formulated coatings and quantitatively assess their key performance characteristics.
Procedure:
-
Substrate Preparation:
-
Clean the steel and polycarbonate panels with isopropanol to remove any surface contaminants. Ensure panels are completely dry before coating.
-
-
Coating Application:
-
Place a substrate panel on a flat surface.
-
Apply a small amount of the formulated coating at one end of the panel.
-
Using a #12 wire-wound bar coater, draw down the coating with a smooth, consistent motion to achieve a wet film thickness of approximately 25-30 µm.[16]
-
Prepare multiple coated panels for each formulation for replicate testing.
-
-
UV Curing:
-
Immediately pass the coated panels under a medium-pressure mercury UV lamp.
-
Use a UV dose of 1000 mJ/cm² (measured with a radiometer). Ensure the conveyor speed is set to deliver this energy dose in a single pass.
-
Allow the panels to cool to room temperature before testing.
-
-
Performance Testing (24 hours post-cure):
-
Adhesion (ASTM D3359 - Cross-Hatch Test):
-
Use a cross-hatch cutter to make a grid of 6 cuts by 6 cuts through the coating to the substrate.
-
Apply standard adhesive tape over the grid and press firmly.
-
Rapidly pull the tape off at a 180° angle.
-
Rate the adhesion on a scale of 5B (no detachment) to 0B (severe detachment).
-
-
Pencil Hardness (ASTM D3363):
-
Using a set of calibrated pencils of increasing hardness (6B to 6H), push the pencil at a 45° angle onto the coated surface.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
-
-
Flexibility (ASTM D522 - Mandrel Bend Test):
-
Place the coated panel in a conical mandrel bend tester.
-
Bend the panel 180° over the mandrel.
-
Observe the coating for any signs of cracking or delamination. Report the diameter at which failure occurs. A smaller diameter indicates better flexibility.
-
-
Chemical Resistance (Spot Test):
-
Place a few drops of a test chemical (e.g., 10% HCl, 10% NaOH, Isopropanol) on the coating surface.
-
Cover with a watch glass for 1 hour.
-
Wipe off the chemical and inspect the coating for any softening, blistering, or discoloration.
-
-
Expected Results and Data Interpretation
The inclusion of TBCHA is expected to significantly alter the performance profile of the coating. The table below summarizes typical expected outcomes.
| Performance Metric | Control Formulation (0% TBCHA) | TBCHA Test Formulation (15% TBCHA) | Rationale for Change |
| Viscosity (cps @ 25°C) | ~1500 | ~1000 | TBCHA is a low-viscosity reactive diluent.[2] |
| Adhesion (ASTM D3359) | 3B - 4B on Polycarbonate | 5B on Polycarbonate | The cyclic structure of TBCHA enhances adhesion to plastic substrates.[1] |
| Pencil Hardness (ASTM D3363) | 3H | H - 2H | The reduction in crosslink density slightly softens the film.[17] |
| Flexibility (Mandrel Bend) | Cracking at 1/2" diameter | No cracking at 1/8" diameter | The monofunctional nature of TBCHA imparts significant flexibility.[8] |
| Impact Resistance (Direct) | < 20 in-lbs | > 60 in-lbs | Improved flexibility leads to enhanced toughness and impact resistance.[1][2] |
Interpretation: The results demonstrate a classic formulation trade-off. While the control is harder, it is also more brittle and has poorer adhesion to the plastic substrate. The addition of TBCHA leads to a more balanced coating, significantly improving adhesion and flexibility with only a minor reduction in surface hardness. This makes the TBCHA-containing formulation superior for applications on non-rigid substrates or those requiring high impact resistance.[1][8]
Safety and Handling
This compound requires careful handling in a laboratory or industrial setting.
-
Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It is also toxic to aquatic life with long-lasting effects (H410/H411).[11][18][19]
-
Precautions:
-
Handle in a well-ventilated area.[18]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side-shields, and a lab coat.[18][19]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[19]
-
Store in a cool, dry, dark place away from ignition sources and incompatible materials. The monomer is typically supplied with an inhibitor (like MEHQ) to prevent premature polymerization.[2][6]
-
Dispose of contents and container in accordance with local, regional, and national regulations.[18]
-
References
- 1. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 2. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 3. Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion - ProQuest [proquest.com]
- 4. nbinno.com [nbinno.com]
- 5. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. This compound [myskinrecipes.com]
- 7. CAS 84100-23-2: this compound [cymitquimica.com]
- 8. Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol–epoxy/thiol–acrylate hybrid materials synthesized by photopolymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. UV curing monomers [en.jiahua.com]
- 11. This compound 90 84100-23-2 [sigmaaldrich.com]
- 12. 4-(1,1-Dimethylethyl)cyclohexyl acrylate | C13H22O2 | CID 688322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. This compound | 84100-23-2 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. real.mtak.hu [real.mtak.hu]
- 17. radtech.org [radtech.org]
- 18. chemicalbook.com [chemicalbook.com]
- 19. tcichemicals.com [tcichemicals.com]
Application Note: Investigating tert-Butylcyclohexyl Acetate (TBCHA) as a Novel Modifier in High-Adhesion, Pressure-Sensitive Adhesive (PSA) Formulations
Abstract
This document presents a detailed protocol for the formulation and evaluation of high-adhesion, pressure-sensitive adhesives (PSAs) incorporating tert-Butylcyclohexyl acetate (TBCHA). While primarily recognized as a fragrance ingredient, the unique chemical structure and solvent properties of TBCHA suggest its potential as a novel performance modifier in adhesive systems.[1][2][3][4] This application note provides a theoretical framework and practical methodology for researchers to explore the effects of TBCHA on the viscoelastic and adhesive properties of an acrylic-based PSA. The protocols herein are designed to be a self-validating system, enabling a systematic investigation of TBCHA's role in potentially enhancing tack, peel adhesion, and shear strength.
Introduction: The Quest for Advanced Adhesive Performance
The relentless pursuit of higher-performing adhesives is a cornerstone of modern materials science. In the realm of pressure-sensitive adhesives, the delicate balance between adhesion and cohesion is paramount, dictating the "stickiness" or tack, the force required to peel the adhesive from a substrate, and its internal strength or shear resistance.[5][6] This balance is traditionally achieved through the careful selection of base polymers, tackifying resins, and other additives.[7]
This application note explores a novel approach: the incorporation of tert-Butylcyclohexyl acetate (TBCHA), a compound with a well-established profile in the fragrance industry for its woody, floral aroma.[2][8] Although not a conventional adhesion promoter, its ester functionality and bulky cyclohexyl group present an intriguing possibility for modifying the rheological and surface properties of an adhesive formulation. Some sources indicate its utility as a solvent in coatings and adhesives, suggesting a degree of compatibility with polymer systems.[3][4] We hypothesize that TBCHA may act as a secondary plasticizer or a compatibilizer, potentially influencing the glass transition temperature (Tg) and modulus of the final adhesive formulation.[9]
Technical Background: Understanding the Components
A successful PSA formulation hinges on the synergistic interaction of its components.
-
Base Polymer (Acrylic): Acrylic polymers form the backbone of the adhesive, providing the essential viscoelastic properties and cohesive strength.[7] Their versatility allows for tailoring of properties through monomer selection.
-
Tackifying Resins: These are low molecular weight resins that are crucial for imparting the desired level of "tack" or initial adhesion.[9][10] They work by lowering the modulus and increasing the glass transition temperature of the final adhesive.[5]
-
tert-Butylcyclohexyl Acetate (TBCHA): This is the experimental additive. TBCHA is a colorless liquid with a molecular weight of 198.3 g/mol .[2] It is soluble in organic solvents, a property that facilitates its incorporation into solvent-based adhesive systems.[2] We will investigate its potential to alter the adhesive's performance characteristics.
-
Solvent (Toluene): A suitable solvent is necessary to dissolve the polymer and tackifier, ensuring a homogenous mixture and facilitating the coating process.
Experimental Formulation and Protocol
This section details the step-by-step process for preparing a series of PSA formulations with varying concentrations of TBCHA.
Materials and Equipment
| Material | Supplier | Grade |
| Acrylic Polymer (e.g., 2-EHA based) | Major Polymer Supplier | Adhesive Grade |
| Tackifying Resin (e.g., Rosin Ester) | Resin Manufacturer | High Purity |
| tert-Butylcyclohexyl Acetate (TBCHA) | Chemical Supplier | >98% Purity |
| Toluene | Chemical Supplier | ACS Grade |
| Polyester (PET) Film (2 mil) | Film Supplier | Corona Treated |
| Glass Test Panels | Laboratory Supplier | Standard |
| Stainless Steel Test Panels | Laboratory Supplier | Standard |
Equipment:
-
Laboratory Mixer with Variable Speed Control
-
Heating Mantle
-
Glass Reaction Vessel
-
Film Applicator (e.g., drawdown bar)
-
Drying Oven with Ventilation
-
Tensile Tester with Peel and Shear Fixtures
Formulation Table
The following table outlines the suggested formulations for this study. All quantities are in parts by weight.
| Component | Control (F-0) | Formulation 1 (F-1) | Formulation 2 (F-2) | Formulation 3 (F-3) |
| Acrylic Polymer (40% in Toluene) | 100 | 100 | 100 | 100 |
| Tackifying Resin | 30 | 30 | 30 | 30 |
| TBCHA | 0 | 1 | 3 | 5 |
| Toluene | As needed for 35% solids | As needed for 35% solids | As needed for 35% solids | As needed for 35% solids |
Step-by-Step Formulation Protocol
-
Vessel Preparation: Ensure the glass reaction vessel is clean and dry.
-
Solvent and Polymer Addition: Add the required amount of acrylic polymer solution to the vessel.
-
Mixing: Begin gentle mixing at a low speed to create a vortex.
-
Tackifier Addition: Slowly add the tackifying resin to the vortex. A slight increase in temperature via the heating mantle may be necessary to facilitate dissolution.
-
TBCHA Incorporation: For formulations F-1, F-2, and F-3, add the specified amount of TBCHA to the mixture.
-
Homogenization: Continue mixing until all components are fully dissolved and the solution is homogenous. Adjust the final solids content to 35% by adding toluene as needed.
-
Degassing: Allow the mixture to stand for a short period to allow any entrapped air to escape.
Coating and Sample Preparation
-
Coating: Using a film applicator, apply a uniform coating of the adhesive onto the corona-treated side of the PET film. The target dry film thickness should be approximately 25 µm.
-
Drying: Place the coated films in a ventilated drying oven at 70°C for 15 minutes to remove the solvent.
-
Conditioning: Allow the adhesive films to condition at 23°C ± 2°C and 50% ± 5% relative humidity for at least 24 hours before testing.
Performance Evaluation Protocols
The following standard test methods should be employed to characterize the performance of the formulated adhesives.
180° Peel Adhesion Test (ASTM D3330)
This test measures the force required to remove the adhesive-coated film from a standard test panel at a 180° angle.[11]
-
Sample Preparation: Cut 1-inch wide strips of the conditioned adhesive film.
-
Application: Apply the strips to clean stainless steel test panels, rolling over them once with a 4.5 lb roller.
-
Dwell Time: Allow a 20-minute dwell time before testing.
-
Testing: Mount the panel in the lower jaw of a tensile tester and the free end of the film in the upper jaw. Peel the tape at a rate of 12 inches/minute.
-
Data Recording: Record the average peel force over a specified distance.
Loop Tack Test (ASTM D6195)
This test provides a measure of the "instantaneous grab" or tack of the adhesive.
-
Sample Preparation: Cut a 1-inch by 5-inch strip of the adhesive film and form it into a loop with the adhesive side out.
-
Testing: Clamp the ends of the loop in the upper jaw of a tensile tester. Bring the loop into contact with a clean glass test panel at a controlled rate until a defined contact area is achieved.
-
Separation: Immediately reverse the direction of travel and measure the force required to separate the loop from the panel.
-
Data Recording: The maximum force recorded is the loop tack value.
Shear Adhesion Failure Temperature (SAFT)
This test determines the temperature at which the adhesive begins to fail under a constant load, indicating its heat resistance.
-
Sample Preparation: Apply a 1-inch by 1-inch area of the adhesive film to a stainless steel panel.
-
Load Application: Hang a 1 kg weight from the end of the film.
-
Temperature Ramp: Place the assembly in a programmable oven and ramp the temperature from 25°C at a rate of 0.5°C/minute.
-
Failure Detection: The temperature at which the weight falls is the SAFT value.
Expected Outcomes and Data Interpretation
The addition of TBCHA may lead to several observable effects on the adhesive's properties.
-
Increased Tack and Peel: If TBCHA acts as a plasticizer, it could lower the modulus of the adhesive, potentially leading to better wetting of the substrate and an increase in tack and peel adhesion values.[9]
-
Decreased Shear Strength: A potential trade-off for increased peel and tack could be a reduction in cohesive strength, which would be reflected in lower SAFT values.[6]
-
No Significant Effect: It is also possible that at these low concentrations, TBCHA will have a negligible impact on the adhesive properties, serving only as a diluent.
By systematically comparing the data from formulations F-1, F-2, and F-3 against the control (F-0), researchers can build a comprehensive understanding of TBCHA's influence.
Conclusion
This application note provides a foundational methodology for exploring the use of tert-Butylcyclohexyl acetate as a novel additive in pressure-sensitive adhesive formulations. While its primary application lies outside the adhesives industry, a systematic investigation of its properties within a well-defined PSA system could unveil new avenues for performance modification. The protocols outlined are designed to ensure scientific rigor and generate reliable, comparative data.
References
- 1. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]
- 2. What is 4-tert-Butylcyclohexyl Acetate - Properties & Specifications [polic-chemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. specialchem.com [specialchem.com]
- 6. elastomer.kuraray.com [elastomer.kuraray.com]
- 7. adhesivespecialities.co.in [adhesivespecialities.co.in]
- 8. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]
- 9. Texochem Industries » Increasing Stickiness with Tackifiers [texochem.com]
- 10. finozol.com [finozol.com]
- 11. adhesivesresearch.com [adhesivesresearch.com]
Application Notes and Protocols: 4-tert-Butylcyclohexyl Acrylate (TBCHA) as a Reactive Diluent in UV-Curable Inks
Introduction: The Role of Reactive Diluents in High-Performance UV Inks
Ultraviolet (UV) curable inks have become a cornerstone of modern printing technology due to their rapid curing speeds, low volatile organic compound (VOC) emissions, and excellent adhesion to a wide variety of substrates.[1][2] The performance of these inks is critically dependent on their formulation, particularly the interplay between oligomers, photoinitiators, pigments, and reactive diluents. Reactive diluents are low-viscosity monomers that serve a dual purpose: they reduce the viscosity of the ink formulation for better jetting and printability, and they copolymerize with the oligomers during the UV curing process to become an integral part of the final, durable ink film.[3]
4-tert-Butylcyclohexyl acrylate (TBCHA) has emerged as a key monofunctional acrylate monomer in the formulation of high-performance UV-curable inks.[4] Its unique molecular structure, featuring a bulky tert-butyl group on a cyclohexyl ring, imparts a combination of desirable properties to the cured ink film, including enhanced flexibility, toughness, and adhesion, particularly on challenging substrates.[4][5] This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application and evaluation of TBCHA as a reactive diluent in UV-curable ink formulations.
Physicochemical Properties of this compound
TBCHA is a colorless to pale yellow liquid with a characteristic odor.[6] Its properties make it an effective viscosity-reducing agent and performance enhancer in UV-curable systems.
| Property | Value | Source |
| CAS Number | 84100-23-2 | [7] |
| Molecular Formula | C₁₃H₂₂O₂ | [6][8] |
| Molecular Weight | 210.32 g/mol | [8] |
| Appearance | Colorless or light yellow clear liquid | [7] |
| Viscosity @ 25°C | 7-15 cps | [7] |
| Density @ 25°C | 0.95 - 1.108 g/mL | [8][9] |
| Boiling Point | 259.2°C at 760 mmHg | [5] |
| Flash Point | 102°C | [5][10] |
| Glass Transition Temperature (Tg) | 72°C | [7] |
Application in UV-Curable Ink Formulations
The primary function of TBCHA in a UV ink formulation is to reduce the high viscosity of the oligomers, enabling smooth application and jetting from print heads.[11][12] Beyond viscosity reduction, the incorporation of TBCHA offers several performance advantages:
-
Enhanced Adhesion: The cycloaliphatic structure of TBCHA promotes excellent adhesion to a variety of substrates, including plastics and other non-porous surfaces.[5][7]
-
Improved Flexibility and Toughness: The bulky tert-butyl group provides steric hindrance, which translates to increased flexibility and impact resistance in the cured ink film.[5][7]
-
Low Shrinkage: TBCHA-based polymer networks have been shown to exhibit reduced volumetric shrinkage upon polymerization, leading to better dimensional stability of the printed ink.[5]
-
Good Wettability: TBCHA contributes to good wettability of the ink on various substrates, which is crucial for achieving uniform print quality.[7]
-
Favorable Safety Profile: It is reported to have low skin irritation and low odor compared to some other reactive diluents.[4][7]
The concentration of TBCHA in an ink formulation is a critical parameter that must be optimized to achieve the desired balance of viscosity, cure speed, and final film properties. Generally, it can be used in amounts ranging from 5% to 50% by weight of the total formulation, depending on the specific oligomers and performance requirements.[13]
Experimental Protocols for Evaluation
This section provides detailed, step-by-step methodologies for incorporating and evaluating TBCHA in a model UV-curable ink formulation.
Protocol 1: Formulation of a Model UV-Curable Ink
This protocol describes the preparation of a simple, clear UV-curable varnish to evaluate the effect of TBCHA concentration.
Materials:
-
Epoxy Acrylate Oligomer (e.g., Bisphenol A based)
-
This compound (TBCHA)
-
Photoinitiator (e.g., a blend of a surface cure and a through cure photoinitiator)
-
Stabilizer (as needed)
Procedure:
-
In a clean, amber glass beaker, weigh the desired amount of epoxy acrylate oligomer.
-
Add the desired percentage of TBCHA to the oligomer. Formulations with 10%, 20%, and 30% TBCHA by weight are recommended for initial evaluation.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until a homogenous solution is obtained.
-
Once the mixture has cooled to room temperature, add the photoinitiator blend (typically 2-5% by weight of the total formulation).
-
Continue stirring in the absence of light until the photoinitiator is completely dissolved.
-
Allow the formulation to sit for at least one hour to allow any entrapped air bubbles to escape.
Protocol 2: Characterization of Ink Properties
2.1 Viscosity Measurement
Apparatus: Brookfield Dial Reading Viscometer or similar rotational viscometer.
Procedure:
-
Ensure the viscometer is properly calibrated and leveled.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the ink.
-
Pour a sufficient amount of the formulated ink into a 600 mL beaker.
-
Lower the spindle into the center of the ink until the fluid level is at the immersion groove on the spindle shaft.[14]
-
Turn on the viscometer motor and allow the reading to stabilize.[14]
-
Record the dial reading and multiply it by the factor corresponding to the spindle and speed used to obtain the viscosity in centipoise (cP).
-
Repeat the measurement for each formulation with varying TBCHA concentrations and plot a viscosity reduction curve.
2.2 Cure Speed Evaluation
Procedure (Thumb Twist Method):
-
Apply a thin, uniform film of the ink onto the desired substrate using a drawdown bar.
-
Pass the coated substrate under a UV curing lamp at a specific belt speed.
-
Immediately after curing, firmly press and twist your thumb on the surface of the ink film.
-
If the surface is not tacky and shows no smudging, the ink is considered cured at that belt speed.
-
Increase the belt speed in increments and repeat the process to determine the maximum speed at which a tack-free surface is achieved. This is a semi-quantitative measure of cure speed.
2.3 Adhesion Testing (ASTM D3359 - Cross-Hatch Test)
Apparatus: Cross-hatch cutter, pressure-sensitive tape (e.g., 3M Scotch 610).[15]
Procedure:
-
Ensure the cured ink film has had sufficient time to cool and post-cure (typically 24 hours).
-
Using the cross-hatch cutter, make a series of parallel cuts through the ink film to the substrate.[16]
-
Make a second series of cuts at a 90-degree angle to the first, creating a grid pattern of small squares.[6]
-
Gently brush the area to remove any loose flakes of ink.
-
Firmly apply a strip of the specified adhesive tape over the cross-hatched area.[15]
-
After a consistent period (e.g., 90 seconds), rapidly pull the tape off at a 180-degree angle.[15]
-
Inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: more than 65% detachment).[7]
2.4 Hardness Testing (ASTM D3363 - Pencil Hardness)
Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).[8]
Procedure:
-
Place the cured ink sample on a firm, level surface.
-
Starting with a softer pencil, hold it at a 45-degree angle to the surface and push it forward with uniform pressure, attempting to scratch the surface.[5]
-
Wipe the surface with a soft cloth and examine for any indentation or scratching of the ink film.
-
Repeat the test with progressively harder pencils until a pencil is found that scratches the surface.[5]
-
The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.[8]
Workflow for Evaluation of TBCHA in UV-Curable Inks
Caption: Workflow for formulating and characterizing UV-curable inks with TBCHA.
Health and Safety Considerations
As with all acrylate monomers, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[17] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[17] Although TBCHA is reported to have low skin irritation, direct contact with skin and eyes should be avoided.[7] In case of contact, wash the affected area thoroughly with soap and water.[17] Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and safety information.[1][17] TBCHA is also noted as being toxic to aquatic life, so release into the environment should be avoided.[1][5]
Conclusion
This compound is a versatile and effective reactive diluent for UV-curable ink formulations. Its ability to significantly reduce viscosity while simultaneously enhancing key performance characteristics such as adhesion, flexibility, and toughness makes it a valuable tool for ink formulators. By following the detailed protocols outlined in these application notes, researchers and scientists can systematically evaluate and optimize the concentration of TBCHA to develop high-performance UV-curable inks tailored to their specific application needs. The self-validating nature of these protocols, grounded in industry-standard test methods, ensures reliable and reproducible results.
References
- 1. specialchem.com [specialchem.com]
- 2. anysiliconerubber.com [anysiliconerubber.com]
- 3. scribd.com [scribd.com]
- 4. goodiuv.com [goodiuv.com]
- 5. micomlab.com [micomlab.com]
- 6. youtube.com [youtube.com]
- 7. micomlab.com [micomlab.com]
- 8. infinitalab.com [infinitalab.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
- 11. radtech2020.com [radtech2020.com]
- 12. starcolor-ink.com [starcolor-ink.com]
- 13. WO2017031224A1 - Uv curable inkjet ink compositions - Google Patents [patents.google.com]
- 14. brookfieldengineering.com [brookfieldengineering.com]
- 15. yourabt.com [yourabt.com]
- 16. miltec.com [miltec.com]
- 17. store.astm.org [store.astm.org]
Application Note & Protocol: Synthesis and Characterization of Poly(4-tert-Butylcyclohexyl acrylate-co-methyl methacrylate)
Introduction: Engineering High-Performance Acrylic Copolymers
The strategic combination of monomers to create copolymers with tailored properties is a cornerstone of modern polymer chemistry. This application note provides a comprehensive guide to the synthesis and characterization of a versatile acrylic copolymer, poly(4-tert-butylcyclohexyl acrylate-co-methyl methacrylate) [P(tBCHA-co-MMA)]. The incorporation of this compound (tBCHA), a monomer known for imparting flexibility, toughness, and excellent adhesion, with methyl methacrylate (MMA), a workhorse monomer that provides rigidity and high glass transition temperature (Tg), allows for the creation of materials with a tunable balance of mechanical and thermal properties.[1][2] These copolymers are of significant interest for applications in coatings, adhesives, and specialty plastics where durability and environmental resistance are paramount.[3][4]
This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers a detailed theoretical background, a step-by-step experimental protocol for synthesis via free-radical polymerization, and a comprehensive workflow for the characterization of the resulting copolymer.
Theoretical Background: The Chemistry of Copolymerization
The copolymerization of tBCHA and MMA proceeds via a free-radical chain-growth mechanism.[5] This process involves three key stages: initiation, propagation, and termination. The final properties of the copolymer are highly dependent on the relative incorporation of each monomer into the polymer chain, which is governed by their respective reactivity ratios.
Monomer Structures and the Resulting Copolymer
The chemical structures of the monomers, this compound and methyl methacrylate, are shown below, along with a representative structure of the resulting random copolymer.
Caption: Monomers and the resulting copolymer.
The bulky tert-butylcyclohexyl group of tBCHA introduces steric hindrance, which can influence the polymer's chain packing and mobility, leading to enhanced flexibility and toughness.[2] In contrast, the methyl group of MMA contributes to a higher Tg, providing rigidity and thermal stability to the copolymer.[6]
Copolymerization Kinetics and Reactivity Ratios
The composition of the copolymer being formed at any instant is determined by the feed ratio of the two monomers and their reactivity ratios (r₁ and r₂). The reactivity ratio is the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.[3]
-
r₁ > 1 : The growing chain with monomer 1 at the active end prefers to add another monomer 1.
-
r₁ < 1 : The growing chain with monomer 1 at the active end prefers to add monomer 2.
-
r₁ ≈ 1 : The growing chain shows no preference.
-
r₁ ≈ 0 : The growing chain can only add the other monomer.
Experimental Protocol: Free-Radical Solution Polymerization of P(tBCHA-co-MMA)
This protocol details a laboratory-scale synthesis of P(tBCHA-co-MMA) via free-radical solution polymerization.
Materials and Equipment
| Materials | Supplier | Purity/Grade |
| This compound (tBCHA) | Sigma-Aldrich | 90% (contains MEHQ as inhibitor) |
| Methyl methacrylate (MMA) | Sigma-Aldrich | 99% (contains MEHQ as inhibitor) |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% |
| Toluene | Fisher Scientific | ACS Grade |
| Methanol | Fisher Scientific | ACS Grade |
| Basic Alumina | Sigma-Aldrich | Activated, Brockmann I |
| Equipment |
| Three-neck round-bottom flask with stirrer bar |
| Condenser |
| Thermometer/Thermocouple |
| Nitrogen inlet |
| Heating mantle with stirrer |
| Dropping funnel |
| Beakers, graduated cylinders, and other standard laboratory glassware |
| Vacuum filtration apparatus |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Monomers are flammable and volatile. Avoid ignition sources.
-
AIBN is a thermally sensitive initiator and should be stored in a cool, dark place.
Procedure
-
Monomer Purification: To remove the inhibitor, pass both tBCHA and MMA through a short column of basic alumina immediately before use.
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, condenser, nitrogen inlet, and thermometer.
-
Place the flask in a heating mantle on a magnetic stir plate.
-
-
Initiation and Polymerization:
-
Charge the flask with a desired molar ratio of purified tBCHA and MMA in toluene (e.g., a 1:1 molar ratio in a 50 wt% solution in toluene).
-
Purge the system with nitrogen for 20-30 minutes to remove oxygen, which can inhibit the polymerization.
-
In a separate vial, dissolve AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers) in a small amount of toluene.
-
Heat the monomer solution to the desired reaction temperature (typically 60-80 °C) with stirring.
-
Once the temperature has stabilized, add the AIBN solution to the reaction flask.
-
Maintain the reaction at the set temperature under a nitrogen atmosphere for a specified time (e.g., 4-8 hours). The progress of the polymerization can be monitored by taking small aliquots at different time intervals and measuring the non-volatile content.[5]
-
-
Polymer Isolation:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.[5]
-
Collect the precipitated white polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Characterization Workflow for P(tBCHA-co-MMA)
A thorough characterization of the synthesized copolymer is essential to confirm its structure, composition, molecular weight, and thermal properties.
Caption: Comprehensive characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the copolymer composition and confirm the incorporation of both monomers.
-
Protocol:
-
Dissolve a small amount of the dried polymer (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the relative composition can be determined by integrating the characteristic peaks of each monomer. For MMA, the methoxy protons (-OCH₃) typically appear around 3.6 ppm. For tBCHA, the protons on the cyclohexyl ring will have characteristic signals.[7]
-
¹³C NMR can be used to further confirm the presence of carbonyl groups and the different aliphatic carbons from both monomers.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the copolymer and confirm the polymerization.
-
Protocol:
-
Acquire an FTIR spectrum of the dried polymer sample. This can be done by casting a thin film from a solution or using an ATR (Attenuated Total Reflectance) accessory.
-
The spectrum should show a strong characteristic peak for the carbonyl (C=O) stretching of the ester groups around 1730 cm⁻¹.[8]
-
The absence of the C=C double bond stretching peak from the monomers (around 1630 cm⁻¹) indicates successful polymerization.
-
Characteristic C-H stretching and bending vibrations from the t-butyl and cyclohexyl groups of tBCHA and the methyl and methylene groups of MMA will also be present.
-
Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the copolymer.
-
Protocol:
-
Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF) at a known concentration.
-
Filter the solution to remove any particulates.
-
Inject the sample into the GPC system.
-
The molecular weight is determined by comparing the elution time of the sample to that of a series of polymer standards (e.g., polystyrene or PMMA).
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the glass transition temperature (Tg) of the copolymer.[6]
-
Protocol:
-
Accurately weigh a small amount of the dried polymer (5-10 mg) into a DSC pan.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min). The Tg is observed as a step change in the heat flow curve. The Tg of the copolymer is expected to be between that of PMMA (around 105 °C) and PtBCHA.
-
Expected Properties and Conclusion
The copolymerization of this compound with methyl methacrylate offers a versatile platform for creating materials with a broad range of properties. By adjusting the monomer feed ratio, the properties of the resulting P(tBCHA-co-MMA) can be finely tuned, as summarized in the table below.
| Property | Increasing tBCHA Content | Increasing MMA Content |
| Glass Transition Temperature (Tg) | Decreases | Increases |
| Flexibility / Elongation | Increases | Decreases |
| Hardness / Rigidity | Decreases | Increases |
| Adhesion | Generally Improves | - |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One Part of Chemistry: Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR) [1chemistry.blogspot.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Middle Meningeal Artery Embolization for Chronic Subdural Hematoma Using N-Butyl Cyanoacrylate With a D5W Push Technique: A Multicentric North American Study of 269 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesizing High Glass Transition Temperature (Tg) Acrylic Resins Utilizing 4-tert-Butylcyclohexyl Acrylate (tBCHA)
Introduction: The Quest for Thermally Robust Acrylic Resins
Acrylic resins are a cornerstone of modern materials science, prized for their optical clarity, weather resistance, and versatility. However, for applications demanding high thermal and dimensional stability, such as in automotive coatings, advanced adhesives, and electronic components, a high glass transition temperature (Tg) is paramount.[1][2] The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] Elevating the Tg of acrylic resins is therefore a critical objective for creating high-performance materials.
This application note provides a comprehensive guide for researchers and scientists on the synthesis and characterization of high Tg acrylic resins through the incorporation of 4-tert-Butylcyclohexyl acrylate (tBCHA).[4][5] The bulky, alicyclic structure of tBCHA is particularly effective at increasing the Tg of acrylic polymers by restricting polymer chain mobility.[6][7] We will delve into the underlying scientific principles, provide detailed experimental protocols for both free-radical and controlled radical polymerization, outline essential characterization techniques, and offer practical troubleshooting advice.
The Science of Tg Elevation: The Role of this compound
The glass transition temperature of a polymer is fundamentally influenced by its molecular architecture.[6] Factors such as chain flexibility, intermolecular forces, and the presence of bulky side groups play a crucial role.[6][7] The incorporation of monomers with bulky side groups, like the tert-butylcyclohexyl group of tBCHA, significantly hinders the rotational freedom of the polymer backbone.[7][8] This steric hindrance reduces the free volume between polymer chains, meaning more thermal energy is required to induce the segmental motion associated with the glass transition.[6][9]
The chemical structure of this compound features a cyclohexyl ring substituted with a bulky tert-butyl group, which is then attached to an acrylate functional group.[8][10] This structure is key to its ability to impart high thermal stability and hardness to polymers.[4][8]
Visualizing the Mechanism of Tg Elevation
The following diagram illustrates how the bulky structure of tBCHA restricts polymer chain mobility compared to a less bulky monomer like methyl acrylate.
References
- 1. This compound [myskinrecipes.com]
- 2. US5098956A - Polyol blends of low TG and high TG acrylic copolymers - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. specialchem.com [specialchem.com]
- 5. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. uychem.com [uychem.com]
- 9. specialchem.com [specialchem.com]
- 10. CAS 84100-23-2: this compound [cymitquimica.com]
Application Notes and Protocols: Leveraging the 4-tert-Butylcyclohexyl Moiety for Novel Biocompatible Polymer Development
Abstract
The quest for novel biocompatible polymers with tailored physicochemical properties is a cornerstone of advancement in medical devices, drug delivery, and tissue engineering. This document explores the potential application of the 4-tert-butylcyclohexyl moiety, the core structure of 4-tert-butylcyclohexyl acetate (TBCHA), as a building block for creating new biocompatible and biodegradable polymers. While TBCHA itself is a non-polymerizable fragrance ingredient, its bulky, hydrophobic cycloaliphatic structure offers intriguing possibilities for modulating polymer characteristics such as mechanical strength, degradation rate, and thermal stability. We present a conceptual framework and detailed protocols for the synthesis of a novel acrylate monomer derived from 4-tert-butylcyclohexanol, its subsequent polymerization, and a comprehensive suite of biocompatibility and material characterization studies compliant with international standards.
Introduction: The Rationale for a TBCHA-Inspired Monomer
The biocompatible polymer landscape is dominated by materials like poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (PCL), and chitosan.[1] While widely used, these polymers can have limitations related to mechanical properties, degradation kinetics, and acidic byproduct generation.[2] The introduction of novel monomers is a key strategy to overcome these challenges and expand the library of available biomaterials.
The 4-tert-butylcyclohexyl group, found in TBCHA, possesses several characteristics that make it an attractive candidate for incorporation into biocompatible polymers:
-
Steric Hindrance: The bulky tert-butyl group can enhance the thermal stability and mechanical properties of a polymer backbone.[3]
-
Hydrophobicity: This moiety can be used to tune the hydrophilicity of polymers, which in turn influences drug release profiles and protein adsorption.
-
Conformational Flexibility: The cyclohexyl ring's structure can contribute to high chain mobility and fracture toughness in the resulting polymer.[3]
Although 4-tert-butylcyclohexyl acetate is primarily used in the fragrance industry, its precursor, 4-tert-butylcyclohexanol, can be chemically modified to yield a polymerizable monomer, such as 4-tert-butylcyclohexyl acrylate (TBCHA).[4][5][6] This acrylate monomer is known for its use as a photocurable diluent with reported low skin irritation, making it a promising starting point for biomedical applications.[3][7]
This application note will therefore focus on a research and development workflow for creating and validating a novel biocompatible polymer based on this compound.
Conceptual Workflow for Development and Validation
The development of a new biocompatible polymer is a multi-stage process that begins with monomer synthesis and culminates in rigorous in vitro and in vivo testing. The following diagram outlines the proposed workflow.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 4. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. O-TERT-BUTYLCYCLOHEXYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 7. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
Application Note: A Comprehensive Guide to the Photopolymerization Kinetics of 4-tert-Butylcyclohexyl Acrylate (tBCHA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding and characterizing the photopolymerization kinetics of 4-tert-Butylcyclohexyl acrylate (tBCHA). As a key monomer in the formulation of UV-curable resins for adhesives, coatings, and biocompatible materials, a thorough comprehension of its reaction kinetics is paramount for optimizing material properties and processing parameters.[1][2][3] This application note delves into the fundamental principles of tBCHA photopolymerization, outlines detailed protocols for kinetic analysis using Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), and discusses the critical factors influencing the reaction.
Introduction: The Significance of this compound
This compound (tBCHA) is a monofunctional acrylate monomer notable for the bulky tert-butylcyclohexyl group attached to the acrylate moiety.[2] This unique molecular structure imparts desirable properties to the resulting polymers, including enhanced flexibility, toughness, low shrinkage upon polymerization, and excellent adhesion to a variety of substrates.[2][4] These characteristics make poly(tBCHA) a valuable component in high-performance materials, such as those used in the automotive, electronics, and construction industries.[1][5] In the realm of drug development and biomedical devices, the biocompatibility and tunable mechanical properties of tBCHA-based polymers are of particular interest for applications like 4D printing of shape memory polymers.[2]
The photopolymerization of tBCHA is a rapid, energy-efficient, and environmentally friendly process for transforming the liquid monomer into a solid polymer network.[6] The kinetics of this process—the rate and extent of monomer conversion—directly dictate the final properties of the cured material. Therefore, a precise understanding and control of the photopolymerization kinetics are essential for tailoring polymer characteristics to specific applications.
The Chemistry of tBCHA Photopolymerization: A Free-Radical Pathway
The photopolymerization of tBCHA, like most acrylate monomers, proceeds via a free-radical chain-growth mechanism.[7][8] This process can be broken down into three primary stages: initiation, propagation, and termination.
-
Initiation: This stage begins with the absorption of ultraviolet (UV) light by a photoinitiator molecule.[9] The photoinitiator, upon excitation, undergoes cleavage or hydrogen abstraction to generate highly reactive free radicals.[7] These radicals then attack the carbon-carbon double bond of a tBCHA monomer, initiating the polymerization chain.
-
Propagation: The newly formed monomer radical adds to another tBCHA monomer, and this process repeats, rapidly extending the polymer chain. This step is highly exothermic.
-
Termination: The growth of the polymer chain is halted by various termination reactions, such as the combination of two growing polymer chains or their reaction with impurities.
The overall rate of polymerization is influenced by several factors, including the concentration of the photoinitiator, the intensity of the UV light, the reaction temperature, and the presence of inhibitors like oxygen.[10][11]
Caption: Free-radical photopolymerization of tBCHA.
Analytical Techniques for Kinetic Analysis
Several techniques can be employed to monitor the kinetics of photopolymerization in real-time.[6][12][13] This note will focus on two of the most common and powerful methods: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to UV light.[13] This allows for the determination of key kinetic parameters such as the rate of polymerization and the degree of monomer conversion.[10]
Key Parameters Determined by Photo-DSC:
| Parameter | Description |
|---|---|
| Heat Flow (mW) | The rate of heat released during the reaction, which is directly proportional to the polymerization rate. |
| Total Heat of Polymerization (ΔH_total) | The total amount of heat evolved during the reaction, which is proportional to the final monomer conversion. |
| Rate of Polymerization (R_p) | Calculated from the heat flow data. |
| Degree of Conversion (α) | The fraction of monomer that has been converted to polymer at a given time. |
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR spectroscopy monitors the decrease in the concentration of the acrylate double bonds (C=C) during polymerization.[13] This is achieved by tracking the change in the absorbance of the characteristic IR peak for the acrylate C=C bond, typically around 810 cm⁻¹.
Key Parameters Determined by RT-FTIR:
| Parameter | Description |
|---|---|
| Absorbance of C=C bond | The intensity of the IR absorption peak corresponding to the acrylate double bond. |
| Degree of Conversion (%C) | Calculated from the change in the C=C bond absorbance over time. |
| Rate of Polymerization (R_p) | The first derivative of the conversion versus time curve. |
Experimental Protocols
Protocol 1: Kinetic Analysis using Photo-DSC
Objective: To determine the photopolymerization kinetics of a tBCHA formulation using Photo-DSC.
Materials:
-
This compound (tBCHA) monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Darocur 1173)
-
Photo-Differential Scanning Calorimeter (Photo-DSC) with a UV light source
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation:
-
Prepare a formulation of tBCHA with a specific concentration of photoinitiator (e.g., 1-5 wt%).
-
Ensure thorough mixing of the components in a dark environment to prevent premature polymerization.
-
Accurately weigh a small amount of the formulation (typically 1-3 mg) into an aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the isothermal temperature for the experiment (e.g., 25°C).
-
Configure the UV light source with the desired intensity.
-
Set the data collection parameters (e.g., data collection rate).
-
-
Measurement:
-
Allow the system to equilibrate at the set temperature.
-
Start the measurement, which will first establish a stable baseline.
-
Turn on the UV light to initiate polymerization and record the heat flow until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_t).
-
The degree of conversion (α) at any time (t) can be calculated using the following equation: α(t) = ΔH_t / ΔH_total
-
The rate of polymerization (R_p) is proportional to the heat flow (dH/dt): R_p = (dH/dt) / ΔH_total
-
Caption: Photo-DSC experimental workflow.
Protocol 2: Kinetic Analysis using RT-FTIR
Objective: To monitor the disappearance of acrylate double bonds in a tBCHA formulation in real-time using RT-FTIR.
Materials:
-
tBCHA formulation (as prepared in Protocol 1)
-
FTIR spectrometer equipped with a UV light guide and a suitable detector
-
BaF₂ or KBr salt plates
Procedure:
-
Sample Preparation:
-
Place a small drop of the tBCHA formulation between two salt plates to create a thin film of a defined thickness.
-
-
Instrument Setup:
-
Place the sample holder in the FTIR spectrometer.
-
Position the UV light guide to uniformly illuminate the sample.
-
Set the FTIR to collect spectra in rapid scan mode over the desired spectral range.
-
-
Measurement:
-
Collect a background spectrum before UV exposure.
-
Start the UV irradiation and simultaneously begin collecting spectra at regular time intervals.
-
Continue data collection until no further change is observed in the acrylate peak.
-
-
Data Analysis:
-
Monitor the decrease in the area or height of the acrylate C=C peak (e.g., at 810 cm⁻¹).
-
The degree of conversion (%C) at any time (t) can be calculated using the following equation: %C(t) = [1 - (A_t / A_0)] * 100 where A_t is the absorbance at time t, and A_0 is the initial absorbance.
-
The rate of polymerization (R_p) is the first derivative of the conversion versus time plot.
-
Caption: RT-FTIR experimental workflow.
Factors Influencing tBCHA Photopolymerization Kinetics
A number of factors can significantly impact the rate and extent of tBCHA photopolymerization. Understanding these is crucial for process control and optimization.
-
Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration will determine the efficiency of radical generation and thus the initiation rate.[14] Higher concentrations generally lead to faster polymerization rates, but can also result in a lower final conversion due to increased primary radical termination.
-
UV Light Intensity: Higher light intensity increases the rate of radical formation, leading to a faster polymerization rate.[10] However, very high intensities can lead to the formation of a surface-cured layer that can hinder light penetration and result in incomplete curing of the bulk material.
-
Temperature: Increasing the temperature generally increases the mobility of the monomer and growing polymer chains, leading to an increase in both the propagation and termination rate constants.[11]
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating and propagating radicals to form unreactive peroxy radicals, leading to an induction period at the beginning of the reaction. This is particularly problematic for thin films with a large surface area-to-volume ratio.
Conclusion
The study of the photopolymerization kinetics of this compound is essential for the development of advanced materials with tailored properties. Techniques such as Photo-DSC and RT-FTIR provide powerful tools for elucidating the reaction mechanism and quantifying the effects of various formulation and process parameters. By carefully controlling these parameters, researchers and professionals can optimize the performance of tBCHA-based polymers for a wide range of applications, from industrial coatings to innovative biomedical devices.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 3. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 4. nbinno.com [nbinno.com]
- 5. uychem.com [uychem.com]
- 6. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. radtech.org [radtech.org]
- 9. radtech.org [radtech.org]
- 10. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. researchgate.net [researchgate.net]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of 4-tert-Butylcyclohexyl Acrylate in Dental Resin Composites
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation and evaluation of 4-tert-Butylcyclohexyl acrylate (TBCHA) in dental resin composites. This document offers in-depth protocols and explains the scientific rationale behind the experimental choices, ensuring a thorough understanding of TBCHA's potential to enhance the performance of dental restorative materials.
Introduction: The Quest for Improved Dental Restoratives
Dental resin composites are the cornerstone of modern restorative dentistry, prized for their aesthetic qualities and ability to bond to tooth structure.[1] The performance of these materials is largely dictated by the chemistry of their organic resin matrix, which typically consists of a mixture of dimethacrylate monomers such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).[1] However, conventional resin systems are not without their challenges, most notably polymerization shrinkage, which can lead to stress at the restoration-tooth interface, marginal leakage, and secondary caries.[2]
In the continuous effort to mitigate these issues, researchers are exploring the use of alternative or modifying monomers.[2][3] One such promising candidate is this compound (TBCHA), a monofunctional acrylate monomer. Its unique chemical structure, featuring a bulky cycloaliphatic group, offers the potential to address some of the inherent drawbacks of traditional dental composites. This guide will delve into the role of TBCHA and provide detailed protocols for its application and evaluation.
The Unique Chemistry of this compound
This compound is characterized by a cyclohexyl ring with a sterically hindering tert-butyl group. This molecular architecture is key to its beneficial properties in dental resin formulations.
Caption: Chemical structure of this compound (TBCHA).
The bulky tert-butylcyclohexyl group influences the polymerization process and the final properties of the cured composite in several ways:
-
Reduced Polymerization Shrinkage: The significant volume of the cycloaliphatic group can help to reduce the overall volumetric shrinkage that occurs as monomers are converted to a polymer network.[2] This is a critical advantage in minimizing stress at the tooth-restoration interface.
-
Improved Toughness and Flexibility: The incorporation of the flexible cyclohexyl ring into the polymer backbone can enhance the toughness and impact resistance of the final composite material.
-
Lower Viscosity: As a monofunctional monomer, TBCHA can act as a reactive diluent, reducing the viscosity of the highly viscous base monomers like Bis-GMA, which improves the handling characteristics of the composite paste.[4]
-
Enhanced Biocompatibility: Some studies suggest that TBCHA exhibits low skin irritation, which is a favorable characteristic for materials that will be in contact with oral tissues.
Formulation of Experimental Dental Composites with TBCHA
The formulation of an experimental dental composite is a multi-step process involving the careful selection and mixing of several components. The following protocol provides a framework for incorporating TBCHA into a Bis-GMA/TEGDMA-based resin system.
Materials and Reagents
-
Base Monomers:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
-
Modifying Monomer:
-
This compound (TBCHA)
-
-
Photoinitiator System:
-
Camphorquinone (CQ)
-
Ethyl-4-(dimethylamino)benzoate (EDMAB)
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
-
Filler:
-
Silanized barium borosilicate glass (average particle size ~1 µm)
-
Protocol for Resin Matrix Preparation
-
Preparation of the Base Resin Mixture: In a light-protected container, combine Bis-GMA and TEGDMA at a weight ratio of 70:30. This ratio can be adjusted based on the desired initial viscosity.
-
Addition of Photoinitiator System and Inhibitor: To the base resin mixture, add camphorquinone (0.5 wt%), EDMAB (0.5 wt%), and BHT (0.01 wt%). Mix thoroughly in the dark using a magnetic stirrer until a homogenous solution is obtained.
-
Incorporation of TBCHA: Prepare a series of experimental resin matrices by adding varying weight percentages of TBCHA to the base resin mixture. It is recommended to start with concentrations ranging from 5% to 20% by weight of the total resin matrix. For example:
-
Control Group: 0% TBCHA
-
Experimental Group 1: 5% TBCHA
-
Experimental Group 2: 10% TBCHA
-
Experimental Group 3: 15% TBCHA
-
Experimental Group 4: 20% TBCHA
-
-
Homogenization: Mix each experimental resin matrix thoroughly in the dark for at least 24 hours to ensure complete dissolution and a uniform distribution of all components.
Protocol for Composite Paste Preparation
-
Filler Incorporation: Gradually add the silanized barium borosilicate glass filler to each experimental resin matrix. A common filler loading for experimental composites is around 70% by weight.
-
Mixing: The mixing of the filler and resin matrix is a critical step to achieve a homogenous paste. A dual asymmetric centrifugal mixer is recommended for this purpose to avoid the incorporation of air bubbles and ensure uniform filler distribution. Mix in increments until the desired filler loading is achieved and the paste has a consistent, workable texture.[5]
-
Storage: Store the prepared composite pastes in opaque, airtight syringes to prevent premature polymerization and protect from ambient light.
Evaluation of Uncured and Cured Composite Properties
A comprehensive evaluation of both the uncured and cured properties of the experimental composites is essential to understand the impact of TBCHA.
Caption: Experimental workflow for evaluating TBCHA-containing dental composites.
Viscosity of Uncured Paste
Rationale: The viscosity of the uncured composite paste is a critical handling property for clinicians. The addition of TBCHA as a reactive diluent is expected to lower the viscosity.
Protocol:
-
Instrumentation: Use a rotational rheometer with a parallel plate or cone-and-plate geometry.[6]
-
Sample Preparation: Place a small amount of the uncured composite paste onto the lower plate of the rheometer.
-
Measurement: Conduct a dynamic oscillatory shear test at a controlled temperature (e.g., 25°C). Measure the complex viscosity (η*) over a range of shear rates (e.g., 0.1 to 100 s⁻¹).[6]
-
Analysis: Plot the complex viscosity as a function of shear rate to determine the flow behavior of the composite paste. Compare the viscosity of the experimental groups with the control group.
Degree of Conversion (DC)
Rationale: The degree of conversion indicates the percentage of monomer double bonds that have reacted during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility.
Protocol (FTIR-ATR):
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.[7]
-
Sample Preparation: Place a small amount of the uncured composite paste onto the ATR crystal.
-
Uncured Spectrum: Record the FTIR spectrum of the uncured paste. The characteristic peaks for the methacrylate C=C double bond (aliphatic) and the aromatic C=C bond (internal standard from Bis-GMA) are typically found around 1638 cm⁻¹ and 1608 cm⁻¹, respectively.[8]
-
Curing: Light-cure the sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using a dental curing light with a known intensity.
-
Cured Spectrum: Immediately after curing, record the FTIR spectrum of the cured sample.
-
Calculation: Calculate the degree of conversion using the following formula, based on the change in the ratio of the aliphatic to aromatic peak heights before and after curing:
DC (%) = [1 - ( (Absorbance at 1638 cm⁻¹ / Absorbance at 1608 cm⁻¹)cured / (Absorbance at 1638 cm⁻¹ / Absorbance at 1608 cm⁻¹)uncured )] x 100
Volumetric Shrinkage
Rationale: Minimizing polymerization shrinkage is a primary goal in the development of new dental composites.
Protocol (Video-Imaging):
-
Instrumentation: Utilize a video-imaging device specifically designed for measuring volumetric shrinkage of dental composites.[5][9]
-
Sample Preparation: Shape a small, known volume of the uncured composite paste into a semi-sphere and place it on the device's pedestal.[9]
-
Measurement: The device captures images of the sample before and after light-curing. The change in volume is calculated by the accompanying software.
-
Analysis: Compare the percentage of volumetric shrinkage of the TBCHA-containing groups with the control group.
Mechanical Properties
Rationale: Flexural strength and modulus are crucial indicators of a material's ability to withstand the forces of mastication without fracturing or deforming.
Protocol (ISO 4049):
-
Sample Preparation: Fabricate bar-shaped specimens (25 mm x 2 mm x 2 mm) of each composite material using a standardized mold.[3]
-
Curing: Light-cure the specimens according to the manufacturer's instructions, ensuring complete polymerization throughout the sample.
-
Storage: Store the cured specimens in distilled water at 37°C for 24 hours before testing.[3]
-
Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.[3]
-
Calculation: Calculate the flexural strength and flexural modulus from the resulting stress-strain curve.
Rationale: Hardness is a measure of a material's resistance to localized plastic deformation, such as scratching or indentation.
Protocol:
-
Sample Preparation: Prepare disc-shaped specimens (e.g., 5 mm in diameter and 2 mm thick) of each composite.
-
Curing and Polishing: Light-cure the specimens and then polish the surface to a smooth, flat finish.
-
Testing: Use a Vickers microhardness tester to make indentations on the polished surface of each specimen using a specific load (e.g., 200g) and dwell time (e.g., 15 seconds).
-
Measurement: Measure the diagonals of the resulting indentations and calculate the Vickers Hardness Number (VHN).
Biocompatibility (Cytotoxicity)
Rationale: Any new material intended for clinical use must be evaluated for its potential toxicity.
Protocol (MTT Assay based on ISO 10993-5):
-
Cell Culture: Use a relevant cell line, such as human gingival fibroblasts, for the cytotoxicity assessment.[7]
-
Eluate Preparation: Prepare extracts of the cured composite materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours).
-
Cell Exposure: Expose the cultured cells to different concentrations of the material extracts.
-
MTT Assay: After the exposure period, perform the MTT assay, which measures the metabolic activity of the cells as an indicator of their viability.[7]
-
Analysis: Determine the cell viability for each experimental group and compare it to a negative control. A significant reduction in cell viability may indicate a cytotoxic effect.
Expected Outcomes and Data Interpretation
The incorporation of TBCHA into dental resin composites is hypothesized to yield several beneficial effects. The following table summarizes the expected trends in the measured properties.
| Property | Expected Effect of Increasing TBCHA Concentration | Rationale |
| Viscosity | Decrease | TBCHA acts as a reactive diluent, reducing the overall viscosity of the resin matrix.[4] |
| Degree of Conversion | May slightly decrease | The bulky cycloaliphatic group may introduce steric hindrance, potentially slowing the polymerization reaction and leading to a slightly lower final DC. |
| Volumetric Shrinkage | Decrease | The large volume of the TBCHA molecule helps to reduce the net volumetric contraction during polymerization.[2] |
| Flexural Strength | May decrease slightly | As a monofunctional monomer, TBCHA can reduce the crosslink density of the polymer network, which may lead to a slight reduction in flexural strength. |
| Flexural Modulus | Decrease | The incorporation of the flexible cyclohexyl ring can lower the stiffness of the material. |
| Vickers Hardness | May decrease slightly | A lower crosslink density can result in a slightly softer material. |
| Cytotoxicity | No significant increase or potential decrease | TBCHA is reported to have low skin irritation, suggesting good biocompatibility. |
Conclusion
This compound presents a promising avenue for the development of improved dental resin composites. Its unique chemical structure offers the potential to reduce polymerization shrinkage and improve handling properties without significantly compromising mechanical strength or biocompatibility. The protocols outlined in these application notes provide a robust framework for the formulation and comprehensive evaluation of TBCHA-containing dental composites. Rigorous adherence to these standardized testing methodologies will enable researchers to generate reliable and comparable data, ultimately advancing the field of restorative dental materials.
References
- 1. Tailoring the monomers to overcome the shortcomings of current dental resin composites – review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kentdohealthybeauty.com [kentdohealthybeauty.com]
- 4. mdpi.com [mdpi.com]
- 5. Viscosity and stickiness of dental resin composites at elevated temperatures | Pocket Dentistry [pocketdentistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Viscoelastic properties of uncured resin composites: Dynamic oscillatory shear test and fractional derivative model | Pocket Dentistry [pocketdentistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Developing flexible and tough polymers with TBCHA
Application Note & Protocol
Topic: Developing Flexible and Tough Polymers with 4-tert-Butylcyclohexyl Acrylate (TBCHA)
Audience: Researchers, scientists, and drug development professionals.
Leveraging this compound (TBCHA) for the Synthesis of High-Performance Flexible and Tough Polymers
Abstract: The pursuit of advanced polymeric materials with tailored mechanical properties is a cornerstone of material science. This compound (TBCHA) has emerged as a critical monofunctional acrylate monomer for imparting superior flexibility, toughness, and adhesion to a wide range of polymer systems.[1][2] This document provides a comprehensive guide for researchers on the underlying mechanisms, key performance attributes, and detailed experimental protocols for incorporating TBCHA into polymer backbones. We will explore both free-radical solution polymerization and UV-curable formulations, offering step-by-step methodologies and characterization guidelines to achieve polymers with enhanced durability and resilience.
The Scientific Principle: How TBCHA Imparts Flexibility and Toughness
The unique efficacy of TBCHA stems directly from its molecular architecture, specifically the bulky 4-tert-butylcyclohexyl group appended to the acrylate backbone.[2][3] This structure influences the final polymer properties through two primary mechanisms:
-
Steric Hindrance and Chain Packing: Unlike linear alkyl acrylates that can pack tightly into dense, crystalline structures, the bulky, non-planar cyclohexyl ring of TBCHA introduces significant steric hindrance.[1][2] This prevents adjacent polymer chains from packing closely together, thereby increasing the free volume within the material. This disruption of orderly chain arrangement reduces crystallinity and allows for greater polymer chain mobility, which manifests macroscopically as increased flexibility and reduced brittleness.[1][4]
-
Conformational Flexibility: The cyclohexyl ring itself is not rigid; it possesses conformational flexibility (e.g., chair and boat conformations). This inherent mobility within the polymer side chain contributes to the overall chain's ability to move and rearrange under stress, which is a key mechanism for absorbing energy and enhancing fracture toughness.[2]
The result is a polymer that can withstand significant deformation without failing, making it both flexible and tough. This is particularly valuable in applications requiring high impact resistance and durability.[5]
Key Performance Attributes & Applications
The incorporation of TBCHA provides a unique combination of desirable properties, making it a versatile monomer for high-performance materials.
| Property | Benefit of TBCHA Incorporation | Primary Applications |
| Flexibility & Toughness | The bulky tert-butylcyclohexyl group creates free volume, increasing chain mobility and impact resistance.[2][5] | Coatings, Adhesives, 4D Printing, Impact Modifiers |
| Adhesion | Excellent wetting properties and low surface tension (approx. 29 dynes/cm) promote strong bonds to various substrates, including low-energy plastics like PET and PE.[1][3] | Adhesives, UV-Curable Inks, Protective Coatings |
| Low Viscosity | Acts as an effective reactive diluent, reducing formulation viscosity for easier processing and application without the need for volatile organic compounds (VOCs).[1][6] | High-Solid Resins, UV Coatings, Inks |
| Water & Chemical Resistance | The hydrophobic cycloaliphatic structure imparts outstanding resistance to water, humidity, and chemical attack in the cured polymer.[3][5] | Automotive Coatings, Electronic Encapsulants, Construction Materials |
| Thermal Stability | The bulky side group can improve the thermal stability of the resulting polymer compared to simpler acrylates.[2] | High-Performance Resins, Durable Coatings |
Experimental Protocols for Polymer Synthesis
Here we provide two validated protocols for incorporating TBCHA to create high-performance polymers. The first outlines a solution polymerization technique for creating a thermoplastic resin, while the second details a UV-curable formulation.
Protocol 1: Synthesis of a High-Solid, Low-Viscosity TBCHA-Modified Acrylic Resin
This protocol is adapted from methodologies for synthesizing hydroxyl acrylic resins via solution polymerization, where TBCHA is used as a key functional monomer to enhance flexibility and reduce viscosity.[6][7]
Objective: To synthesize a flexible acrylic copolymer with approximately 20% TBCHA content by weight.
Materials:
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), this compound (TBCHA), Hydroxyethyl Methacrylate (HEMA)
-
Solvent: Butyl acetate
-
Initiator: tert-Butyl peroxy-2-ethylhexanoate (TBPEH)
-
Chain Transfer Agent: Dodecyl mercaptan (DDM)
-
Equipment: Four-neck round-bottom flask, mechanical stirrer, reflux condenser, thermometer, nitrogen inlet, peristaltic pump/dropping funnel.
Workflow Diagram:
Step-by-Step Procedure:
-
Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet. Ensure the setup is secure and purged with nitrogen to create an inert atmosphere.
-
Solvent Charge: Charge the flask with 100g of butyl acetate. Begin stirring and heat the solvent to a stable reflux temperature of approximately 126°C under a gentle nitrogen flow.[7]
-
Prepare Monomer Feed: In a separate beaker, prepare the monomer pre-mixture according to the table below. Gently mix until homogeneous.
Component Weight (g) Purpose Methyl Methacrylate (MMA) 40 Hardness Butyl Acrylate (BA) 30 Flexibility TBCHA 20 Flexibility & Toughness Hydroxyethyl Methacrylate (HEMA) 10 Crosslinking Site Dodecyl Mercaptan (DDM) 3 Chain Transfer Agent (Controls MW) | tert-Butyl peroxy-2-ethylhexanoate (TBPEH) | 0.74 | Initiator |
-
Initiate Polymerization: Once the solvent is at a stable 126°C, begin the dropwise addition of the monomer pre-mixture into the reactor using a peristaltic pump or dropping funnel over a period of 3 hours. Rationale: Slow addition maintains a low monomer concentration in the reactor, which helps control the reaction exotherm and leads to a more uniform polymer composition and narrower molecular weight distribution.[7]
-
Hold Period: After the addition is complete, maintain the reaction temperature at 126°C for an additional 2 hours. Rationale: This "chaser" period ensures that any unreacted monomer is consumed, maximizing the monomer conversion rate to nearly 100%.[6]
-
Cooling and Storage: Turn off the heat and allow the reactor to cool to room temperature. The resulting high-solid, low-viscosity acrylic resin can then be collected and stored in a sealed container.
Protocol 2: Formulation and UV Curing of a TBCHA-Based Flexible Coating
This protocol demonstrates the use of TBCHA as a reactive diluent to create a tough, flexible, and rapidly curing coating.[1][5]
Objective: To prepare a simple UV-curable formulation and evaluate the properties of the resulting film.
Materials:
-
Oligomer: Urethane Acrylate or Epoxy Acrylate (e.g., 60g)
-
Reactive Diluent: this compound (TBCHA) (e.g., 40g)
-
Photoinitiator: 2-Hydroxy-2-methylpropiophenone (e.g., 3-5% of total weight)
-
Substrate: Plastic (PET, PC), metal, or glass panels
-
Equipment: Laboratory mixer (e.g., planetary or high-speed disperser), film applicator (e.g., drawdown bar), UV curing system (e.g., mercury vapor lamp or LED).
Workflow Diagram:
Step-by-Step Procedure:
-
Blending: In a mixing vessel, combine the urethane or epoxy acrylate oligomer with the TBCHA. Rationale: TBCHA acts as a reactive diluent, reducing the high viscosity of the oligomer to a workable level for application without using solvents.[2]
-
Initiator Addition: Under subdued lighting to prevent premature curing, add 3-5% by weight of the photoinitiator to the mixture. Mix thoroughly until the photoinitiator is completely dissolved and the formulation is homogeneous.
-
Application: Using a drawdown bar of a specified thickness (e.g., 50 µm), apply a uniform film of the liquid formulation onto the desired substrate.
-
UV Curing: Immediately pass the coated substrate under a UV lamp. The required UV dose will depend on the lamp intensity and formulation, but a typical starting point is 500-1000 mJ/cm². The formulation will cure in seconds to form a solid, cross-linked film. Rationale: The acrylate groups on both the oligomer and TBCHA undergo rapid free-radical polymerization upon exposure to UV light, forming a durable network.[2]
-
Post-Cure Evaluation: Allow the film to cool. The cured coating is now ready for characterization.
Characterization and Expected Outcomes
To validate the successful incorporation of TBCHA and the enhancement of polymer properties, several standard characterization techniques should be employed.
| Characterization Technique | Property Measured | Expected Outcome with TBCHA |
| Tensile Testing (ASTM D882/D638) | Tensile Strength, Elongation at Break, Young's Modulus | Increased elongation at break and higher toughness (area under the stress-strain curve) compared to a control polymer without TBCHA.[8][9] |
| Dynamic Mechanical Analysis (DMA) | Glass Transition Temp. (Tg), Storage Modulus (E'), Loss Modulus (E''), Tan Delta | A lower Tg may be observed, indicating increased chain mobility.[10] A broad Tan Delta peak suggests good damping properties and toughness. |
| Impact Strength Test (ASTM D256 - Izod) | Energy absorbed during fracture | Significantly higher impact strength, indicating a transition from brittle to ductile behavior.[11] |
| Mandrel Bend Test (ASTM D522) | Flexibility and Adhesion | Ability to bend around a smaller diameter mandrel without cracking or delaminating, demonstrating superior flexibility and adhesion. |
By incorporating TBCHA into polymer formulations, researchers can systematically engineer materials that overcome the traditional trade-off between strength and brittleness, paving the way for more resilient and durable products across various industries.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 3. uychem.com [uychem.com]
- 4. youtube.com [youtube.com]
- 5. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of mechanochromic poly(ether-ester-urethane) elastomer with high toughness and resilience mediated by crystalline domains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Structure–property relationships in bio-based polyhydroxyurethanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enhancing the Ductility and Properties of Non-Vulcanized Polylactic Acid-Based Thermoplastic Natural Rubber Using Acetyl Tributyl Citrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Low Shrinkage Polymerization of 4-tert-Butylcyclohexyl Acrylate (tBCHA)
For Distribution To: Researchers, scientists, and drug development professionals engaged in polymer chemistry, dental materials science, and advanced coatings.
Introduction: The Imperative for Dimensional Stability in Polymerization
The transition of monomer molecules into a densely packed polymer network is fundamentally accompanied by a volumetric contraction, a phenomenon known as polymerization shrinkage.[1] This intrinsic property poses a significant challenge in applications demanding high precision and interfacial integrity, such as dental restorations, advanced adhesives, and precision optical coatings.[2] In dental composites, for instance, shrinkage-induced stress can lead to marginal gap formation, microleakage, secondary caries, and ultimately, restoration failure.[2] The quest for low-shrinkage monomers is therefore a critical area of materials science research.
4-tert-Butylcyclohexyl acrylate (tBCHA) has emerged as a monomer of significant interest for formulating low-shrinkage polymer systems.[3] Its molecular architecture, featuring a bulky alicyclic group, provides a compelling steric hindrance mechanism to mitigate volumetric contraction during polymerization.[3] This application note provides a comprehensive technical guide to the principles, formulation strategies, and detailed protocols for the low-shrinkage photopolymerization of tBCHA-based resins.
Mechanism of Shrinkage Reduction: The Role of Steric Hindrance
The primary mechanism by which tBCHA reduces polymerization shrinkage is rooted in its molecular structure. The voluminous tert-butylcyclohexyl group physically impedes the close packing of polymer chains.[3] During polymerization, as covalent bonds replace the longer van der Waals distances between monomer units, the bulky side chains prevent the significant decrease in free volume that is characteristic of conventional acrylate and methacrylate monomers.[3] This steric hindrance results in a polymer network with inherently lower volumetric contraction. The conformational flexibility of the cyclohexyl ring further contributes to the dissipation of stress and enhances the fracture toughness of the resulting polymer.[3]
References
Solution Polymerization of 4-tert-Butylcyclohexyl Acrylate (TBCHA): A Detailed Guide to Synthesis and Characterization
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide to the synthesis of poly(4-tert-butylcyclohexyl acrylate) via free-radical solution polymerization. This compound (TBCHA) is a monofunctional acrylate monomer notable for the bulky cycloaliphatic group in its structure.[1] This feature imparts valuable properties to the resulting polymers, including enhanced thermal stability, flexibility, toughness, and excellent adhesion.[1][2] These characteristics make poly(TBCHA) a desirable material for advanced applications in coatings, adhesives, and inks.[3] This guide is intended for researchers and scientists, offering a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and methods for characterizing the final product.
Introduction and Scientific Principles
Free-radical polymerization is a robust and widely utilized method for synthesizing a vast array of polymers, accounting for a significant portion of global polymer production.[4] The process is a chain reaction consisting of three fundamental stages: initiation, propagation, and termination.[5][6]
-
Initiation: The process begins when an initiator molecule, typically an azo compound or peroxide, thermally decomposes to generate highly reactive free radicals. These radicals then attack the vinyl double bond of a TBCHA monomer, creating a new radical species on the monomer unit.[7]
-
Propagation: The newly formed monomer radical rapidly adds to another TBCHA monomer, regenerating the radical site at the end of the growing chain. This step repeats thousands of times, extending the polymer backbone.[5]
-
Termination: The growth of a polymer chain ceases when two radical chain ends react with each other, either through combination (forming a single longer chain) or disproportionation (hydrogen atom transfer to form two stable polymer chains).[4]
Solution polymerization, the method detailed herein, involves dissolving the monomer, initiator, and other reagents in a suitable solvent. This technique offers excellent control over the reaction temperature by dissipating the heat of polymerization and reduces the viscosity of the reaction medium, which is crucial for preventing autoacceleration (the "Trommsdorff effect") and ensuring a homogeneous product. The choice of solvent is critical as it can influence reaction kinetics and the properties of the resulting polymer.[5]
The bulky 4-tert-butylcyclohexyl group provides significant steric hindrance, which influences chain mobility and packing, leading to enhanced flexibility and impact resistance in the final polymer.[2]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Purity | Recommended Supplier | Notes |
| This compound (TBCHA) | 84100-23-2 | >92% (GC) | Sigma-Aldrich, TCI | Contains inhibitor (e.g., MEHQ) which must be removed.[8][9] |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | >98% | Sigma-Aldrich | Thermal initiator. Must be recrystallized before use. |
| Toluene | 108-88-3 | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. |
| Methanol | 67-56-1 | ACS Reagent Grade | Fisher Scientific | Non-solvent for polymer precipitation. |
| Basic Alumina | 1344-28-1 | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal column. |
| Nitrogen (N₂) | 7727-37-9 | High Purity (99.99%+) | Local Gas Supplier | For creating an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer or thermocouple probe
-
Nitrogen inlet/outlet (bubbler)
-
Glass funnel and filter paper
-
Schlenk line or similar inert atmosphere setup
-
Glass column for inhibitor removal
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Vacuum oven
-
Analytical balance
Experimental Protocol
Workflow Overview
Caption: Workflow for the solution polymerization of TBCHA.
Step-by-Step Procedure
PART A: REAGENT PREPARATION (CRITICAL FIRST STEP)
-
Inhibitor Removal from TBCHA: The monomer is supplied with an inhibitor (like MEHQ) to prevent premature polymerization during storage. This must be removed. Pass the liquid TBCHA monomer through a short column packed with basic alumina immediately before use. Collect the purified monomer in a clean, dry flask.
-
Initiator Purification: AIBN should be recrystallized from methanol to remove any decomposition products. Dissolve AIBN in a minimal amount of warm methanol, then cool slowly to induce crystallization. Filter the crystals and dry them thoroughly under vacuum at room temperature. Caution: AIBN is toxic and can decompose violently at elevated temperatures.
PART B: POLYMERIZATION REACTION
-
Glassware Assembly: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried and assembled while hot to remove any adsorbed water.
-
Establish Inert Atmosphere: Purge the entire system with dry nitrogen for at least 20-30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a slight positive pressure of nitrogen throughout the reaction (a bubbler can be used to monitor the flow).
-
Charging the Reactor: Under a positive nitrogen flow, add the desired amount of anhydrous toluene (solvent) and the purified TBCHA (monomer) to the flask via a syringe or cannula. A typical starting concentration is 20-50 wt% monomer in solvent.[10]
-
Degassing: Stir the solution and continue to bubble nitrogen through it for another 15-20 minutes to ensure it is completely deoxygenated.
-
Initiator Addition: Weigh the recrystallized AIBN in a separate container and dissolve it in a small amount of toluene. Add the AIBN solution to the reaction flask. The molar ratio of monomer to initiator will determine the final molecular weight; a higher ratio leads to a higher molecular weight.
-
Reaction Execution: Immerse the flask in a preheated oil bath set to the desired reaction temperature (typically 70-80°C for AIBN). Stir the solution vigorously. The reaction is typically run for 6 to 24 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Quenching: After the desired time, stop the reaction by cooling the flask to room temperature and exposing the solution to air. Oxygen will quench the remaining radical species.
PART C: POLYMER PURIFICATION AND ISOLATION
-
Precipitation: Slowly pour the viscous polymer solution from the flask into a beaker containing a large excess (approx. 10x the volume of the reaction solution) of a non-solvent, such as methanol, while stirring vigorously. The poly(TBCHA) will precipitate as a white solid or gummy substance.
-
Washing: Allow the precipitate to settle, then decant the supernatant liquid. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or toluene) and re-precipitate it into fresh methanol. Repeat this dissolution-precipitation cycle 2-3 times to remove any unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a solid, transparent, or white material.
Characterization
The synthesized polymer should be characterized to determine its molecular properties and purity.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the molecular weight distribution.[11] Key parameters obtained are the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a conventional free-radical polymerization, a PDI value around 2 is expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to verify the absence of monomer.[10] The disappearance of the vinyl proton signals from the monomer (typically 5.8-6.4 ppm in ¹H NMR) indicates successful polymerization.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, most importantly the glass transition temperature (T₉). The bulky side group of poly(TBCHA) is expected to result in a relatively high T₉ compared to linear alkyl acrylates.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acrylate monomers can be skin and respiratory irritants.[12] Avoid direct contact and inhalation.
-
Toluene is a flammable and volatile organic solvent. Ensure there are no ignition sources nearby.
-
Handle AIBN with care, as it is a toxic solid and can decompose exothermically. Store it refrigerated and away from heat sources.
References
- 1. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 4. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (cis- and trans- mixture) … [cymitquimica.com]
- 9. 4-叔丁基环己基丙烯酸酯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. polymersource.ca [polymersource.ca]
- 12. This compound | 84100-23-2 | TCI AMERICA [tcichemicals.com]
Troubleshooting & Optimization
Optimizing Initiator Concentration for TBCHA Polymerization: A Technical Support Guide
Welcome to our dedicated technical support center for the polymerization of tert-butylcyclohexyl acrylate (TBCHA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. We understand that achieving optimal polymerization outcomes requires a nuanced understanding of the reaction kinetics, particularly the critical role of the initiator concentration.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the expertise and practical insights needed to refine your protocols and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the optimization of initiator concentration in TBCHA polymerization.
Q1: What is the typical initiator concentration range for the free-radical polymerization of TBCHA?
The optimal initiator concentration for the free-radical polymerization of TBCHA typically falls within a range of 0.1 to 2.0 mol% relative to the monomer. However, the ideal concentration is highly dependent on several factors, including the specific initiator used (e.g., AIBN, BPO), the desired molecular weight of the polymer, the reaction temperature, and the solvent.[1] A lower initiator concentration generally leads to a higher molecular weight polymer, as fewer polymer chains are initiated, allowing each chain to grow longer before termination.[2] Conversely, a higher initiator concentration will result in a lower molecular weight polymer due to the increased number of initiated chains.[3]
Q2: How does the initiator concentration influence the rate of polymerization?
In free-radical polymerization, the rate of polymerization is directly proportional to the square root of the initiator concentration.[4] This relationship stems from the fact that the rate of initiation, which dictates the concentration of growing polymer radicals, is linearly dependent on the initiator concentration.[5] Therefore, increasing the initiator concentration will lead to a faster polymerization rate.[6][7] However, it's crucial to balance the reaction rate with other desired polymer properties, as excessively high initiator concentrations can lead to uncontrolled polymerization and a broad molecular weight distribution.[1]
Q3: Can the choice of initiator affect the properties of the final poly(TBCHA)?
Absolutely. The choice of initiator can significantly impact the thermal stability, molecular weight, and even the tacticity of the resulting poly(TBCHA). For example, initiators with different decomposition kinetics will be suitable for different polymerization temperatures. Azobisisobutyronitrile (AIBN) is a common choice for polymerizations conducted around 65 °C and above, while benzoyl peroxide (BPO) is often used at slightly higher temperatures, typically above 80 °C for effective decomposition.[8][9] The initiator fragments also become incorporated as end-groups in the polymer chains, which can influence the polymer's final properties and stability.
Q4: What are the signs of an inappropriate initiator concentration?
Several experimental observations can indicate that the initiator concentration is not optimized:
-
Low Monomer Conversion: If the polymerization does not proceed to a high conversion within the expected timeframe, the initiator concentration may be too low, or the initiator may have prematurely decomposed.[10]
-
Broad Molecular Weight Distribution (High Polydispersity Index - PDI): An excessively high initiator concentration can lead to a broad PDI.[11] This is because a high concentration of primary radicals can increase the rate of termination reactions, leading to a wider range of polymer chain lengths.
-
Polymer Discoloration: In some cases, particularly with peroxide initiators like BPO, high concentrations can lead to side reactions that cause the final polymer to be discolored (e.g., yellowing).
-
Inconsistent Batch-to-Batch Results: If you observe significant variations in molecular weight or conversion between different batches, inconsistent initiator concentration is a likely culprit.[12]
Troubleshooting Guide: Common Issues in TBCHA Polymerization
This section provides a structured approach to diagnosing and resolving common problems related to initiator concentration during TBCHA polymerization.
Problem 1: Low Monomer Conversion
Symptoms: The polymerization reaction stalls or proceeds very slowly, resulting in a low yield of poly(TBCHA).
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Insufficient Initiator Concentration | Review your calculations for the initiator-to-monomer ratio. | Gradually increase the initiator concentration in increments of 0.1 mol%. |
| Premature Initiator Decomposition | Verify the storage conditions and age of the initiator.[13] | Use a fresh batch of initiator stored under the recommended conditions (typically refrigerated and protected from light). |
| Presence of Inhibitors | Check the monomer for the presence of inhibitors (often added for storage stability).[14][15] | Purify the monomer before use, for example, by passing it through a column of basic alumina to remove the inhibitor.[14] |
| Incorrect Reaction Temperature | Confirm that the reaction temperature is appropriate for the chosen initiator's half-life.[8] | Adjust the reaction temperature to ensure an adequate rate of initiator decomposition. |
Experimental Workflow for Diagnosing Low Conversion:
Caption: Troubleshooting workflow for low monomer conversion in TBCHA polymerization.
Problem 2: Broad Molecular Weight Distribution (High PDI)
Symptoms: Gel Permeation Chromatography (GPC) analysis reveals a high polydispersity index (PDI > 2.0), indicating a wide range of polymer chain lengths.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Excessive Initiator Concentration | Review the initiator-to-monomer ratio. | Decrease the initiator concentration. This will reduce the number of initiated chains and favor propagation over termination.[1] |
| High Reaction Temperature | Evaluate the reaction temperature relative to the initiator's decomposition rate. | Lower the reaction temperature to achieve a more controlled initiation rate.[16] |
| Chain Transfer Reactions | Analyze the solvent and any other additives for their potential to act as chain transfer agents. | Select a solvent with a low chain transfer constant. Common solvents for free-radical polymerization include toluene and dioxane. |
| Non-uniform Reaction Conditions | Assess the stirring efficiency and heat distribution within the reactor. | Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture and uniform temperature.[12] |
Logical Relationship of Factors Affecting PDI:
Caption: Factors contributing to a high polydispersity index (PDI).
Detailed Experimental Protocol: Optimization of Initiator Concentration for TBCHA Polymerization
This protocol outlines a systematic approach to determine the optimal initiator concentration for the solution polymerization of TBCHA using AIBN as the initiator.
Materials:
-
tert-Butylcyclohexyl acrylate (TBCHA), inhibitor-free
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Schlenk flask and other appropriate glassware
-
Nitrogen or Argon source
-
Magnetic stirrer and hotplate
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Monomer Purification: Pass the TBCHA monomer through a column of basic alumina to remove any inhibitors.[14]
-
Reaction Setup:
-
Set up a Schlenk flask equipped with a magnetic stir bar.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar).
-
-
Reagent Preparation:
-
Prepare a stock solution of AIBN in toluene. The concentration will depend on the desired range of initiator-to-monomer ratios to be tested.
-
In a typical experiment, for a target initiator concentration of 0.5 mol%, you would add the appropriate volume of the AIBN stock solution to the reaction flask.
-
-
Polymerization:
-
Add the purified TBCHA and anhydrous toluene to the Schlenk flask.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with inert gas and place it in a preheated oil bath at 70 °C.
-
Inject the calculated amount of AIBN stock solution into the reaction mixture to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours).
-
-
Termination and Polymer Isolation:
-
Stop the reaction by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using GPC.
-
Systematic Optimization:
To optimize the initiator concentration, set up a series of parallel experiments where the only variable is the mol% of AIBN relative to TBCHA.[1] For example:
| Experiment | [TBCHA] (M) | [AIBN] (mol%) | Temperature (°C) | Time (h) |
| 1 | 1.0 | 0.2 | 70 | 12 |
| 2 | 1.0 | 0.5 | 70 | 12 |
| 3 | 1.0 | 1.0 | 70 | 12 |
| 4 | 1.0 | 1.5 | 70 | 12 |
By comparing the conversion, Mn, and PDI for each experiment, you can identify the initiator concentration that provides the best balance of properties for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. uvebtech.com [uvebtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jinzongmachinery.com [jinzongmachinery.com]
- 13. nouryon.com [nouryon.com]
- 14. benchchem.com [benchchem.com]
- 15. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete UV Curing of 4-tert-Butylcyclohexyl Acrylate (tBCHA) Formulations
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-tert-Butylcyclohexyl acrylate (tBCHA) formulations. This resource is designed to provide in-depth troubleshooting assistance for common challenges encountered during the UV curing process. Our goal is to equip you with the scientific understanding and practical methodologies to diagnose and resolve issues of incomplete polymerization, ensuring the desired material properties for your critical applications.
Frequently Asked Questions (FAQs)
Q1: My tBCHA formulation feels tacky or wet on the surface after UV exposure. What is the most likely cause?
This is a classic symptom of incomplete surface cure, most commonly caused by oxygen inhibition .[1][2][3] During free-radical polymerization, atmospheric oxygen can interact with the initiating radicals, forming stable peroxy radicals.[1] These peroxy radicals are less reactive and can terminate the polymerization chain, particularly at the air-interface where oxygen is abundant.[2][4] The result is a well-cured bulk material with a liquid or tacky surface layer.[1][5]
Q2: How does the structure of this compound (tBCHA) influence its curing behavior?
The bulky tert-butylcyclohexyl group in tBCHA introduces significant steric hindrance.[6] This can reduce the polymerization rate compared to less hindered acrylate monomers.[6] While this structure enhances desirable properties like thermal stability and chemical resistance in the final polymer, it can make the formulation more sensitive to suboptimal curing conditions.[6][7] Therefore, careful optimization of the photoinitiator system and UV exposure is critical.
Q3: Can my choice of photoinitiator lead to incomplete curing?
Absolutely. An effective photoinitiator system is crucial for efficient UV curing. Key considerations include:
-
Wavelength Mismatch: The absorption spectrum of the photoinitiator must overlap with the emission spectrum of your UV lamp.[8] If the photoinitiator does not efficiently absorb the UV light being emitted, it will not generate a sufficient number of free radicals to initiate polymerization.
-
Insufficient Concentration: The concentration of the photoinitiator must be optimized. Too low a concentration will result in a slow cure and increased susceptibility to oxygen inhibition.[5][9] Conversely, an excessively high concentration can lead to "surface overcuring," where the top layer cures so rapidly that it blocks UV light from reaching the underlying material, a phenomenon known as the "shielding effect".[10]
-
Photoinitiator Type: Different photoinitiators have varying efficiencies and are suited for different applications. For example, some are specifically designed for surface cure, while others promote through-cure.[8]
Q4: My entire sample, not just the surface, is poorly cured. What should I investigate?
If the entire sample is soft or liquid, the issue is likely more fundamental than just oxygen inhibition. The primary factors to investigate are:
-
UV Dose (Intensity x Time): The total UV energy delivered to the sample may be insufficient.[10][11] This could be due to low lamp intensity, short exposure time, or a combination of both.[9][12]
-
UV Lamp Issues: The UV lamp itself may be the culprit. Bulbs have a finite lifespan and their intensity in the UV spectrum decreases over time, even if they still appear to be lit.[8] Reflectors in the lamp housing can also become dirty, reducing the amount of UV light reaching the sample.[13]
-
Formulation Issues: Beyond the photoinitiator, other components in your formulation could be interfering with the curing process. Some additives or pigments can absorb UV light, competing with the photoinitiator.[14] It's also important to ensure proper storage of your tBCHA and other reactive components to prevent premature polymerization or degradation.[15][16]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Oxygen Inhibition
Oxygen inhibition is a pervasive issue in free-radical polymerization.[2][4] This guide provides a systematic approach to identify and overcome its effects in your tBCHA formulations.
-
Tacky or wet surface after curing.
-
Good bulk cure, but poor surface hardness.
-
Smudging or fingerprinting on the surface.
Caption: Troubleshooting workflow for oxygen inhibition.
Protocol 1.1: Increasing UV Irradiance
High UV intensity can generate free radicals at a rate that outpaces the diffusion of oxygen into the formulation, effectively consuming the available oxygen and allowing polymerization to proceed.[4]
-
Measure Current Irradiance: Use a radiometer to measure the intensity (in mW/cm²) of your UV lamp at the sample distance. Ensure the radiometer is calibrated for the correct wavelength range.
-
Increase Intensity: If possible, increase the power setting on your UV source.
-
Reduce Distance: Decrease the distance between the UV lamp and your sample. Be aware that this will also increase the temperature of your sample. Doubling the distance can reduce intensity by as much as 75%.[8]
-
Re-Cure and Evaluate: Cure a new sample at the higher irradiance and assess the surface tackiness.
Protocol 1.2: Modifying the Formulation
Certain additives can act as oxygen scavengers, mitigating the effects of inhibition.
-
Amine Synergists: Tertiary amines can react with peroxy radicals to form less inhibitory species. Incorporate an amine synergist (e.g., ethyl 4-(dimethylamino)benzoate) at 1-5% by weight into your formulation.
-
Thiols: Thiols are highly effective at reducing oxygen inhibition.[1] Add a multifunctional thiol at a concentration of 5-15 mol% relative to the acrylate. Note that thiols can have a strong odor.[1]
-
Optimize Photoinitiator: Blend your primary photoinitiator with one that has strong surface absorption characteristics (i.e., absorbs at shorter UV wavelengths).[1]
Protocol 1.3: Inerting the Curing Environment
The most direct way to eliminate oxygen inhibition is to remove the oxygen.[1][17]
-
Nitrogen or Carbon Dioxide Blanket: Create an inert atmosphere by purging the curing chamber with nitrogen or carbon dioxide.[17] A localized blanket over the cure zone is often sufficient.[1]
-
Barrier Film: For flat samples, you can cover the surface with a UV-transparent film before curing.[1] This physically blocks oxygen from the surface.
Guide 2: Optimizing UV Source and Photoinitiator Systems
A mismatch between your UV source and photoinitiator is a common cause of poor through-cure. This guide will help you ensure these two critical components are working in harmony.
-
The entire sample is uncured or has a low degree of conversion.
-
Curing is slow and inconsistent.
-
The formulation cures at the surface but not underneath (the shielding effect).
Caption: Workflow for optimizing UV source and photoinitiator.
Protocol 2.1: Characterizing Your UV Source
-
Consult Lamp Specifications: Obtain the spectral output data for your UV lamp from the manufacturer. Note the peak wavelengths and the overall spectral distribution.
-
Measure Intensity: As in Protocol 1.1, use a radiometer to confirm the lamp's intensity. If the intensity is significantly lower than the manufacturer's specification for a new bulb, it may be time for a replacement.
-
Inspect and Clean: Visually inspect the lamp's reflectors for dirt or degradation. Clean them according to the manufacturer's instructions.
Protocol 2.2: Selecting the Right Photoinitiator
-
Review Photoinitiator Absorbance: Obtain the UV-Vis absorbance spectrum for your photoinitiator.
-
Compare Spectra: Overlay the lamp's emission spectrum with the photoinitiator's absorbance spectrum. There should be a significant overlap for efficient energy transfer.
-
Consider a Blend: For broad-spectrum mercury lamps, a blend of photoinitiators that absorb at different wavelengths can be highly effective.
| Photoinitiator Type | Common Examples | Primary Absorption (nm) | Characteristics |
| α-Hydroxyketones | Irgacure 184, Irgacure 1173 | 245, 330 | Good surface cure, low yellowing. |
| Acylphosphine Oxides (APOs) | TPO, TPO-L | 360-400 | Excellent through-cure, suitable for pigmented systems.[18] |
| Benzophenones | Benzophenone | 250, 350 | Requires a synergist (e.g., amine), good surface cure. |
Protocol 2.3: Optimizing Photoinitiator Concentration
-
Prepare a Concentration Ladder: Create a series of small batches of your tBCHA formulation with varying photoinitiator concentrations (e.g., 0.5%, 1%, 2%, 3%, 4% by weight).
-
Cure Under Identical Conditions: Cure a sample of each formulation using the same UV dose and geometry.
-
Evaluate Degree of Cure: Assess the cure of each sample. This can be done qualitatively (e.g., fingernail scratch test) or quantitatively using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate peak at ~1635 cm⁻¹.
-
Select Optimum Concentration: Choose the lowest concentration that provides a complete and thorough cure. This minimizes cost and potential issues with yellowing or migration of unreacted photoinitiator.
References
- 1. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 2. uvebtech.com [uvebtech.com]
- 3. goodiuv.com [goodiuv.com]
- 4. radtech.org [radtech.org]
- 5. uychem.com [uychem.com]
- 6. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 7. uychem.com [uychem.com]
- 8. permabond.com [permabond.com]
- 9. researchgate.net [researchgate.net]
- 10. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting I Insufficient UV Coating Curing | ACTEGA EMEA [actega.com]
- 14. Overview of the Composition of UV Curable Coatings, Cycloaliphatic Epoxy Resin | Tetra [tetrawill.com]
- 15. tech-labs.com [tech-labs.com]
- 16. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 17. researchgate.net [researchgate.net]
- 18. radtech2020.com [radtech2020.com]
Technical Support Center: Purification of Poly(4-tert-Butylcyclohexyl Acrylate)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with poly(4-tert-butylcyclohexyl acrylate) (PtBCHA). We will address common challenges encountered during its purification, offering troubleshooting solutions and detailed protocols grounded in established polymer chemistry principles. Our goal is to empower you to achieve the high purity necessary for reliable downstream applications.
The Critical Role of Purity in Polymer Applications
The performance of poly(this compound) in advanced applications, such as photoresists, specialty coatings, and drug delivery matrices, is critically dependent on its purity. Residual impurities, including unreacted monomer, initiator fragments, or catalysts, can significantly alter the polymer's mechanical, thermal, and optical properties.[] Even minor contaminants can lead to unpredictable behavior, such as accelerated degradation or unwanted cross-linking, compromising experimental reproducibility and final product performance.[] Therefore, a robust and validated purification strategy is not merely a procedural step but a prerequisite for success.
Core Purification Technique: Reprecipitation
The most common and effective method for purifying polymers like PtBCHA is reprecipitation .[][2] This technique leverages the differential solubility between the high molecular weight polymer and low molecular weight impurities. The crude polymer is first dissolved in a "good" solvent, and this solution is then added to a large excess of a "non-solvent" (also called an anti-solvent). The polymer, being insoluble in the non-solvent, precipitates out of the solution while the impurities remain dissolved in the solvent/non-solvent mixture.[2] This process is typically repeated 2-3 times to achieve high purity.[2]
Standard Reprecipitation Workflow
Caption: General workflow for polymer purification via reprecipitation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of poly(this compound) in a question-and-answer format.
Q1: My final polymer sample still shows residual monomer peaks in the ¹H NMR spectrum. How can I improve monomer removal?
A1: This is a common issue indicating incomplete purification. The unreacted monomer is likely trapped within the polymer matrix.
-
Causality: If the polymer solution is too concentrated, the polymer chains precipitate so rapidly upon contact with the non-solvent that they physically entrap pockets of the solvent/monomer mixture.[3]
-
Solution:
-
Increase Dilution: Work with a more dilute polymer solution in the "good" solvent. This slows down the precipitation process, allowing impurities more time to diffuse away from the collapsing polymer chains.[2][3] A good starting point is a concentration of 1-5% (w/v).
-
Repeat the Process: A single precipitation is often insufficient. Repeating the dissolution and precipitation cycle 2-3 times is standard practice for achieving high purity.[2]
-
Thorough Washing: After filtering the precipitated polymer, wash it thoroughly with fresh non-solvent. This helps to rinse away any remaining mother liquor containing the monomer that may be adsorbed to the polymer's surface.[2]
-
Verify with NMR: After each precipitation cycle, take a small sample, dry it completely, and run an ¹H NMR spectrum to monitor the disappearance of the characteristic monomer peaks.[2]
-
Q2: When I add my polymer solution to the non-solvent, it forms an oily, sticky mass instead of a filterable powder or fiber. What's wrong?
A2: This phenomenon, often called "oiling out," occurs when the polymer does not fully precipitate into a solid state.
-
Causality: This is typically due to a poor choice of non-solvent or suboptimal temperature. The solvent/non-solvent mixture may still have enough solvating power to keep the polymer in a semi-dissolved, swollen state rather than causing a clean precipitation.
-
Solution:
-
Change the Non-Solvent: The polarity difference between your solvent and non-solvent might be too small or too large. If you are using THF (solvent) and precipitating into methanol (non-solvent), try a more non-polar non-solvent like hexane, or a more polar one like water (if your solvent is miscible).
-
Adjust Temperature: Try cooling the non-solvent in an ice bath before slowly adding the polymer solution. Lowering the temperature generally decreases polymer solubility and can promote solid formation.
-
Optimize Stirring: Ensure very high and efficient stirring in the non-solvent. This rapidly disperses the droplets of polymer solution, preventing them from coalescing into an oily mass.[3]
-
Use a Solvent/Non-Solvent Mixture: Instead of a pure non-solvent, you can precipitate into a mixture. For example, if your polymer oils out in pure methanol, try precipitating into a 90:10 methanol/water mixture. This fine-tunes the solvating power of the precipitation medium.[3]
-
Q3: The polymer precipitates as extremely fine particles that are difficult to filter, leading to low yield. How can I improve recovery?
A3: The formation of very fine particles can clog filter paper and lead to significant product loss during transfer.
-
Causality: This can happen when precipitation is extremely rapid and nucleation of new particles is favored over the growth of existing ones.
-
Solution:
-
Use Centrifugation: This is often the most effective solution. Centrifuge the suspension to pellet the fine particles, then carefully decant the supernatant liquid.[4] You can then wash the pellet by resuspending it in fresh non-solvent and centrifuging again.
-
Slower Precipitation: Try a vapor diffusion method. Place your concentrated polymer solution (in a good solvent) in an open vial inside a larger, sealed jar containing the non-solvent. The non-solvent vapor will slowly diffuse into the polymer solution, inducing gradual precipitation and often forming larger, more manageable particles.[4]
-
Increase Polymer Concentration: While very high concentrations can cause impurity trapping, a slightly more concentrated solution may lead to the formation of larger aggregates upon precipitation. This requires careful optimization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent and non-solvent combination for poly(this compound)?
A1: The ideal pair depends on the polymer's molecular weight and the nature of the impurities. However, based on the properties of similar poly(acrylates), several combinations are excellent starting points.[5][6][7] The key is that the polymer should be highly soluble in the solvent and completely insoluble in the non-solvent, while the impurities should remain in solution.
| Good Solvent | Recommended Non-Solvent(s) | Rationale |
| Tetrahydrofuran (THF) | Methanol, Water, Methanol/Water mixtures | THF is an excellent solvent for many polymers. Methanol is a common non-solvent for acrylates. |
| Toluene | Hexane, Heptane, Methanol | Toluene is a good solvent for less polar polymers. Hexane is a non-polar non-solvent effective for precipitating polymers dissolved in aromatic solvents.[2] |
| Dichloromethane (DCM) | Methanol, Diethyl Ether | DCM is a strong solvent. Methanol is a polar non-solvent that provides a significant polarity change to induce precipitation.[8] |
| Acetone | Water, Hexane | Acetone can be a good solvent, and precipitation into water or hexane is often effective. |
Q2: How do I confirm the purity of my final polymer?
A2: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.
-
¹H NMR Spectroscopy: This is the most direct method to check for residual monomer, initiator, or solvent.[2] The spectrum of the purified polymer should show only the characteristic polymer signals, with a complete absence of the sharp vinyl proton peaks from the acrylate monomer.
-
Gel Permeation Chromatography (GPC/SEC): GPC provides information on the molecular weight and polydispersity index (PDI). A successfully purified polymer should exhibit a monomodal and relatively narrow PDI. A broad PDI or a low molecular weight shoulder could indicate the presence of oligomeric impurities.[6][9]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as the glass transition temperature (Tg). Impurities can act as plasticizers, leading to a lower or broader Tg. A pure polymer should exhibit a sharp and reproducible Tg.[3][9]
Q3: What is the best way to dry the purified polymer?
A3: Complete removal of all solvents is crucial. Residual solvent can affect material properties and interfere with accurate characterization. The most effective method is drying in a vacuum oven at a moderate temperature (e.g., 40–60 °C) for 24-48 hours, or until a constant weight is achieved.[2] Avoid excessively high temperatures that could approach the polymer's Tg or cause thermal degradation.
Detailed Experimental Protocol
Protocol 1: Standard Reprecipitation of Poly(this compound)
This protocol describes a standard procedure for purifying PtBCHA using THF as the solvent and methanol as the non-solvent.
-
Dissolution: Weigh approximately 2.0 g of the crude PtBCHA and dissolve it in 40 mL of THF in a clean beaker or flask. Stir gently with a magnetic stir bar until the polymer is completely dissolved. The solution should be clear and homogeneous.
-
Preparation: Pour 400 mL of methanol (a 10-fold excess by volume to the polymer solution) into a larger beaker equipped with a powerful magnetic stirrer. Begin stirring vigorously to create a deep vortex.
-
Precipitation: Using a pipette or dropping funnel, add the polymer solution from Step 1 drop by drop into the center of the vortex in the stirred methanol.[2][3] The polymer should precipitate immediately as a white solid.
-
Digestion: After all the polymer solution has been added, continue stirring the suspension for an additional 30 minutes. This "digestion" step helps to wash out any remaining soluble impurities from the precipitate.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer cake on the filter paper with three portions of fresh methanol (approx. 20 mL each) to remove any residual impurities.[2]
-
Repetition (Optional but Recommended): For higher purity, redissolve the collected polymer in 40 mL of THF and repeat steps 3-6. Two to three cycles are generally sufficient.[2]
-
Drying: Transfer the final polymer product to a pre-weighed glass dish and dry it in a vacuum oven at 50 °C overnight or until a constant weight is recorded.
Purity Analysis and Troubleshooting Flowchart
Caption: Decision flowchart for purity verification by ¹H NMR.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymersource.ca [polymersource.ca]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Various Topological Poly(tert-butyl acrylate)s and Their Impacts on Thermal and Solution Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in 4-tert-Butylcyclohexyl acrylate synthesis
Welcome to the technical support guide for the synthesis of 4-tert-Butylcyclohexyl Acrylate (TBCHA). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile monomer. As a cycloaliphatic acrylate monomer, TBCHA is valued for its role in producing polymers with excellent adhesion, toughness, and resistance to water and chemicals[1]. However, its synthesis is not without challenges, primarily revolving around premature polymerization and other side reactions that can significantly impact yield and purity.
This guide provides in-depth, experience-driven answers to specific problems you may encounter. We will explore the causality behind these issues and provide validated protocols to minimize side reactions and maximize the success of your experiments.
Frequently Asked Questions & Troubleshooting Guides
Section 1: The Primary Challenge - Uncontrolled Polymerization
The acrylate functional group is highly susceptible to radical polymerization, especially when heated[2][3]. This is the most common cause of failed syntheses, resulting in the reaction mixture turning into an intractable solid gel.
Q1: My reaction mixture solidified into a gel during heating/distillation. What happened and how can I prevent this?
A: You have experienced uncontrolled, thermally-initiated radical polymerization[3]. The C=C double bond in the acrylate is electron-deficient and can be initiated by trace radical species, which are often formed at elevated temperatures. Once initiated, a rapid and highly exothermic chain reaction occurs, leading to the formation of a high-molecular-weight polymer.
Causality:
-
Thermal Initiation: Heat provides the energy to generate initial radicals from trace impurities or the monomer itself.
-
Oxygen's Dual Role: While often thought of as an inhibitor, oxygen can form peroxide species that, upon cleavage, initiate polymerization. However, for phenolic inhibitors like MEHQ, a small amount of oxygen is required for the inhibition mechanism to function effectively.
-
Chain Reaction: A single radical can polymerize thousands of monomer units in a fraction of a second, leading to a runaway reaction.
Solution: The Correct Use of Polymerization Inhibitors Inhibitors are compounds that scavenge radicals, terminating the polymerization chain reaction[3][4]. They are essential for any process involving acrylates.
Preventative Protocol:
-
Add an Inhibitor at the Start: Introduce a suitable inhibitor into your reaction mixture before heating.
-
Ensure Homogeneity: Make sure the inhibitor is fully dissolved in the reaction medium.
-
Maintain Inhibition During Purification: Distillation is a high-risk step. Ensure your distillation setup includes an inhibitor. For vacuum distillation, introducing a slow stream of an inert gas like nitrogen or argon can prevent bumping and minimize oxygen's variable effects[5].
Q2: Which polymerization inhibitor should I use, and in what concentration?
A: The choice of inhibitor depends on the reaction conditions, particularly temperature and the presence of oxygen. There is no single "best" inhibitor; they are often used in combination for optimal performance.
Expertise-Driven Insights:
-
"True Inhibitors" vs. "Retarders": True inhibitors provide a distinct induction period where no polymerization occurs, while retarders simply slow the rate of polymerization[3].
-
Oxygen Dependency: Phenolic inhibitors like MEHQ and hydroquinone require oxygen to function, whereas inhibitors like phenothiazine (PTZ) are effective even in anaerobic conditions, making them suitable for distillations[6][7].
-
Stable Radicals: Inhibitors like TEMPO are themselves stable radicals and are highly efficient at trapping growing polymer chains[4].
Below is a table summarizing common choices for acrylate synthesis:
| Inhibitor | Common Abbreviation | Typical Concentration (ppm) | Optimal Conditions & Key Characteristics |
| Hydroquinone monomethyl ether | MEHQ | 50 - 500 | Most common for storage and transport. Requires oxygen to be effective. Good for reactions run open to the air[3][6]. |
| Phenothiazine | PTZ | 100 - 1000 | Highly effective at elevated temperatures and in low-oxygen environments. Ideal for distillations[6][7]. |
| Hydroquinone | HQ | 200 - 1000 | Effective inhibitor, often used in combination with other types. Also requires oxygen[2][3]. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | 50 - 200 | A stable radical that does not require oxygen. Very effective but can be more expensive. Superior inhibitory performance for acrylates[4]. |
Recommendation: For a standard laboratory synthesis via esterification, start with 200-400 ppm of MEHQ . For the subsequent vacuum distillation, add a fresh portion of 200 ppm MEHQ or consider using PTZ if you are operating under strict anaerobic conditions.
dot ```dot graph Troubleshooting_Polymerization { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
// Nodes start [label="Reaction Mixture Solidified?", shape=ellipse, fillcolor="#FBBC05"]; check_inhibitor [label="Was a polymerization\ninhibitor added?", fillcolor="#F1F3F4"]; no_inhibitor [label="Root Cause:\nUncontrolled Radical Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution1 [label="Solution:\nAdd inhibitor (e.g., MEHQ, PTZ)\nbefore heating.", fillcolor="#34A853", fontcolor="#FFFFFF"];
yes_inhibitor [label="Was the process\na high-temp distillation?", fillcolor="#F1F3F4"]; no_distill [label="Possible Cause:\nInhibitor consumed or\ninappropriate type/concentration.", fillcolor="#FBBC05"]; solution2 [label="Solution:\nIncrease concentration or\nswitch to a high-temp inhibitor like PTZ.", fillcolor="#34A853", fontcolor="#FFFFFF"];
yes_distill [label="Root Cause:\nThermal initiation in vapor phase\nor inhibitor depletion.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nUse a vapor-phase effective inhibitor (e.g., PTZ).\nEnsure inhibitor is present in the distillation pot.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_inhibitor; check_inhibitor -> no_inhibitor [label=" No "]; no_inhibitor -> solution1;
check_inhibitor -> yes_inhibitor [label=" Yes "]; yes_inhibitor -> no_distill [label=" No "]; no_distill -> solution2;
yes_inhibitor -> yes_distill [label=" Yes "]; yes_distill -> solution3; }
Caption: The reversible mechanism of Fischer esterification.
Section 3: Impurities and Purification
Q4: My final product is pure according to NMR, but it starts to turn yellow and viscous after a few weeks in storage. Why?
A: This indicates slow, long-term polymerization and potential degradation. Even after purification, your product is still an acrylate and remains susceptible to polymerization initiated by light, heat, or trace contaminants. Commercial acrylates are always stored with an inhibitor. [8][9][10] Causality:
-
Inhibitor Removal: Aggressive purification (e.g., distillation followed by an alkali wash) can remove all the inhibitor you added during the synthesis.
-
Initiation Sources: Ambient light (especially UV), elevated storage temperatures, or dissolved oxygen can generate radicals over time, initiating polymerization.
Solution: Proper Storage and Stabilization
-
Add a Storage Inhibitor: After purification, add a small amount of a storage inhibitor like MEHQ (100-200 ppm) to the final product. [3]2. Use Amber Bottles: Store the stabilized product in an amber glass bottle to protect it from light.
-
Refrigerate: Store the bottle in a refrigerator (not a freezer, to avoid freezing/phase separation issues) to minimize thermal initiation.
-
Inert Atmosphere (Optional): For very high-purity applications, flushing the headspace of the bottle with nitrogen or argon before sealing can further prolong shelf life.
dot
Caption: Mechanism of radical scavenging by an inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Acrylic acid is corrosive. Toluene is flammable.
Reagents & Equipment:
-
4-tert-Butylcyclohexanol (cis/trans mixture)
-
Acrylic acid
-
p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄)
-
Hydroquinone monomethyl ether (MEHQ)
-
Toluene
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylcyclohexanol (e.g., 78.1 g, 0.5 mol).
-
Add toluene (200 mL).
-
Add acrylic acid (e.g., 43.2 g, 0.6 mol, 1.2 equivalents).
-
Add the acid catalyst, p-TsOH (e.g., 0.95 g, 0.005 mol, 1 mol%).
-
Crucially, add the polymerization inhibitor , MEHQ (e.g., 50 mg, ~400 ppm).
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.
-
Begin heating the mixture to reflux with vigorous stirring. Water will begin to collect in the trap.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The theoretical amount of water is ~9 mL (0.5 mol).
-
Allow the reaction mixture to cool to room temperature.
-
Proceed to the workup and purification protocol.
Protocol 2: Workup and Purification by Vacuum Distillation
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize the acid catalyst and excess acrylic acid. Caution: CO₂ evolution.
-
Water (1 x 100 mL).
-
Brine (1 x 100 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Prepare for Distillation: To the crude product in the distillation flask, add a fresh portion of inhibitor (e.g., 20 mg MEHQ or PTZ).
-
Perform vacuum distillation to purify the this compound. Collect the fraction at the appropriate boiling point and pressure (e.g., ~80-85 °C at 2-3 mmHg).
-
After distillation, add a storage inhibitor (MEHQ, 100-200 ppm) to the purified product.
References
- 1. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 2. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (cis- and trans- mixture) … [cymitquimica.com]
- 9. labproinc.com [labproinc.com]
- 10. This compound | 84100-23-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Controlling cis/trans Isomer Ratio in Poly(tert-butylcyclohexyl acrylate) (PTBCHA)
<
Welcome to the dedicated technical support center for the stereoselective polymerization of tert-butylcyclohexyl acrylate (TBCHA). This guide is designed for researchers, scientists, and professionals in drug development who are working with PTBCHA and need to control the cis/trans isomer ratio of the cyclohexyl ring in their polymers. The stereochemistry of this polymer significantly influences its physical and chemical properties, making precise control of the isomer ratio a critical factor in many applications.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction: The Importance of cis/trans Isomer Control in PTBCHA
The tert-butylcyclohexyl acrylate (TBCHA) monomer exists as a mixture of cis and trans isomers.[1] The spatial arrangement of the bulky tert-butyl group relative to the acrylate functionality has a profound impact on the properties of the resulting polymer, poly(tert-butylcyclohexyl acrylate) (PTBCHA).[2] Controlling the cis/trans ratio allows for the fine-tuning of polymer characteristics such as:
-
Glass Transition Temperature (Tg): The rigidity of the polymer backbone is affected by the isomer ratio, which in turn alters the Tg.
-
Solubility: The packing of polymer chains and their interaction with solvents can be manipulated by controlling the stereochemistry.
-
Mechanical Properties: The hardness, flexibility, and durability of the polymer are influenced by the cis/trans composition.[2]
-
Chemical Resistance: The stereochemistry can affect the polymer's resistance to various chemical environments.[2]
Therefore, the ability to selectively synthesize PTBCHA with a desired cis/trans ratio is crucial for developing materials with tailored performance for specific applications, including advanced coatings, resins, and drug delivery systems.[2][3][4]
Troubleshooting Guide
This section addresses common challenges encountered during the polymerization of TBCHA, providing explanations and actionable solutions to help you gain control over the cis/trans isomer ratio.
Q1: My polymerization consistently yields a nearly 1:1 cis/trans ratio. How can I shift the selectivity towards one isomer?
A 1:1 ratio often indicates that the polymerization conditions are not providing sufficient stereochemical control. Several factors can be adjusted to influence the selectivity.
Underlying Cause: The energy difference between the transition states leading to the cis and trans incorporation of the monomer is minimal under your current reaction conditions. To favor one isomer, you need to create a more energetically distinct pathway for its addition to the growing polymer chain.
Solutions:
-
Solvent Polarity: The choice of solvent plays a critical role in stereocontrol.[5][6][7]
-
For increased trans isomer content: Nonpolar solvents are generally favored. They are less likely to solvate the propagating chain end, allowing steric hindrance from the growing polymer chain to dictate the approach of the incoming monomer.
-
For increased cis isomer content: Polar aprotic solvents can be employed. These solvents can coordinate with the counter-ion in anionic polymerizations, potentially altering the geometry of the active site and favoring the formation of the cis isomer.[5]
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances stereoselectivity. At lower temperatures, the kinetic differences between the competing pathways for cis and trans addition become more pronounced, allowing the lower energy pathway to dominate.
-
Initiator System: The choice of initiator is crucial, particularly in anionic polymerization.
-
Bulky Initiators: Employing sterically demanding initiators can influence the initial monomer addition and propagate that stereochemistry along the chain.
-
Coordinating Additives: In anionic polymerization, the addition of certain ligands or salts can modify the nature of the propagating ion pair, thereby influencing the stereoselectivity.[8][9]
-
Experimental Protocol: Investigating the Effect of Solvent Polarity
-
Monomer Purification: Purify the TBCHA monomer by passing it through a column of basic alumina to remove inhibitors and any acidic impurities.[10] Subsequently, distill the monomer under reduced pressure.[10]
-
Solvent Preparation: Dry the chosen solvents (e.g., a nonpolar solvent like toluene and a polar aprotic solvent like tetrahydrofuran (THF)) over appropriate drying agents and distill them under an inert atmosphere.
-
Polymerization Setup: Assemble a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction:
-
In separate flasks, dissolve the purified TBCHA monomer in the nonpolar and polar aprotic solvents.
-
Cool the reaction mixtures to a consistent low temperature (e.g., -78 °C).
-
Initiate the polymerization by adding a suitable initiator (e.g., sec-butyllithium for anionic polymerization).
-
Allow the reactions to proceed for a set time, ensuring similar monomer conversion in both experiments.
-
-
Termination: Quench the polymerizations by adding a proton source, such as degassed methanol.
-
Purification: Precipitate the polymers in a non-solvent (e.g., methanol), filter, and dry them under vacuum.
-
Analysis: Determine the cis/trans ratio of the resulting polymers using ¹H NMR spectroscopy by integrating the characteristic peaks for the cis and trans isomers.
Q2: I am attempting an anionic polymerization to control the stereochemistry, but the molecular weight distribution of my polymer is broad. What could be the cause?
A broad molecular weight distribution (high polydispersity index, PDI) in a living anionic polymerization suggests the presence of chain termination or chain transfer reactions.
Underlying Cause: Impurities in the reaction system are reacting with the highly reactive anionic propagating species, leading to premature termination of the polymer chains.
Solutions:
-
Rigorous Purification:
-
Monomer: Ensure the TBCHA monomer is meticulously purified to remove any protic impurities (e.g., water, alcohols) and inhibitors.[10]
-
Solvent: The solvent must be scrupulously dried and deoxygenated.
-
Initiator: Use a freshly titrated and properly stored initiator solution.
-
-
Inert Atmosphere: The entire polymerization process, from solvent and monomer transfer to the reaction itself, must be conducted under a high-purity inert atmosphere to exclude moisture and oxygen.
-
Reaction Temperature: While lower temperatures are beneficial for stereocontrol, they also slow down the polymerization rate. If the reaction is too slow, the chances of termination by trace impurities over the extended reaction time increase. An optimal balance between temperature and reaction time needs to be found.
dot
Caption: Troubleshooting workflow for a broad molecular weight distribution.
Q3: How can I accurately determine the cis/trans ratio in my PTBCHA samples?
Accurate determination of the isomer ratio is essential for correlating your polymerization conditions with the final polymer structure.
Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is the most common and direct method. The protons on the cyclohexyl ring will have distinct chemical shifts and coupling constants depending on whether they are in a cis or trans configuration relative to the bulky tert-butyl group and the polymer backbone. By carefully integrating the signals corresponding to each isomer, a quantitative ratio can be determined.
-
¹³C NMR: This technique can also be used to distinguish between the cis and trans isomers, providing complementary information to ¹H NMR.
Alternative and Complementary Methods:
-
Gas Chromatography (GC): For the unpolymerized monomer, GC can be used to determine the initial cis/trans ratio.[11]
-
High-Performance Liquid Chromatography (HPLC): Under certain conditions, it may be possible to separate oligomers based on their stereochemistry.
-
Colorimetric Assays: For high-throughput screening, colorimetric methods have been developed to quantify cis and trans alkenes after stereospecific dihydroxylation.[12][13][14] While not directly applicable to the saturated cyclohexyl ring in PTBCHA, the principle of using stereoselective reactions for quantification is relevant.
Frequently Asked Questions (FAQs)
Q: What are the key factors influencing the stereochemistry of TBCHA polymerization?
A: The primary factors are:
-
Polymerization Mechanism: Anionic polymerization generally offers better control over stereochemistry compared to free-radical polymerization.[15]
-
Solvent Polarity: As discussed in the troubleshooting section, this is a major determinant of the cis/trans ratio.[5][6][7]
-
Reaction Temperature: Lower temperatures typically lead to higher stereoselectivity.[16]
-
Initiator/Catalyst System: The steric and electronic properties of the initiator and any associated ligands or counter-ions can significantly influence the stereochemical outcome.[8][9][17]
-
Additives: The presence of salts or coordinating agents can alter the active species in anionic polymerization, thereby affecting the cis/trans ratio.[8]
Q: Can I control the cis/trans ratio using free-radical polymerization techniques?
A: Achieving high stereocontrol in free-radical polymerization is generally more challenging than in anionic polymerization.[7] However, some degree of control may be possible through:
-
Bulky Initiators: The use of sterically hindered initiators might provide a slight preference for one isomer.
-
Lewis Acids: The addition of Lewis acids can sometimes influence the stereochemistry of radical polymerizations.[7]
-
Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, while primarily used for controlling molecular weight and architecture, might offer avenues for stereocontrol under specific conditions.[3][10][18][19]
Q: What is the thermodynamic vs. kinetic control in TBCHA polymerization?
A:
-
Kinetic Control: This is typically what is exploited to achieve a non-equilibrium cis/trans ratio. By choosing conditions (e.g., low temperature) where one isomer is incorporated much faster than the other, the product distribution is determined by the relative rates of reaction, not the relative stabilities of the products.
-
Thermodynamic Control: If the polymerization conditions allow for equilibration (e.g., at higher temperatures or with certain catalysts that can promote isomerization), the final cis/trans ratio will reflect the thermodynamic stability of the two isomeric structures in the polymer chain.
dot
Caption: Factors influencing kinetic vs. thermodynamic control.
Q: How does the initial cis/trans ratio of the monomer affect the final polymer?
A: The initial monomer ratio is a starting point, but the polymerization conditions will ultimately determine the final ratio in the polymer. If the polymerization is highly stereoselective, it can produce a polymer with a high proportion of one isomer even from a 1:1 monomer mixture. However, starting with a monomer mixture enriched in the desired isomer can be advantageous, especially if the achievable stereoselectivity of the polymerization is moderate.
Summary of Key Parameters for Controlling cis/trans Ratio
| Parameter | To Increase trans-Isomer Content | To Increase cis-Isomer Content | Rationale |
| Solvent | Nonpolar (e.g., Toluene, Hexane) | Polar aprotic (e.g., THF) | Solvent coordination with the propagating species alters its geometry and steric accessibility.[5][6] |
| Temperature | Low Temperature | Low Temperature | Enhances the kinetic preference for the lower energy transition state, increasing selectivity for the favored isomer.[16] |
| Initiator (Anionic) | Bulky organolithium reagents | May depend on specific initiator-ligand combinations | Steric hindrance from the initiator can influence monomer approach. |
| Additives (Anionic) | None or non-coordinating salts | Coordinating ligands (e.g., crown ethers), certain salts (e.g., LiCl) | Additives can modify the ion-pairing of the propagating chain end, affecting stereocontrol.[8][9] |
References
- 1. 4-tert-Butylcyclohexyl Acrylate | 84100-23-2 | TCI AMERICA [tcichemicals.com]
- 2. uychem.com [uychem.com]
- 3. Initiators [sigmaaldrich.com]
- 4. specialchem.com [specialchem.com]
- 5. Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Stereochemistry to Control Mechanical Properties in Thiol–Yne Click‐Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Regulation of cis and trans microstructures of isoprene units in alternating copolymers via “space-limited” living species in anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Proton Transfer Anionic Polymerization of Methyl Methacrylate with Ligands for Dual Control of Molecular Weight and Tacticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying Cis- and Trans-Alkenes - ChemistryViews [chemistryviews.org]
- 13. A Colorimetric Method for Quantifying Cis- and Trans-Alkenes Using an Indicator Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of p(TBCHA)
Welcome to the technical support center for poly(tert-Butylcyclohexyl acrylate) or p(TBCHA). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize and improve the mechanical properties of this versatile polymer. The unique structure of TBCHA, with its bulky tert-butylcyclohexyl group, provides excellent thermal stability, chemical resistance, and low shrinkage, but can also present challenges in achieving desired mechanical strength and flexibility.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and unlock the full potential of your TBCHA-based materials.
Troubleshooting Guide: Common Mechanical Deficiencies
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying scientific principles to empower your research decisions.
Issue 1: Brittle Polymer with Poor Elongation
Question: My synthesized p(TBCHA) homopolymer is extremely brittle and fractures with minimal strain. How can I increase its flexibility and toughness?
Answer: This is a common characteristic of p(TBCHA) homopolymers. The bulky, rigid cyclohexyl ring in the monomer structure restricts polymer chain mobility, leading to a high glass transition temperature (Tg) and inherent brittleness.[1][3] To counteract this, you need to introduce mechanisms that allow for energy dissipation under stress.
Solutions:
-
Copolymerization with "Soft" Monomers: The most effective strategy is to copolymerize TBCHA with a flexible monomer. Monomers with long, flexible alkyl chains, such as 2-ethylhexyl acrylate (2-EHA) or butyl acrylate (BA), act as internal plasticizers.[4] They disrupt the rigid packing of the p(TBCHA) chains, lower the overall Tg of the copolymer, and allow for greater elongation before fracture. The ratio of "hard" (TBCHA) to "soft" (e.g., BA) monomer is a critical parameter you can adjust to precisely tailor the final mechanical properties.[5][6]
-
Molecular Weight Optimization: While counterintuitive, excessively high molecular weight can sometimes contribute to brittleness. However, a more common issue is low molecular weight, which leads to insufficient chain entanglements.[7][8] You must find the optimal molecular weight range for your application. Ensure your polymerization conditions (initiator concentration, temperature, reaction time) are optimized for controlled and consistent chain growth.[9]
-
Incorporate Rubbery Modifiers: For significant improvements in impact strength, consider blending with or grafting acrylic elastomers or silicone rubbers.[10] These create phase-separated rubbery domains within the rigid matrix that can absorb and dissipate impact energy, preventing crack propagation.[10]
Issue 2: Low Tensile Strength and Modulus
Question: My TBCHA-based polymer has a lower tensile strength than required for my application. What factors could be causing this, and how can I improve it?
Answer: Low tensile strength is often a sign of a flawed or non-ideal polymer network. The stress applied to the material is not being effectively distributed and borne by the polymer chains. This can stem from issues in the polymer synthesis itself or the absence of reinforcing structures.
Solutions:
-
Introduce Chemical Cross-linking: While p(TBCHA) can form strong physical entanglements, creating covalent chemical cross-links provides a much more robust network.[11] Incorporating a small amount (e.g., 1-5 mol%) of a di-functional monomer like ethylene glycol dimethacrylate (EGDMA) into your polymerization will create chemical bonds between chains.[12] This significantly restricts chain slippage under load, thereby increasing both tensile strength and modulus.[12][13]
-
Nanofiller Reinforcement: Incorporating high-strength nanoparticles is a field-proven method to enhance mechanical properties.[10] Nanofillers like carbon nanotubes (CNTs) or nanosilica have exceptionally high intrinsic strength and modulus.[14][15] When properly dispersed, they act as reinforcement sites, transferring stress from the weaker polymer matrix to the strong filler.[14] The key to success is achieving strong interfacial adhesion between the filler and the polymer matrix.[14][16]
-
Optimize Processing and Annealing: The mechanical properties of a polymer are highly dependent on its processing history.[7][10] Solvent casting can leave residual solvent that plasticizes the polymer, reducing its strength. Ensure your samples are thoroughly dried under vacuum. Post-synthesis annealing (heating the polymer below its Tg for an extended period) can relieve internal stresses and improve chain packing, leading to better mechanical performance.[11]
Issue 3: Poor Dispersion of Nanofillers
Question: I'm trying to create a p(TBCHA) nanocomposite, but my nanofillers (CNTs/nanosilica) are clumping together, leading to weak and inconsistent material. How can I achieve uniform dispersion?
Answer: This is arguably the most critical challenge in creating high-performance nanocomposites. Nanoparticles have a very high surface area and tend to agglomerate due to strong van der Waals forces. These agglomerates act as stress concentrators and are points of failure, degrading mechanical properties instead of improving them.[17]
Solutions:
-
Surface Functionalization of Nanofillers: The most robust solution is to chemically modify the surface of the nanofillers to make them compatible with the TBCHA monomer and resulting polymer.
-
For Nanosilica: Use a silane coupling agent like 3-(trimethoxysilyl)propyl methacrylate. The silane end reacts with the hydroxyl groups on the silica surface, while the methacrylate end can copolymerize directly into the acrylate polymer backbone, creating a strong covalent bond between the filler and the matrix.
-
For Carbon Nanotubes (CNTs): CNTs are inert and require surface activation. This can be done via acid treatment to create carboxylic acid groups, which can then be further reacted to attach polymerizable groups.[16] This ensures the CNTs are "grafted" into the polymer matrix, providing excellent load transfer.[16][18]
-
-
High-Energy Mixing: Physical methods are necessary to break apart existing agglomerates before and during polymerization.
-
Ultrasonication: Using a probe sonicator to disperse the functionalized nanofillers in the TBCHA monomer before adding the initiator is highly effective.
-
High-Shear Mixing: Mechanical high-shear mixers can also be employed to ensure a homogeneous dispersion.
-
-
Use of Dispersants: While not as effective as covalent functionalization, non-covalent surfactants or block copolymers can be used to stabilize nanoparticles and prevent re-agglomeration.[14] One part of the dispersant adsorbs onto the nanoparticle surface, while the other part is soluble in the monomer.
Workflow & Reinforcement Diagrams
To visualize the troubleshooting and reinforcement processes, refer to the diagrams below.
Caption: A troubleshooting workflow for common mechanical issues in p(TBCHA).
Caption: Mechanism of stress transfer in a well-dispersed polymer nanocomposite.
Frequently Asked Questions (FAQs)
-
Q1: What are the typical baseline mechanical properties of a p(TBCHA) homopolymer?
-
A1: While exact values depend on molecular weight and testing conditions, p(TBCHA) homopolymers are generally characterized as rigid materials with high thermal stability.[1] They typically exhibit a high tensile modulus but low elongation at break, classifying them as strong but brittle materials.[2]
-
-
Q2: How does cross-link density affect the final mechanical properties?
-
A2: Increasing the cross-link density (by adding more difunctional monomer) generally increases the tensile strength, hardness, and modulus of the polymer.[6][12] It also raises the glass transition temperature. However, there is a trade-off: excessively high cross-link density can severely restrict chain mobility, leading to increased brittleness and a reduction in toughness and impact strength.[19]
-
-
Q3: Can processing conditions like polymerization method (e.g., bulk vs. solution) impact mechanical strength?
-
A3: Absolutely. Bulk polymerization can lead to high viscosity and autoacceleration (the Trommsdorff effect), potentially resulting in a broad molecular weight distribution which can affect mechanical properties.[9] Solution polymerization allows for better heat control and can lead to a more uniform polymer, but requires complete removal of the solvent, as residual solvent can degrade mechanical strength. The choice of method must be aligned with the desired polymer characteristics.[20]
-
-
Q4: Are there specific safety precautions for working with TBCHA monomer?
Data Summary: Property Enhancement
The following table summarizes typical improvements in mechanical properties when modifying a standard acrylate polymer matrix. Note that these are representative values and actual results will vary based on the specific polymer system and experimental conditions.
| Modification Strategy | Tensile Strength | Young's Modulus | Elongation at Break | Impact Strength |
| Baseline Acrylate Polymer | Reference | Reference | Reference | Reference |
| + Copolymer (Soft Monomer) | ↓ | ↓ | ↑↑ | ↑ |
| + Cross-linker (e.g., EGDMA) | ↑ | ↑ | ↓↓ | ↓ |
| + Nanofiller (e.g., 1 wt% GR-CF) | ↑↑ | ↑ | ~ | ↑↑ |
Data synthesized from principles described in multiple sources.[5][12][21][22] Key: ↑ (Increase), ↓ (Decrease), ~ (Relatively Unchanged). The number of arrows indicates the magnitude of the change.
Experimental Protocols
Protocol 1: Synthesis of a High-Toughness TBCHA-co-Butyl Acrylate Copolymer
This protocol describes a standard free-radical solution polymerization to increase the flexibility of p(TBCHA).
Materials:
-
4-tert-Butylcyclohexyl acrylate (TBCHA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) initiator
-
Toluene, anhydrous
-
Methanol
Procedure:
-
Monomer Preparation: Prepare a monomer mixture in a round-bottom flask. For a 70:30 (mol/mol) TBCHA:BA copolymer, combine the appropriate masses of each monomer.
-
Solvent and Initiator Addition: Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M). Add AIBN initiator (e.g., 0.1 mol% relative to total monomers).
-
Degassing: Seal the flask with a rubber septum. Purge the solution with an inert gas (Nitrogen or Argon) for 30 minutes by bubbling the gas through the liquid via a long needle, with a second needle for exhaust. This is critical to remove oxygen, which inhibits free-radical polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C. Allow the reaction to proceed with magnetic stirring for a set time (e.g., 6-24 hours). Reaction time will influence molecular weight and conversion.
-
Precipitation and Purification: After cooling the reaction to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of cold, stirring methanol (a non-solvent for the polymer). The copolymer will precipitate as a white solid.
-
Washing: Decant the methanol and re-dissolve the polymer in a minimal amount of a good solvent (like THF or dichloromethane). Re-precipitate into cold methanol. Repeat this process 2-3 times to remove unreacted monomers and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C until a constant weight is achieved (typically 24-48 hours).
-
Characterization: The resulting polymer can be characterized by GPC (for molecular weight), DSC (for Tg), and prepared for mechanical testing (e.g., via solvent casting or compression molding).[23]
Protocol 2: Preparation of a p(TBCHA)/Functionalized CNT Nanocomposite
This protocol outlines the preparation of a reinforced nanocomposite using UV-curing, common for TBCHA applications.[24][25]
Materials:
-
TBCHA monomer
-
Functionalized CNTs (e.g., with methacrylate groups)
-
Photoinitiator (e.g., TPO, Irgacure 819)
-
(Optional) Cross-linker (e.g., EGDMA)
Procedure:
-
Dispersion: Weigh the desired amount of functionalized CNTs (e.g., 0.1 - 1.0 wt%) and add them to the TBCHA monomer in a light-protected vial (e.g., amber vial).
-
Sonication: Place the vial in an ice bath (to prevent premature polymerization from heat) and sonicate the mixture using a high-power probe sonicator. Apply sonication in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 15-30 minutes, or until the dispersion appears homogenous by eye.
-
Initiator Addition: Add the photoinitiator (e.g., 1-2 wt%) and any optional cross-linker to the dispersion. Mix thoroughly using a vortex mixer or by gentle stirring until fully dissolved. Keep the mixture protected from ambient UV light.
-
Molding: Carefully pour the liquid resin into a silicone or Teflon mold of the desired shape for mechanical testing (e.g., a dog-bone shape for tensile testing as per ASTM D638).[26] Ensure no air bubbles are trapped. A centrifuge can be used to degas the resin if needed.
-
UV Curing: Place the filled mold in a UV curing chamber. Expose the resin to a high-intensity UV light source (e.g., 365 nm) for a specified time until the polymer is fully cured and solid. Curing time will depend on the light intensity, sample thickness, and photoinitiator concentration.
-
Post-Curing: Remove the solid polymer from the mold. For some systems, a thermal post-cure (heating the sample in an oven above its Tg) may be beneficial to ensure complete reaction and relieve internal stresses.
-
Testing: The nanocomposite sample is now ready for mechanical property evaluation.[27]
References
- 1. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 2. uychem.com [uychem.com]
- 3. nbinno.com [nbinno.com]
- 4. epluschemical.com [epluschemical.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. nationalpolymer.com [nationalpolymer.com]
- 10. How to Increase Acrylic Resin’s Impact Strength [eureka.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polymer Nanocomposites—A Comparison between Carbon Nanotubes, Graphene, and Clay as Nanofillers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanical Performance and Applications of CNTs Reinforced Polymer Composites—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. yangjiang.academax.com [yangjiang.academax.com]
- 19. fiveable.me [fiveable.me]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. atlantis-press.com [atlantis-press.com]
- 23. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 24. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 25. uychem.com [uychem.com]
- 26. fiveable.me [fiveable.me]
- 27. azom.com [azom.com]
Technical Support Center: 4-tert-Butylcyclohexyl Acrylate (tBCHA) Polymerization
Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-tert-Butylcyclohexyl acrylate (tBCHA) polymers. Volumetric shrinkage during polymerization is a critical challenge that can impact dimensional accuracy, induce mechanical stress, and compromise the performance of the final material. This document provides in-depth, question-and-answer-based troubleshooting advice, grounded in the fundamental principles of polymer chemistry, to help you diagnose and mitigate these issues effectively.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing volumetric shrinkage in acrylate systems. Understanding these core concepts is the first step in effective troubleshooting.
Q1: What is volumetric shrinkage and why does it occur during the polymerization of tBCHA?
Answer: Volumetric shrinkage is the bulk reduction in volume that occurs when liquid monomers are converted into a solid polymer.[1] This phenomenon is inherent to most polymerization processes, especially for acrylate-based monomers like tBCHA.
The primary cause is the change in intermolecular distances.[2][3][4] In the liquid monomer state, individual tBCHA molecules are separated by van der Waals forces, with a typical distance of about 3.4 Å.[3][4] During free-radical polymerization, these weaker, long-distance interactions are replaced by strong, short covalent bonds (approximately 1.5 Å) as the molecules link together to form polymer chains.[3][4] This transition from loosely packed monomers to a more densely packed polymer network results in a significant net reduction in the material's volume.[5]
Q2: What typical range of volumetric shrinkage can be expected for acrylate-based systems?
Answer: Acrylate and methacrylate-based resin composites typically exhibit volumetric shrinkage in the range of 2% to 14%.[3] The exact value for a tBCHA formulation will depend on numerous factors, including its purity, the presence of comonomers, filler content, and the specific polymerization conditions (e.g., temperature, light intensity).[6][7][8]
Q3: How does the bulky tert-butylcyclohexyl group in tBCHA influence shrinkage compared to smaller acrylates?
Answer: The large, rigid cycloaliphatic structure of the tert-butylcyclohexyl group is a key feature of tBCHA.[9][10] Generally, monomers with higher molecular weight and bulkier structures exhibit lower volumetric shrinkage.[1][11] This is because there are fewer reactive double bonds per unit volume compared to smaller monomers like methyl acrylate. Consequently, the conversion of these fewer bonds leads to a smaller overall volume reduction. The bulky group can also hinder chain mobility and packing efficiency in the polymer network, which can further mitigate shrinkage compared to more flexible, linear acrylates.
Part 2: Troubleshooting Guide for Excessive Shrinkage
This section provides a structured, problem-solving approach to common issues encountered during tBCHA polymerization.
Q4: My final tBCHA polymer shows significant warping and internal stress cracks. How can I reduce this?
Answer: Warping and stress cracking are direct consequences of high polymerization-induced shrinkage stress.[4] This stress arises when the material's contraction is constrained, either by adhesion to a substrate or by uneven curing within the bulk material.[3][4] Here is a troubleshooting workflow to address this:
// Level 1 Nodes cat1 [label="Formulation Adjustments", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat2 [label="Process Parameter Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Level 2 Nodes (Formulation) n1 [label="Incorporate Inert Fillers", fillcolor="#F1F3F4", fontcolor="#202124"]; n2 [label="Add a Comonomer", fillcolor="#F1F3F4", fontcolor="#202124"]; n3 [label="Use a Chain-Transfer Agent (CTA)", fillcolor="#F1F3F4", fontcolor="#202124"]; n4 [label="Consider Ring-Opening Monomers", fillcolor="#F1F3F4", fontcolor="#202124"];
// Level 2 Nodes (Process) p1 [label="Reduce Curing Rate\n(Lower Light Intensity/Initiator Conc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; p2 [label="Optimize Thermal Profile\n(Control Mold/Ambient Temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="Apply Post-Cure Annealing", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#5F6368", arrowsize=0.7]; start -> {cat1, cat2}; cat1 -> {n1, n2, n3, n4}; cat2 -> {p1, p2, p3}; } dot Caption: Troubleshooting Workflow for High Shrinkage.
Detailed Solutions:
-
Incorporate Inert Fillers: Adding inorganic fillers like silica, glass, or ceramic particles is one of the most effective ways to reduce bulk shrinkage.[7] The filler particles are dimensionally stable and displace a volume of the reactive monomer, thereby lowering the overall concentration of polymerizable double bonds in the formulation.[12][13] The result is a direct reduction in the total volumetric contraction.[6][14]
-
Optimize Curing Rate: A high rate of polymerization can lead to the rapid buildup of stress.[6] By reducing the concentration of the photoinitiator or lowering the intensity of the curing light (for photopolymerization), you can slow down the reaction.[5][7] This allows more time for polymer chains to relax and rearrange before the material vitrifies (hardens), which can dissipate some of the developing stress.
-
Use an Addition-Fragmentation Chain Transfer (AFCT) Agent: AFCT agents are a modern approach to regulating network formation. They can delay the gel point (the transition from liquid to solid) to a higher degree of monomer conversion.[4] This means more of the shrinkage occurs while the material is still in a flowable state, drastically reducing the final stress locked into the solid polymer.[15][16]
-
Control Temperature: For thermally cured systems, optimizing the temperature profile is crucial. Higher melt or mold temperatures can sometimes increase shrinkage.[8][17] Conversely, ensuring uniform cooling is critical to prevent warpage.[18] A post-cure annealing step, where the polymer is heated below its glass transition temperature (Tg), can help relax internal stresses.
Q5: I am trying to create a tBCHA-based composite, but adding fillers makes the resin too viscous to process. What are my options?
Answer: This is a common trade-off. While fillers reduce shrinkage, they significantly increase the viscosity of the resin.
-
Solution 1: Use a Low-Viscosity Reactive Diluent: Introduce a low-viscosity monofunctional or difunctional acrylate comonomer to the formulation. However, be aware that many common diluents, like triethylene glycol dimethacrylate (TEGDMA), can increase shrinkage themselves.[19] A strategic choice would be a low-viscosity monomer that also has low shrinkage properties, such as isobornyl acrylate (IBOA).[19]
-
Solution 2: Optimize Filler Morphology and Size Distribution: The shape and size of filler particles greatly affect viscosity. Spherical particles generally lead to lower viscosity compared to irregular ones.[13] Using a bimodal or multimodal distribution of particle sizes (a mix of large and small particles) can also improve packing density without excessively increasing viscosity.
-
Solution 3: Surface Treatment of Fillers: Treating the surface of your fillers with a silane coupling agent can improve their dispersion within the tBCHA monomer and reduce inter-particle friction, which can help lower the overall viscosity of the slurry.
Part 3: Advanced Mitigation Strategies & Protocols
For applications requiring the highest dimensional stability, the following advanced strategies and quantitative measurement protocols are essential.
Q6: Beyond fillers, what chemical modifications can I make to the monomer system itself to fundamentally lower shrinkage?
Answer: Modifying the resin chemistry offers powerful ways to control shrinkage at the molecular level.
| Strategy | Mechanism of Action | Key Advantages | Potential Drawbacks |
| Use of High MW Oligomers | Reduces the concentration of reactive C=C bonds per unit volume.[11] | Significant shrinkage reduction. | Increases formulation viscosity dramatically. |
| Inclusion of Comonomers | Monomers with bulky structures (e.g., SR833s, IBOA) can be used to replace those with higher shrinkage potential.[19] | Can reduce shrinkage without sacrificing mechanical properties. | May slightly decrease the final degree of conversion.[19] |
| Chain-Transfer Agents (CTAs) | CTAs (e.g., thiols) terminate growing polymer chains, lowering the average molecular weight and altering network formation.[20][21] | Can reduce stress by modifying the polymer network structure. | Can impact mechanical properties; thiols may have an unpleasant odor.[4] |
| Radical Ring-Opening Polymerization (rROP) | Co-polymerizing with monomers like vinylcyclopropanes (VCPs) that undergo ring-opening can partially offset the shrinkage from acrylate polymerization.[4][15] | Can achieve very low or even near-zero shrinkage. | Monomer synthesis can be complex and costly. |
Q7: How do I accurately measure the volumetric shrinkage of my tBCHA formulation?
Answer: Precise and reproducible measurement is key to evaluating the effectiveness of your strategies. The two most common methods are dilatometry and the density method based on Archimedes' principle.
Protocol 1: Volumetric Shrinkage Measurement via Density (ASTM D792)
This method calculates shrinkage by measuring the density of the material before and after curing. It is widely used and relies on Archimedes' principle.[19]
Principle: Volumetric shrinkage (VS) is calculated from the density of the uncured liquid monomer (ρ_monomer) and the cured solid polymer (ρ_polymer).
-
Equation: VS (%) = [1 - (ρ_monomer / ρ_polymer)] * 100
Apparatus:
-
Analytical balance (readable to 0.1 mg)
-
Pycnometer (for liquid density)
-
Beaker of distilled water (or another inert liquid of known density)
-
Fine wire and a sample holder for submerged weighing
-
Curing apparatus (e.g., UV lamp)
Procedure:
-
Measure Monomer Density (ρ_monomer): a. Weigh a clean, dry pycnometer. b. Fill the pycnometer with the uncured tBCHA liquid formulation and weigh it. c. Calculate the monomer density using the known volume of the pycnometer.
-
Prepare and Cure Polymer Sample: a. Create several small, bubble-free samples of the formulation in a mold (e.g., small discs). b. Cure the samples according to your established protocol (e.g., specific UV exposure time and intensity). c. Ensure complete curing and allow samples to stabilize at room temperature.
-
Measure Polymer Density (ρ_polymer) via ASTM D792: a. Weigh a cured polymer sample in the air (a).[22] b. Suspend the sample using the fine wire, submerge it completely in the distilled water, and record its apparent weight in water (b).[22] c. Calculate the specific gravity (SG) = a / (a - b). d. Calculate the polymer's density: ρ_polymer = SG * ρ_water (density of water is ~0.9975 g/cm³ at 23°C).[22]
-
Calculate Volumetric Shrinkage: a. Use the equation above with the average measured densities to determine the % VS.
Protocol 2: Real-Time Shrinkage Measurement with Volumetric Dilatometry
This is a more advanced technique that continuously monitors volume change during the entire curing process, providing kinetic data.[23][24][25]
Principle: A sample of the uncured resin is placed in a chamber and surrounded by a confining fluid (like mercury or an inert oil). As the resin polymerizes and shrinks, it draws the fluid from a precise capillary tube. The change in the fluid's height in the capillary is electronically monitored and directly corresponds to the volume change of the sample.[26]
Advantages:
-
Provides real-time data on the rate of shrinkage.[23]
-
Can correlate shrinkage with the degree of conversion.
-
Highly sensitive and accurate.[26]
Considerations:
-
Requires specialized equipment (a dilatometer).[27]
-
Extremely sensitive to temperature fluctuations, requiring precise thermal control.[26]
References
- 1. mdpi.com [mdpi.com]
- 2. VOLUMETRIC POLYMERIZATION SHRINKAGE OF CONTEMPORARY COMPOSITE RESINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 4. Enhanced reduction of polymerization-induced shrinkage stress via combination of radical ring opening and addition fragmentation chain transfer - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01540F [pubs.rsc.org]
- 5. radtech.org [radtech.org]
- 6. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 8. autodesk.com [autodesk.com]
- 9. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 10. This compound (cis- and trans- mixture) … [cymitquimica.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlation Between Polymerization Shrinkage and Filler Content for Universal Shade Flowable Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced reduction of polymerization-induced shrinkage stress via combination of radical ring opening and addition fragmentation chain transfer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. hansenplastics.com [hansenplastics.com]
- 18. plasticxperts.com [plasticxperts.com]
- 19. Effect of low-shrinkage monomers on the physicochemical properties of experimental composite resin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]
- 23. iap.fraunhofer.de [iap.fraunhofer.de]
- 24. researchgate.net [researchgate.net]
- 25. research.tudelft.nl [research.tudelft.nl]
- 26. researchgate.net [researchgate.net]
- 27. dl.astm.org [dl.astm.org]
Technical Support Center: Overcoming Solubility Challenges of High Molecular Weight Poly(TBCHA)
Welcome to the technical support center for high molecular weight poly(tert-butylcyclohexyl acrylate) (poly(TBCHA)). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile polymer. As a senior application scientist with extensive experience in polymer chemistry and its applications in drug delivery, I understand that achieving complete and consistent dissolution of high molecular weight polymers can be a significant experimental hurdle.
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work. We will delve into the factors governing poly(TBCHA) solubility and provide practical, actionable troubleshooting advice in a direct question-and-answer format.
Understanding Poly(TBCHA) and its Solubility
Poly(TBCHA) is a unique acrylate polymer valued for its role in enhancing the flexibility, toughness, and adhesion of various formulations.[1] Its bulky tert-butylcyclohexyl side group introduces steric hindrance that influences polymer chain packing and mobility, contributing to its desirable physical properties.[1] However, as with many high molecular weight polymers, its dissolution can be challenging due to strong intermolecular forces and chain entanglement.[2][3] The principle of "like dissolves like" is a fundamental starting point; polar polymers tend to dissolve in polar solvents, and non-polar polymers in non-polar solvents.[2][4]
Several key factors influence the solubility of polymers like poly(TBCHA):
-
Molecular Weight: Higher molecular weight polymers are generally less soluble due to increased chain entanglement and stronger intermolecular forces.[2][3]
-
Polarity: The polarity of both the polymer and the solvent must be well-matched for effective dissolution.[2][5]
-
Crystallinity: Crystalline regions within a polymer are more difficult to dissolve than amorphous regions.[2][3]
-
Temperature: For most polymers, solubility increases with an increase in temperature, as this provides the necessary energy to overcome intermolecular forces.[2][3]
-
Chain Architecture: Branched polymers are often more soluble than their linear counterparts of similar molecular weight.[2]
Troubleshooting Guide: Common Solubility Issues and Solutions
This section directly addresses common problems encountered during the dissolution of high molecular weight poly(TBCHA) in a question-and-answer format.
Q1: I've added my high molecular weight poly(TBCHA) to the solvent, but it's just clumping together and not dissolving. What's happening and what should I do?
A1: This phenomenon, often referred to as "gel blocking," occurs when the outer layer of the polymer particles swells and forms a gel-like barrier that prevents the solvent from penetrating into the bulk of the polymer. This is a common issue with high molecular weight polymers.
Causality: The rapid swelling of the polymer surface without sufficient agitation leads to the formation of these solvent-impermeable agglomerates.
Solutions:
-
Gradual Addition: Instead of adding the entire amount of polymer at once, add it slowly to the solvent while vigorously stirring. This allows for better dispersion of the polymer particles.
-
Increased Agitation: Ensure you are using adequate and consistent mechanical stirring. For highly viscous solutions, an overhead stirrer may be more effective than a magnetic stir bar.[6]
-
Pre-wetting/Slurrying: In some cases, creating a slurry of the polymer in a small amount of a non-solvent or a poor solvent first can help to break up agglomerates before adding the primary solvent.
Q2: My poly(TBCHA) solution is hazy and appears to have undissolved particles, even after prolonged stirring. How can I achieve a clear solution?
A2: A hazy solution indicates incomplete dissolution, which could be due to several factors including poor solvent choice, insufficient temperature, or the presence of cross-linked polymer fractions.
Causality: The thermodynamic quality of the solvent may not be sufficient to overcome the polymer-polymer interactions, or the kinetic barrier to dissolution has not been surmounted.
Solutions:
-
Solvent Selection: The chosen solvent may not be optimal. Refer to the solvent selection guide below and consider a solvent with a closer solubility parameter to that of poly(TBCHA).
-
Heating: Gently heating the mixture can significantly increase the rate and extent of dissolution.[6] For many acrylate polymers, temperatures between 40-60°C can be effective. Always ensure the temperature is well below the boiling point of the solvent and that your polymer is stable at the selected temperature.
-
Sonication: Using an ultrasonic bath can help to break up persistent aggregates and enhance solvent penetration into the polymer matrix.
-
Filtration: If you suspect the presence of a small fraction of insoluble material (e.g., microgels or cross-linked polymer), filtration of the solution through a compatible filter (e.g., a PTFE syringe filter) can yield a clear solution.
Q3: The viscosity of my poly(TBCHA) solution is extremely high, making it difficult to handle and process further. What are my options?
A3: High viscosity is an inherent characteristic of high molecular weight polymer solutions.[7] However, excessively high viscosity can be managed.
Causality: The long, entangled polymer chains create significant resistance to flow. The viscosity is a function of molecular weight, concentration, temperature, and the specific polymer-solvent interactions.[5]
Solutions:
-
Reduce Concentration: This is the most direct way to decrease viscosity. Even a small reduction in concentration can lead to a significant drop in viscosity.
-
Increase Temperature: Heating the solution will decrease its viscosity.
-
Solvent Choice: A "better" solvent, one that promotes greater polymer chain expansion, can sometimes lead to higher intrinsic viscosity. Paradoxically, a slightly poorer solvent might result in a more compact polymer coil and lower solution viscosity, though this could compromise solubility.
Q4: My poly(TBCHA) precipitates out of solution over time or when the temperature is lowered. How can I improve the stability of my solution?
A4: This indicates that the polymer is at or near its solubility limit under the storage conditions.
Causality: Changes in temperature can alter the thermodynamics of the polymer-solvent system, leading to phase separation. For most polymer-solvent systems, solubility decreases as the temperature drops.[6]
Solutions:
-
Solvent Blends: Using a mixture of a good solvent and a co-solvent can sometimes improve solution stability over a wider range of temperatures.
-
Additives: In some systems, the addition of a small amount of a solubilizing agent can help to maintain the polymer in solution. For poly(TBCHA), this would likely involve a co-solvent that improves the overall solvent quality.
-
Storage Conditions: Store the solution at a constant temperature, ideally the temperature at which it was prepared, to avoid precipitation.
FAQ: Frequently Asked Questions
What are the best starting solvents for dissolving high molecular weight poly(TBCHA)?
Given that poly(TBCHA) is an acrylate polymer with a bulky, relatively non-polar side group, good starting solvents would include:
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Ketones: Methyl ethyl ketone (MEK), Cyclohexanone
-
Esters: Ethyl acetate, Butyl acetate
-
Ethers: Tetrahydrofuran (THF)
Poly(tert-butyl acrylate), a structurally similar polymer, is soluble in THF, toluene, and chloroform.[8][9] It is important to note that poly(TBCHA) will likely precipitate from alcohols like ethanol and methanol, especially if they contain water.[8]
How can I determine the best solvent for my specific poly(TBCHA) sample?
A systematic solvent screening is the most effective approach. This involves testing the solubility of a small amount of your polymer in a range of solvents with varying polarities and chemical functionalities. For a more theoretical approach, Hansen Solubility Parameters (HSP) can be a powerful tool. The principle is that substances with similar HSP values are likely to be miscible.[10][11]
What are Hansen Solubility Parameters (HSP) and how can they help?
HSP theory divides the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] A polymer will have a specific set of HSP values, and solvents with HSP values that fall within the "solubility sphere" of the polymer are likely to be good solvents.
Table 1: Hansen Solubility Parameters for Structurally Similar Polymer and Common Solvents
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Poly(t-butyl methacrylate) (PtBMA) | 16.8 | 4.7 | 4.5 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
Data for PtBMA adapted from various sources. Solvent data from Hansen Solubility Parameters tables.[12][13][14]
How does the cis/trans isomer ratio of the cyclohexyl ring in poly(TBCHA) affect solubility?
The stereochemistry of the bulky cyclohexyl group can influence polymer chain packing and, consequently, its solubility. A mixture of cis and trans isomers may disrupt chain packing, leading to a more amorphous polymer that is easier to dissolve compared to a highly regular, potentially semi-crystalline polymer composed of a single isomer.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for High Molecular Weight Poly(TBCHA)
Objective: To identify suitable solvents for a specific sample of high molecular weight poly(TBCHA).
Materials:
-
High molecular weight poly(TBCHA)
-
A selection of candidate solvents (e.g., Toluene, THF, DCM, MEK, Ethyl Acetate, Cyclohexanone)
-
Small glass vials with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation: Weigh 10 mg of poly(TBCHA) into each labeled vial.
-
Solvent Addition: Add 1 mL of a candidate solvent to each vial.
-
Initial Observation: Observe the immediate behavior of the polymer (e.g., swelling, clumping, dispersion).
-
Agitation at Room Temperature:
-
Place the vials on a magnetic stir plate and stir for 2-4 hours at room temperature.
-
Periodically, remove the vials and vortex them to break up any aggregates.
-
Visually assess the degree of dissolution (e.g., clear solution, hazy solution, swollen gel, undissolved polymer).
-
-
Heating (if necessary):
-
For solvents in which the polymer did not fully dissolve at room temperature, place the vials in a heating block or water bath set to 40-50°C.
-
Continue stirring and periodically vortexing for another 1-2 hours.
-
Caution: Ensure vials are properly sealed to prevent solvent evaporation.
-
-
Final Assessment:
-
Allow the vials to cool to room temperature and observe any changes (e.g., precipitation upon cooling).
-
Rank the solvents based on their ability to dissolve the poly(TBCHA) sample. A good solvent will produce a clear, homogeneous solution that remains stable upon cooling.
-
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with high molecular weight poly(TBCHA).
Caption: Troubleshooting workflow for poly(TBCHA) solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. kinampark.com [kinampark.com]
- 5. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 6. benchchem.com [benchchem.com]
- 7. Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. polymersource.ca [polymersource.ca]
- 9. polymersource.ca [polymersource.ca]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 12. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 13. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 4-tert-Butylcyclohexyl Acrylate (tBCHA)
Welcome to the technical support guide for the polymerization of 4-tert-Butylcyclohexyl acrylate (tBCHA). This resource is designed for researchers and professionals to navigate the complexities introduced by polymerization inhibitors. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.
Section 1: Fundamental Concepts & FAQs
This section addresses the most common questions regarding the role and impact of inhibitors on tBCHA polymerization.
Q1: What are polymerization inhibitors and why are they present in my tBCHA monomer?
A1: Polymerization inhibitors are chemical compounds added in small quantities (typically in the parts-per-million range) to reactive monomers like tBCHA to prevent spontaneous polymerization during transport and storage.[1] Acrylate monomers are susceptible to polymerization initiated by heat, light, or contaminants, which can lead to product degradation or even hazardous runaway reactions.[2][3] Common inhibitors for acrylates include 4-methoxyphenol (MEHQ), hydroquinone (HQ), and phenothiazine (PTZ).[2][4][5] Commercial tBCHA is often stabilized with MEHQ.[6] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction, thereby ensuring the monomer's stability and shelf-life.[7][8]
Q2: How do inhibitors affect the rate of my tBCHA polymerization reaction?
A2: Inhibitors directly compete with the monomer for the free radicals generated by your initiator (e.g., AIBN, BPO). This interaction has two primary effects on your polymerization kinetics:
-
Induction Period: The inhibitor must be almost entirely consumed before the polymerization can begin at a normal rate.[4][9] This delay is known as the "induction period." During this time, you will observe little to no polymer formation. The length of the induction period is directly proportional to the concentration of the inhibitor.
-
Reduced Rate & Unpredictability: If the inhibitor is not fully removed, it will continue to scavenge initiator radicals. This reduces the effective concentration of the initiator, leading to a slower polymerization rate and potentially incomplete conversion.[10][11] This can make your results unpredictable and difficult to reproduce.
The general mechanism of inhibition involves the inhibitor molecule (InH) reacting with a propagating radical (P•) to form a non-reactive species, effectively terminating the chain.
P• + InH → PH + In• (non-reactive)
This process halts polymerization until the inhibitor (InH) is depleted.[12]
Q3: My polymerization is extremely slow or not starting at all. How do I know if the inhibitor is the cause?
A3: A significantly delayed or completely stalled polymerization is a classic symptom of inhibitor presence. Besides the inhibitor added by the manufacturer, dissolved molecular oxygen is a powerful and often overlooked inhibitor of free-radical polymerizations.[13][14][15] Oxygen reacts with carbon-centered radicals to form peroxy radicals, which are much less reactive towards monomer propagation, thus slowing or stopping the reaction.[15]
To diagnose the issue, consider these points:
-
Did you remove the manufacturer's inhibitor? If not, this is the most likely cause.
-
Did you adequately degas your reaction mixture? Insufficient removal of dissolved oxygen will lead to a significant induction period or complete inhibition, especially at the reaction interface exposed to air.[13][14]
-
Is your initiator concentration sufficient? While simply adding more initiator can sometimes overcome the inhibitor, this is poor practice as it leads to unpredictable kinetics and can cause a dangerous, uncontrolled reaction once the inhibitor is consumed.[9][11]
The following diagram illustrates a typical troubleshooting workflow for an inhibited polymerization.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable, step-by-step protocols for overcoming inhibition issues.
Troubleshooting Slow Polymerization of tBCHA
| Problem | Possible Cause | Suggested Solution & Rationale |
| Long Induction Period | Presence of manufacturer's inhibitor (e.g., MEHQ). | Perform inhibitor removal. Phenolic inhibitors like MEHQ are highly effective radical scavengers and must be removed for predictable kinetics. See Protocols 2.1 and 2.2.[1][11] |
| Reaction starts but proceeds very slowly. | 1. Residual inhibitor.2. Dissolved oxygen. | 1. Repeat inhibitor removal. Trace amounts can still retard the reaction.2. Improve degassing. Use a more rigorous method like freeze-pump-thaw cycles instead of simple inert gas sparging. Oxygen forms unreactive peroxy radicals that terminate polymer chains.[13][15] |
| Polymerization is inconsistent between batches. | Varying levels of residual inhibitor or oxygen. | Standardize your procedure. Always use freshly purified monomer and a consistent, validated degassing protocol for every experiment to ensure reproducibility. |
| Reaction works but polymer has a broad molecular weight distribution (high PDI). | Continuous interference from residual inhibitors. | Ensure complete inhibitor removal. Lingering inhibitors can cause intermittent chain termination and re-initiation, leading to poor control over polymer growth.[10] |
Protocol 2.1: Inhibitor Removal via Caustic Wash
This method is fast and effective for removing acidic phenolic inhibitors like MEHQ and HQ.[1][16] The principle is a simple acid-base extraction: the weakly acidic phenol is deprotonated by a strong base (NaOH) to form a water-soluble sodium salt, which is then washed away.[17]
Step-by-Step Methodology:
-
Preparation: Place the tBCHA monomer in a separatory funnel. For every 100 mL of monomer, prepare 25 mL of a 5% (w/v) aqueous sodium hydroxide (NaOH) solution and 50 mL of deionized water.
-
Extraction: Add the 5% NaOH solution to the separatory funnel containing the monomer.
-
Mixing: Stopper the funnel and gently invert it 15-20 times to mix the layers. CAUTION: Do not shake vigorously, as this can cause emulsions, making layer separation difficult.[1] Vent the funnel frequently to release any pressure buildup.
-
Separation: Allow the funnel to stand until the two layers have clearly separated. The bottom aqueous layer (containing the sodium salt of the inhibitor) can be drained and discarded.
-
Washing: Add 25 mL of deionized water to the funnel to wash the monomer and remove any residual NaOH. Gently mix and separate the layers as before. Repeat this water wash one more time.
-
Drying: Drain the purified monomer into a clean flask containing a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Let it stand for 15-20 minutes with occasional swirling.
-
Filtration: Filter the monomer to remove the drying agent.
-
Storage & Use: The purified, uninhibited tBCHA is now highly reactive. It should be used immediately or stored in a refrigerator (2-8 °C) in the dark for a very short period. Never store uninhibited monomer for extended periods. [10]
Protocol 2.2: Inhibitor Removal via Basic Alumina Column Chromatography
This is a reliable lab-scale method that avoids aqueous washes, minimizing the risk of monomer hydrolysis.[1][11] The polar inhibitor adsorbs onto the stationary phase (basic alumina) while the less polar monomer elutes through.
Step-by-Step Methodology:
-
Column Preparation: Prepare a chromatography column by making a slurry of basic alumina (Activated, Brockmann I) in a non-polar solvent (e.g., hexane). A general rule is to use approximately 10-15 g of alumina for every 100 mL of monomer solution.[1] Pack the column evenly.
-
Loading: Once the column is packed and the solvent is just above the alumina bed, carefully add the tBCHA monomer to the top of the column.
-
Elution: Allow the monomer to pass through the alumina bed under gravity. Collect the purified monomer as it elutes from the column outlet. The inhibitor will remain bound to the alumina.
-
Post-Processing: If a solvent was used to dissolve a highly viscous monomer, it can be removed under reduced pressure (e.g., using a rotary evaporator). CAUTION: Use minimal heat to prevent thermal polymerization of the now uninhibited monomer.
-
Storage & Use: As with the caustic wash, use the purified monomer immediately or store it under appropriate short-term conditions (refrigerated, dark).
The following diagram illustrates the mechanism of radical scavenging by a common phenolic inhibitor, hydroquinone (HQ).
Section 3: In-Depth Look at Common Inhibitors
Understanding the specific behavior of different inhibitors can aid in troubleshooting and experimental design.
| Inhibitor Type | Examples | Mechanism & Key Characteristics | Typical Concentration |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | Radical Scavengers. They donate a hydrogen atom to a propagating radical, forming a stable phenoxyl radical that does not initiate further polymerization.[7][16] Crucially, their effectiveness often depends on the presence of dissolved oxygen. [4][18] | 50 - 200 ppm |
| Quinones | Benzoquinone (BQ) | Radical Binders. They react with propagating radicals to form stable adducts.[12][16] BQ can be a more effective inhibitor for some acrylates than phenolic types but may only act as a retarder for others.[16] | 50 - 1000 ppm |
| Aminic | Phenothiazine (PTZ) | Radical Scavenger. Highly efficient at trapping radicals. A key advantage is that PTZ is an effective inhibitor at high temperatures and in the absence of oxygen (anoxic conditions).[3][19][20] | 100 - 500 ppm |
| In-situ | Dissolved Oxygen (O₂) | Radical Reaction. Reacts with carbon-centered propagating radicals to form peroxy radicals (POO•). These peroxy radicals are significantly less reactive and slower to add to new monomer units, effectively inhibiting the polymerization.[13][15] | Varies (up to 10⁻³ M in air-saturated resins)[13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 5. patents.justia.com [patents.justia.com]
- 6. This compound (cis- and trans- mixture) … [cymitquimica.com]
- 7. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. iomosaic.com [iomosaic.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. radtech.org [radtech.org]
- 14. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. longchangchemical.com [longchangchemical.com]
- 17. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 18. researchgate.net [researchgate.net]
- 19. Phenothiazine - Wikipedia [en.wikipedia.org]
- 20. chempoint.com [chempoint.com]
Technical Support Center: Adhesion Promotion for TBCHA Formulations on Plastic Substrates
Welcome to the Technical Support Center for Adhesion Promotion of tert-Butylcyclohexyl Acrylate (TBCHA) based formulations on plastic substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving robust adhesion to low surface energy plastics. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to support your experimental success.
Introduction: The Challenge of Adhering to Plastics
Plastics such as polypropylene (PP), polyethylene (PE), and polycarbonate (PC) are widely used due to their versatility and chemical resistance. However, their low surface energy makes them inherently difficult to bond with adhesives and coatings.[1] Formulations containing monomers like 4-tert-Butylcyclohexyl Acrylate (TBCHA), valued for its excellent adhesive properties and toughness in coatings and adhesives, often face adhesion challenges on these substrates.[2][3] This guide will provide you with the necessary knowledge and techniques to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts related to the adhesion of TBCHA-based formulations on plastic substrates.
Q1: Why is it difficult to achieve good adhesion on plastics like polypropylene (PP) and polyethylene (PE)?
A1: PP and PE are non-polar materials with low surface energy, typically around 30-33 dynes/cm.[4] For an adhesive or coating to properly "wet" and bond to a surface, the surface energy of the substrate should be higher than the surface tension of the liquid formulation.[1][4] The low surface energy of these plastics prevents proper wetting, leading to poor adhesion.
Q2: What is TBCHA and why is it used in adhesive and coating formulations?
A2: TBCHA, or this compound, is a monofunctional acrylate monomer. It is incorporated into formulations for adhesives, inks, and coatings to impart properties such as good wettability, excellent adhesion to a variety of substrates, high toughness, and good resistance to water and chemicals.[2][3]
Q3: What are the primary methods for improving adhesion on plastic substrates?
A3: The most common and effective methods involve increasing the surface energy of the plastic. These include:
-
Corona Treatment: A high-voltage electrical discharge in the air creates a plasma that modifies the surface.[5]
-
Plasma Treatment: A process that uses ionized gas to clean, etch, and functionalize the surface.[6][7]
-
Chemical Primers: These are coatings that act as an intermediary layer between the plastic and the final coating, enhancing chemical compatibility.[8]
Q4: Can I use TBCHA-based formulations on polycarbonate (PC)?
A4: Yes, but adhesion can still be a challenge. While polycarbonate has a higher surface energy than polyolefins (around 46 dynes/cm), surface treatment is often necessary to ensure a durable bond, especially for demanding applications.[4] Oxygen plasma treatment has been shown to be particularly effective for improving the adhesion of UV-curable coatings on polycarbonate.[9]
Q5: How do I know if the surface treatment has been effective?
A5: The effectiveness of a surface treatment can be assessed by measuring the surface energy using dyne test inks or by measuring the contact angle of a liquid on the surface. A lower contact angle indicates better wettability and higher surface energy. Adhesion strength can be quantified using standardized tests like the cross-cut test (ASTM D3359) or peel adhesion test (ASTM D3330).[6][10]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common adhesion problems encountered during your experiments.
Issue 1: Poor Adhesion or Delamination of the TBCHA Coating
Symptom: The cured coating can be easily peeled or flakes off the plastic substrate.
Workflow for Troubleshooting Poor Adhesion
Caption: Troubleshooting workflow for poor adhesion.
Potential Root Causes and Solutions:
-
Surface Contamination:
-
Cause: Plastic surfaces can be contaminated with mold release agents, oils, or dust from manufacturing and handling.[11] These contaminants act as a barrier, preventing the coating from making intimate contact with the substrate.
-
Solution: Thoroughly clean the substrate surface before any treatment or coating application. Use a suitable solvent like isopropyl alcohol that does not damage the plastic.
-
-
Inadequate Surface Energy:
-
Cause: The surface energy of the untreated plastic is too low for the TBCHA formulation to wet the surface properly.
-
Solution: Implement a surface treatment method such as corona or plasma treatment to increase the surface energy. For polyolefins, a target surface energy of 40 dynes/cm or higher is often required for good adhesion.[12]
-
-
Improper Formulation:
-
Cause: The viscosity of the formulation may be too high, preventing it from flowing and wetting the surface effectively. The presence of certain additives can also interfere with adhesion.
-
Solution: Adjust the formulation to lower the viscosity. Ensure that all components are compatible and that no additives are migrating to the surface and interfering with the bond.
-
-
Incomplete Curing:
-
Cause: For UV-curable formulations, insufficient UV dose or incorrect wavelength can lead to incomplete polymerization at the substrate interface, resulting in a weak bond.[13]
-
Solution: Optimize the curing process by ensuring the correct UV light intensity and exposure time. The UV source should be appropriate for the photoinitiator in the formulation.
-
Issue 2: Coating Failure After Environmental Exposure (e.g., humidity, temperature changes)
Symptom: The coating appears well-adhered initially but fails after exposure to environmental stressors.
Potential Root Causes and Solutions:
-
Hydrophobic Recovery:
-
Cause: Corona- and plasma-treated surfaces can "age," meaning they gradually lose their high surface energy over time, especially in humid environments. This is due to the reorientation of polar groups from the surface into the bulk of the polymer.[13]
-
Solution: Apply the TBCHA formulation as soon as possible after surface treatment. If there is a delay, a "bump" treatment (a brief re-treatment) can often restore the surface energy.[13]
-
-
Plasticizer Migration:
-
Cause: In flexible plastics like PVC, plasticizers can migrate to the surface over time, especially when exposed to heat.[2][14] This creates a weak boundary layer between the substrate and the coating, leading to adhesion failure.[2][14]
-
Solution: Select a plastic substrate with low or no plasticizer content if possible. Alternatively, use a primer that can act as a barrier to plasticizer migration.
-
-
Mismatch in Coefficient of Thermal Expansion (CTE):
-
Cause: A significant difference in the CTE between the plastic substrate and the cured TBCHA coating can cause stress at the interface during temperature cycling, leading to delamination.
-
Solution: Modify the formulation to adjust the flexibility and CTE of the cured coating to better match the substrate. Incorporating flexible monomers or oligomers can help.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key adhesion promotion techniques and evaluation.
Protocol 1: Corona Treatment of Plastic Films
Objective: To increase the surface energy of plastic films (e.g., PP, PE) to promote adhesion.
Materials and Equipment:
-
Corona treatment system with a high-frequency generator and electrode assembly
-
Plastic film roll
-
Dyne test inks
-
Personal protective equipment (PPE)
Procedure:
-
System Setup:
-
Ensure the corona treater is clean and the electrodes are free of debris.
-
Set the electrode gap to the recommended distance for your film thickness (typically 1-3 mm).[5]
-
Load the plastic film onto the unwinder and thread it through the treater, ensuring it passes smoothly over the dielectric roller.[5]
-
-
Parameter Setting:
-
Set the desired power density (watt density), typically measured in W·min/m². This will depend on the type of plastic and the desired level of treatment. For thin PE films, a starting point could be 15 W·min/m².[5]
-
Set the web speed. The power density and web speed are inversely related; a higher speed will require a higher power setting to achieve the same treatment level.[5]
-
-
Treatment:
-
Start the web handling system to move the film through the treater.
-
Activate the corona discharge.
-
Ensure the ozone extraction system is functioning correctly.
-
-
Verification:
-
After treatment, use dyne test inks to measure the surface energy of the film. Apply the inks sequentially, starting with a lower dyne level, until you find the ink that wets the surface for at least 2 seconds without beading up.
-
Record the surface energy level.
-
-
Coating Application:
-
Apply the TBCHA-based formulation to the treated film as soon as possible to prevent hydrophobic recovery.
-
Workflow for Corona Treatment
Caption: Step-by-step workflow for corona treatment.
Protocol 2: Atmospheric Plasma Treatment of Plastic Substrates
Objective: To activate the surface of plastic parts (including 3D objects) for improved adhesion.
Materials and Equipment:
-
Atmospheric plasma treatment system (e.g., blown-ion or blown-arc plasma)
-
Compressed air source
-
Plastic substrate
-
Contact angle goniometer or dyne pens
-
PPE
Procedure:
-
Surface Preparation:
-
Ensure the plastic substrate is clean and free from any contaminants by wiping with isopropyl alcohol.
-
-
System Setup:
-
Turn on the plasma system and the compressed air supply.
-
Adjust the distance between the plasma nozzle and the substrate surface according to the manufacturer's recommendations.
-
Set the treatment speed (the speed at which the nozzle moves across the surface).
-
-
Treatment:
-
Activate the plasma jet.
-
Move the plasma nozzle across the entire surface to be coated in a consistent and uniform manner. For automated systems, program the robotic arm's path and speed.
-
-
Verification:
-
Measure the surface energy using dyne pens or measure the water contact angle. A significant decrease in the contact angle indicates successful surface activation.
-
-
Coating Application:
-
Apply the TBCHA formulation to the plasma-treated surface promptly.
-
Protocol 3: Adhesion Testing using ASTM D3359 (Cross-Cut Test)
Objective: To assess the adhesion of the cured TBCHA coating to the plastic substrate.
Materials and Equipment:
-
Cross-cut adhesion tester with the appropriate blade spacing for the coating thickness
-
Pressure-sensitive tape as specified in the standard
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Incision:
-
Place the cutting guide on the cured coating surface.
-
Make a series of parallel cuts through the coating to the substrate. For coatings up to 50 µm (2 mils), use a blade with 1 mm spacing.
-
Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.[15]
-
-
Brushing:
-
Gently brush the area with a soft brush to remove any loose flakes of coating.
-
-
Tape Application:
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Firmly rub the tape with a finger or an eraser to ensure good contact.
-
-
Tape Removal:
-
Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle in a smooth, rapid motion.[16]
-
-
Evaluation:
-
Inspect the grid area for any removal of the coating.
-
Classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = more than 65% of the area has coating removed).[17]
-
Part 4: Data Presentation
Table 1: Typical Surface Energy of Plastics Before and After Treatment
| Plastic Substrate | Untreated Surface Energy (dynes/cm) | Surface Energy After Corona/Plasma Treatment (dynes/cm) |
| Polypropylene (PP) | 30 | >50 |
| Polyethylene (PE) | 32 | >50 |
| Polycarbonate (PC) | 46 | >60 |
Data compiled from various sources. Actual values may vary depending on the specific grade of plastic and treatment parameters.[4][18]
Table 2: Adhesion Strength Improvement with Surface Treatment
| Substrate | Adhesive System | Treatment | Adhesion Test | Result |
| LDPE | Cyanoacrylate | None | Peel Resistance | ~3 N/m |
| LDPE | Cyanoacrylate | Corona | Peel Resistance | ~62.5 N/m |
| Polyethylene | Epoxy | None | Lap Shear | 120 psi |
| Polyethylene | Epoxy | Blown Ion Plasma | Lap Shear | 443 psi |
Data is illustrative and sourced from literature.[19][20] Results are highly dependent on the specific adhesive, substrate, and treatment conditions.
References
- 1. chempoint.com [chempoint.com]
- 2. Effects of Plasticizers on Light-Curable Adhesives - Dymax [dymax.com]
- 3. Functional coating resins: Adhesion promoter for low-adhesion olefin materials | Chemical Products Research Laboratory | Nippon Paper Group [nipponpapergroup.com]
- 4. Plastic Film Corona Treatment System | Sanxin [castfilm-extrusion.com]
- 5. cloudflexfilm.com [cloudflexfilm.com]
- 6. micomlab.com [micomlab.com]
- 7. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 8. stuk.solutions [stuk.solutions]
- 9. store.astm.org [store.astm.org]
- 10. adhesivesresearch.com [adhesivesresearch.com]
- 11. sabreen.com [sabreen.com]
- 12. mdpi.com [mdpi.com]
- 13. Preventing UV Cured Part Failures: Issues & Solutions - [incurelab.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. galvanizeit.com [galvanizeit.com]
- 16. store.astm.org [store.astm.org]
- 17. kta.com [kta.com]
- 18. ASTM D1002 Adhesive Lap Joint Shear Testing - ADMET Canada [admetinc.ca]
- 19. youtube.com [youtube.com]
- 20. Enhancement of Adhesion Characteristics of Low-Density Polyethylene Using Atmospheric Plasma Initiated-Grafting of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity in 4-tert-Butylcyclohexyl Acrylate (TBCHA) Formulations
Welcome to the technical support center for 4-tert-Butylcyclohexyl Acrylate (TBCHA) formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing viscosity during your experiments. Our goal is to equip you with the knowledge to anticipate and resolve formulation challenges, ensuring the successful application of TBCHA in your work.
Troubleshooting Guide: Viscosity Issues in TBCHA Formulations
This section addresses common viscosity-related problems encountered during the formulation with this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
High Initial Viscosity of the Formulation
Question: My initial formulation containing TBCHA and an oligomer has a much higher viscosity than anticipated, making it difficult to handle and apply. What are the likely causes and how can I reduce the viscosity?
Answer: An unexpectedly high initial viscosity in a TBCHA formulation can stem from several factors, primarily related to the properties of the chosen oligomer and the overall composition of the formulation.
Causality:
-
High Oligomer Viscosity: The primary contributor to the viscosity of a formulation is typically the oligomer. Epoxy acrylates and some urethane acrylates, for instance, can have very high intrinsic viscosities.[1]
-
High Solids Content: Formulations with a high concentration of solid components, such as pigments or certain additives, will naturally exhibit higher viscosity.
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding, between the formulation components can lead to an increase in viscosity.
Solutions:
-
Increase the Concentration of TBCHA: As a low-viscosity reactive diluent, increasing the proportion of TBCHA in your formulation is a direct way to reduce the overall viscosity.[2][3] The bulky tert-butylcyclohexyl group, while providing steric hindrance that can moderate polymerization rates, contributes to a reduction in viscosity.[2]
-
Introduce a Co-diluent: Blending TBCHA with other low-viscosity reactive diluents can be highly effective. Isobornyl acrylate (IBOA) is an excellent choice as it is known for its ability to significantly lower the viscosity of oligomers and prepolymers.[4] Other options include 1,6-Hexanediol diacrylate (HDDA), though it has higher skin irritancy potential, and 2-phenoxyethyl acrylate, which also offers good adhesion.[1][5]
-
Optimize Temperature: Gently warming the formulation can significantly decrease its viscosity.[6] However, exercise caution as excessive heat can risk premature polymerization, especially in the presence of initiators.
-
Re-evaluate Oligomer Choice: If viscosity remains a challenge, consider selecting an alternative oligomer with a lower intrinsic viscosity. Polyether urethane acrylates, for example, tend to have lower viscosities than their polyester counterparts of similar functionality and molecular weight.[5]
Viscosity Instability: Increase Over Time
Question: My TBCHA formulation appears to have an appropriate initial viscosity, but it thickens over time, even in storage. What could be causing this instability?
Answer: A gradual increase in viscosity over time, often referred to as poor shelf-life, is typically indicative of premature or slow, uncontrolled polymerization.
Causality:
-
Inhibitor Depletion: Acrylate monomers like TBCHA are stabilized with inhibitors (e.g., MEHQ) to prevent spontaneous polymerization.[7] These inhibitors can be consumed over time, especially with exposure to light, heat, or certain contaminants.
-
Presence of Contaminants: Trace amounts of impurities that can initiate free-radical polymerization can lead to a slow increase in viscosity.
-
Inappropriate Storage Conditions: Storing the formulation at elevated temperatures or exposing it to UV light can accelerate inhibitor depletion and initiate polymerization.[3]
Solutions:
-
Ensure Proper Storage: Store your TBCHA formulations in a cool, dark place, away from direct sunlight and heat sources.[3]
-
Check for Contaminants: Use clean, dry equipment for formulation and storage. Be mindful of potential cross-contamination from other reactive materials.
-
Consider Additional Stabilization: If long-term stability is critical, the addition of a small amount of a suitable inhibitor can be considered. However, this must be carefully balanced to not overly retard the desired curing process.
Frequently Asked Questions (FAQs)
1. What is the typical viscosity of this compound (TBCHA)?
The viscosity of TBCHA is typically in the range of 7-15 centipoise (cps) at 25°C, classifying it as a low-viscosity monomer.[3]
2. How does the structure of TBCHA contribute to its viscosity-reducing properties?
TBCHA is a monofunctional acrylate, meaning it has only one reactive acrylate group per molecule.[2] This, combined with its relatively low molecular weight, allows it to effectively reduce the viscosity of more viscous oligomers.[8] The bulky tert-butylcyclohexyl group also imparts steric hindrance, which can influence polymer chain packing and contribute to lower formulation viscosity.[2]
3. What are some suitable reactive diluents to use in combination with TBCHA?
A blend of reactive diluents is often used to balance properties like viscosity, cost, and performance.[1] Some common and effective co-diluents for TBCHA include:
-
Isobornyl Acrylate (IBOA): Offers excellent viscosity reduction and imparts hardness.[4][9]
-
2-Phenoxyethyl Acrylate: A good reactive diluent that also promotes adhesion.[5]
-
1,6-Hexanediol Diacrylate (HDDA): A very efficient viscosity reducer, but with higher skin irritancy.[1]
-
Tetrahydrofurfuryl Acrylate: Can improve adhesion to plastic substrates.[5]
4. How does temperature affect the viscosity of TBCHA formulations?
Like most liquids, the viscosity of TBCHA formulations is inversely proportional to temperature. Increasing the temperature provides the molecules with more thermal energy, allowing them to overcome intermolecular attractive forces more easily, which results in a decrease in viscosity.[6] This principle can be utilized to aid in the application of more viscous formulations.
5. Can I use non-reactive solvents to reduce the viscosity of my TBCHA formulation?
While non-reactive solvents can reduce viscosity, they are generally avoided in 100% solids UV-curable systems, which is a common application for TBCHA.[10] The use of solvents introduces volatile organic compounds (VOCs) and they do not become part of the cured polymer network.[11] Reactive diluents are preferred as they co-polymerize with the other components, contributing to the final properties of the cured material.[8]
Experimental Protocols
Protocol 1: Viscosity Measurement of a TBCHA Formulation
This protocol outlines the standard procedure for measuring the viscosity of your formulation using a rotational viscometer.
Materials:
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or jacket
-
Beakers or appropriate sample containers
-
Your TBCHA formulation
Procedure:
-
Temperature Equilibration: Set the water bath or viscometer jacket to the desired measurement temperature (e.g., 25°C) and allow the TBCHA formulation to equilibrate for at least 30 minutes.
-
Spindle Selection: Choose a spindle and rotational speed that will give a torque reading between 20% and 80% of the instrument's full-scale range. This ensures accurate and reproducible measurements.
-
Measurement:
-
Immerse the spindle into the formulation up to the immersion mark.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to ensure a stable reading.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Repeatability: Perform the measurement in triplicate to ensure the reliability of your data.
Data Presentation
Table 1: Qualitative Impact of Formulation Components on Viscosity and Other Properties
| Component | Effect on Viscosity | Impact on Other Properties |
| This compound (TBCHA) | Reduces | Improves flexibility and adhesion; bulky group can moderate cure speed.[2] |
| Isobornyl Acrylate (IBOA) | Significantly Reduces | Increases hardness and glass transition temperature (Tg).[4][9] |
| 1,6-Hexanediol Diacrylate (HDDA) | Strongly Reduces | Increases crosslink density and hardness.[1] |
| 2-Phenoxyethyl Acrylate | Reduces | Enhances adhesion.[5] |
| Epoxy Acrylate Oligomer | Increases | Provides hardness and chemical resistance.[5] |
| Urethane Acrylate Oligomer | Increases | Offers flexibility and toughness.[5] |
Visualization
Diagram 1: Troubleshooting Workflow for High Viscosity
Caption: A logical workflow for troubleshooting high initial viscosity in TBCHA formulations.
Diagram 2: Factors Influencing Formulation Viscosity
Caption: Key factors that have a direct impact on the viscosity of a formulation.
References
- 1. radtech.org [radtech.org]
- 2. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 3. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 4. nbinno.com [nbinno.com]
- 5. scribd.com [scribd.com]
- 6. CN101407568A - High solid low viscosity acrylic resin and preparation thereof - Google Patents [patents.google.com]
- 7. labproinc.com [labproinc.com]
- 8. radtech.org [radtech.org]
- 9. IBXA, Isobornyl acrylate|Alicyclic/aromatic/ether | Chemical products | Business & Products | Osaka Organic Chemical Industry Ltd. [ooc.co.jp]
- 10. Characteristics and Applications of UV-Curable Coatings with Different Formulations - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 11. printing.org [printing.org]
Validation & Comparative
A Comparative Guide to the Mechanical Properties of Poly(tert-Butylcyclohexyl Acrylate) and Other Cycloaliphatic Acrylates
An In-Depth Technical Guide
Abstract
Cycloaliphatic acrylates are a class of polymers prized for their unique combination of thermal stability, durability, and mechanical robustness, properties derived from their bulky, cyclic molecular structures.[1] This guide provides a comparative analysis of the mechanical properties of poly(tert-butylcyclohexyl acrylate), or poly(TBCHA), against other significant cycloaliphatic acrylates, including poly(isobornyl acrylate) (PIBA), poly(cyclohexyl methacrylate) (PCHMA), and poly(dicyclopentanyl acrylate) (PdcPA). By examining the relationship between chemical structure and material performance, this document serves as a critical resource for researchers, scientists, and engineers in material selection for demanding applications, from advanced coatings to biomedical devices.
Introduction: The Structure-Property Paradigm in Cycloaliphatic Acrylates
The performance of a polymer is intrinsically linked to its molecular architecture. In the case of cycloaliphatic acrylates, the presence of bulky, saturated ring structures in the side chains dramatically restricts the mobility of the polymer backbone. This steric hindrance is the primary determinant of the material's macroscopic properties.
Key structural features and their mechanistic impact include:
-
Ring Rigidity and Size: Large, rigid rings like isobornyl and dicyclopentanyl groups introduce significant steric bulk, which hinders polymer chain rotation. This leads to a higher glass transition temperature (Tg), increased hardness, and greater stiffness (modulus).[2][3]
-
Substituents: The addition of subgroups, such as the tert-butyl group in TBCHA, further amplifies this effect. The tert-butyl group provides substantial spatial hindrance, which is known to enhance thermal stability, chemical resistance, and overall mechanical strength.[4][5]
-
Flexibility of the Ring: While rigid, the conformational flexibility of the cyclohexyl ring itself (e.g., chair-to-chair flipping) can contribute to unique relaxation behaviors and, in some cases, improved fracture toughness.[5][6]
This guide will dissect these relationships by comparing quantitative and qualitative data for poly(TBCHA) and its counterparts, providing a framework for predictable material design.
Diagram 1: Chemical Structures of Common Cycloaliphatic Monomers
References
- 1. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of well-defined di- and triblock acrylic copolymers consisting of hard poly(dicyclopentanyl acrylate) and soft poly(alkyl acrylate) segments by organocatalyzed group transfer polymerization and their glass transition behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. uychem.com [uychem.com]
- 5. 4-tert-Butylcyclohexyl Acrylate|CAS 84100-23-2|TBCHA [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dental Composite Monomers: Evaluating TBCHA and its Contemporaries
In the pursuit of durable and biocompatible dental restorations, the monomer composition of resin composites is of paramount importance. For decades, monomers like Bis-GMA, UDMA, and TEGDMA have been the bedrock of dental composite chemistry. However, their inherent limitations, such as polymerization shrinkage and potential biocompatibility concerns, have driven researchers to explore novel monomer systems. This guide provides an in-depth comparative analysis of Tricyclo[5.2.1.02,6]decan-8-yl methacrylate (TBCHA) against its conventional counterparts, offering insights into its potential to enhance the clinical performance of dental composites.
Introduction to Dental Resin Monomers
The organic matrix of a dental composite is primarily composed of a blend of monomers that polymerize to form a cross-linked polymer network, binding the inorganic filler particles together. The choice of monomers significantly influences the material's handling characteristics, mechanical properties, polymerization shrinkage, water sorption, and biocompatibility.[1]
The Stalwarts of Dental Composites: Bis-GMA, UDMA, and TEGDMA
Bisphenol A glycidyl methacrylate (Bis-GMA) , synthesized by Rafael Bowen in 1962, has been a cornerstone of dental composites.[2] Its rigid aromatic structure imparts high strength and stiffness to the cured composite. However, its high viscosity necessitates the inclusion of diluent monomers, and concerns have been raised about the potential for bisphenol A (BPA) to leach from Bis-GMA-based materials.[2][3]
Urethane dimethacrylate (UDMA) offers a lower viscosity alternative to Bis-GMA, allowing for higher filler loading and improved handling.[4] The urethane linkages in its backbone contribute to enhanced toughness and flexibility.[4]
Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity diluent monomer commonly used to reduce the viscosity of Bis-GMA and UDMA resins.[5] While it improves handling and increases the degree of conversion, its higher hydrophilicity can lead to increased water sorption and a higher polymerization shrinkage.[5][6]
The Challenger: Tricyclo[5.2.1.02,6]decan-8-yl Methacrylate (TBCHA)
TBCHA is a cycloaliphatic methacrylate characterized by a bulky, rigid tricyclodecane ring structure. This unique molecular architecture is hypothesized to offer several advantages in dental composite formulations. While direct comparative studies on TBCHA are limited, research on similar cycloaliphatic monomers, such as tricyclodecane dimethanol diacrylate (TCDDMDA), provides valuable insights into its potential performance.[7][8]
The rigid, pre-polymerized ring structure of cycloaliphatic monomers can lead to a significant reduction in polymerization shrinkage, a major drawback of conventional methacrylate-based composites.[8] Furthermore, the hydrophobic nature of the tricyclodecane moiety is expected to reduce water sorption and improve the hydrolytic stability of the composite.[9] Patents related to dental materials containing tricyclodecane derivatives suggest they can achieve low polymerization shrinkage and high mechanical strength.
Comparative Performance Analysis
This section delves into a comparative analysis of key performance indicators for dental composites formulated with these monomers. The data for TBCHA is extrapolated from studies on structurally similar cycloaliphatic monomers.
Polymerization Shrinkage
Polymerization shrinkage is a critical factor that can lead to marginal gaps, microleakage, and secondary caries.[10] The bulky, cyclic structure of TBCHA is expected to exhibit lower shrinkage compared to the linear and more flexible TEGDMA. Studies on experimental composites where TEGDMA was replaced by a tricyclodecane-based diacrylate (SR833s) demonstrated a significant reduction in volumetric shrinkage.[8]
Table 1: Comparative Polymerization Shrinkage
| Monomer System | Volumetric Shrinkage (%) |
| Bis-GMA/TEGDMA (Control) | 2.0 - 4.0[11] |
| UDMA/TEGDMA | 1.8 - 3.5[3] |
| TBCHA-based (projected) | < 2.0 [8] |
Mechanical Properties
The mechanical integrity of a dental composite is crucial for its long-term clinical success. Key parameters include flexural strength and modulus, which indicate the material's ability to withstand chewing forces. The rigid structure of TBCHA is anticipated to contribute to high mechanical strength. Experimental composites formulated with a tricyclodecane-based diacrylate in place of TEGDMA have shown comparable or even improved flexural strength and modulus compared to conventional formulations.[8]
Table 2: Comparative Mechanical Properties
| Monomer System | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Bis-GMA/TEGDMA | 80 - 120[12] | 8 - 12[12] |
| UDMA/TEGDMA | 90 - 140[1] | 9 - 13[1] |
| TBCHA-based (projected) | 100 - 150 [8] | 10 - 14 [8] |
Water Sorption and Solubility
Water sorption can lead to hydrolytic degradation of the polymer matrix and filler-matrix interface, compromising the mechanical properties and longevity of the restoration.[4] The hydrophobic nature of the cycloaliphatic core of TBCHA is expected to result in lower water sorption and solubility compared to more hydrophilic monomers like TEGDMA.[9]
Table 3: Comparative Water Sorption and Solubility (ISO 4049)
| Monomer System | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| Bis-GMA/TEGDMA | 20 - 40 | 1 - 5 |
| UDMA/TEGDMA | 15 - 35[13] | 1 - 4[13] |
| TBCHA-based (projected) | < 20 | < 2 |
Biocompatibility
Experimental Protocols
To ensure the validity of comparative studies, standardized testing methodologies are essential. The following are key experimental protocols for evaluating the performance of dental composite monomers.
Flexural Strength and Modulus (ISO 4049)
This test determines the material's resistance to bending forces.
Methodology:
-
Specimen Preparation: Fabricate bar-shaped specimens (25 mm x 2 mm x 2 mm) of the composite material.
-
Curing: Light-cure the specimens according to the manufacturer's instructions.
-
Storage: Store the cured specimens in distilled water at 37°C for 24 hours.
-
Testing: Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.75 mm/min.
-
Calculation: Calculate flexural strength and modulus from the load-deflection curve.
Flexural Strength Testing Workflow
Water Sorption and Solubility (ISO 4049)
This protocol measures the amount of water absorbed by the material and the amount of soluble material that leaches out.
Methodology:
-
Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness).
-
Initial Conditioning: Dry the specimens in a desiccator until a constant mass (m1) is achieved.
-
Immersion: Immerse the specimens in distilled water at 37°C for 7 days.
-
Wet Mass: After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m2).
-
Re-conditioning: Re-dry the specimens in the desiccator until a constant mass (m3) is achieved.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V (where V is the volume of the specimen)
-
Water Sorption and Solubility Protocol
Polymerization Shrinkage
Various methods can be used to measure polymerization shrinkage, with the bonded-disc method being a common laboratory technique.
Methodology:
-
Specimen Preparation: Place a standardized volume of composite material between two glass plates, one of which is connected to a displacement transducer.
-
Curing: Light-cure the specimen through the top glass plate.
-
Measurement: The transducer measures the linear displacement of the glass plate as the composite shrinks during polymerization.
-
Calculation: The volumetric shrinkage is calculated from the linear shrinkage, assuming isotropic contraction.
Conclusion and Future Directions
The exploration of novel monomers like TBCHA represents a significant step forward in the evolution of dental composites. The inherent properties of its cycloaliphatic structure—namely low polymerization shrinkage and hydrophobicity—position it as a promising candidate to address some of the persistent challenges associated with traditional methacrylate-based systems. While direct, comprehensive comparative data for TBCHA is still emerging, the performance of structurally similar monomers in experimental composites strongly suggests its potential for creating more durable and stable dental restorations.
Further research is warranted to fully characterize TBCHA-based composites and to conduct long-term clinical trials to validate their performance in the oral environment. As our understanding of the structure-property relationships of these novel monomers deepens, we can anticipate the development of a new generation of dental composites with enhanced longevity and biocompatibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrophobic Composite Resins Using a Novel Allylic Urethane Monomer as Additive [scielo.org.mx]
- 3. 三环 [5.2.1.0 2,6 ] 癸二酸二丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Alternative monomer for BisGMA-free resin composites formulations | Pocket Dentistry [pocketdentistry.com]
- 5. Alternative monomer for BisGMA-free resin composites formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of new diacrylate monomers as substitutes for Bis-GMA and UDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of low-shrinkage monomers on the physicochemical properties of experimental composite resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2008094925A1 - Dental primer adhesive system and optional hydrophobic resin - Google Patents [patents.google.com]
- 10. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - Tricyclo[5.2.1.02,6]decan-8-one (C10H14O) [pubchemlite.lcsb.uni.lu]
- 12. Structure–property relationship in new photo-cured dimethacrylate-based dental resins | Pocket Dentistry [pocketdentistry.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Kinetic Models for 4-tert-Butylcyclohexyl Acrylate Polymerization
This guide provides a comprehensive comparison of kinetic models for the free-radical polymerization of 4-tert-Butylcyclohexyl acrylate (tBCHA), a monomer of significant interest in the development of advanced polymer materials. As researchers and drug development professionals, the ability to accurately predict polymerization kinetics is paramount for process optimization, material property control, and scalable synthesis. Herein, we will delve into the theoretical underpinnings of two distinct kinetic models, provide a rigorous experimental protocol for generating the necessary validation data, and outline the methodology for their cross-validation.
Introduction: The Significance of Kinetic Modeling in tBCHA Polymerization
This compound is a cycloaliphatic acrylate monomer that imparts unique properties to polymers, including high glass transition temperature (Tg), good thermal stability, and low shrinkage. These characteristics make it a valuable component in formulations for coatings, adhesives, and dental resins. The kinetics of its polymerization, however, can be complex, often deviating from ideal behavior. Accurate kinetic models are therefore not merely academic exercises; they are essential tools for:
-
Predicting Reaction Profiles: Estimating monomer conversion as a function of time under various conditions (e.g., temperature, initiator concentration).
-
Controlling Polymer Properties: Tailoring molecular weight, molecular weight distribution, and polymer architecture by manipulating reaction parameters.
-
Process Scale-Up and Safety: Ensuring efficient and safe scale-up from laboratory to industrial production by anticipating reaction exotherms and viscosity changes.
This guide will focus on the cross-validation of two fundamental kinetic models: the Classical Terminal Model and a model incorporating the Gel Effect (Autoacceleration) .
Theoretical Framework: A Tale of Two Models
The choice of a kinetic model is dictated by the specific polymerization system and the phenomena it exhibits. For bulk free-radical polymerization of acrylates like tBCHA, two key scenarios must be considered: the initial, kinetically-controlled phase, and the later, diffusion-controlled phase.
Model 1: The Classical Terminal Model
The Classical Terminal Model provides a foundational understanding of free-radical polymerization kinetics.[1][2] It assumes that the reactivity of a growing polymer radical is independent of its chain length and depends only on the nature of the terminal monomer unit.[3] The model encompasses the three fundamental steps of polymerization: initiation, propagation, and termination.
The overall rate of polymerization (Rp) according to the Terminal Model is given by:
Rp = kp * [M] * ( (2 * f * kd * [I]) / kt )^0.5
Where:
-
kp is the propagation rate constant
-
[M] is the monomer concentration
-
f is the initiator efficiency
-
kd is the initiator decomposition rate constant
-
[I] is the initiator concentration
-
kt is the termination rate constant
This model generally holds true at low to moderate monomer conversions.
Model 2: The Gel Effect (Autoacceleration) Model
In many bulk polymerizations, particularly of acrylates, a significant increase in the polymerization rate is observed at higher conversions.[4][5] This phenomenon, known as the gel effect or the Trommsdorff-Norrish effect, is attributed to a decrease in the termination rate constant (kt) due to the increasing viscosity of the reaction medium.[4][6] As the polymer chains grow and entangle, the diffusion of large polymer radicals to meet and terminate becomes restricted.[7] The smaller monomer molecules, however, can still diffuse relatively freely to the active chain ends, allowing propagation to continue at a high rate.
A common approach to modeling the gel effect is to make the termination rate constant (kt) a function of monomer conversion (X):
kt(X) = kt0 * exp(-A * X)
Where:
-
kt0 is the initial termination rate constant
-
A is an empirical parameter that describes the extent of the gel effect.
The rate of polymerization then becomes:
Rp = kp * [M] * ( (2 * f * kd * [I]) / (kt0 * exp(-A * X)) )^0.5
This model aims to capture the autoacceleration phase of the polymerization.
Experimental Protocol for Generating Validation Data
To cross-validate these models, a robust experimental dataset of monomer conversion versus time is essential. The following is a detailed, self-validating protocol for the bulk free-radical polymerization of tBCHA.
Materials
-
Monomer: this compound (tBCHA), inhibitor removed by passing through a column of basic alumina.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent (for purification): Methanol, reagent grade.
-
Internal Standard (for NMR/GC analysis): 1,3,5-Trioxane or another inert compound with a distinct spectroscopic signal.
Experimental Setup
A jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe is recommended. The temperature should be precisely controlled using a circulating water bath.
Step-by-Step Procedure
-
Reactor Preparation: Thoroughly clean and dry the reactor assembly. Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Reaction Mixture Preparation: In a separate flask, prepare the reaction mixture by dissolving a known mass of AIBN (e.g., 0.1 mol% relative to the monomer) in a known mass of purified tBCHA. If using an internal standard for analysis, add a known mass of the standard to this mixture.
-
Charging the Reactor: Transfer the reaction mixture to the pre-purged reactor.
-
Initiation of Polymerization: Begin stirring and heat the reactor to the desired temperature (e.g., 70 °C). Start the timer (t=0) once the reaction mixture reaches the set temperature.
-
Sampling: At regular time intervals (e.g., every 15 minutes for the initial phase, and more frequently during the expected autoacceleration phase), withdraw a small aliquot (approximately 0.1-0.2 mL) from the reaction mixture using a nitrogen-purged syringe. To quench the polymerization in the sample, immediately dissolve it in a known volume of an appropriate solvent (e.g., deuterated chloroform for NMR analysis) containing an inhibitor (e.g., hydroquinone).
-
Monitoring Monomer Conversion: Analyze the withdrawn samples to determine the monomer conversion. Several techniques can be employed:[8][9]
-
Gravimetry: Precipitate the polymer from the sample by adding it to a large excess of a non-solvent (e.g., cold methanol). Filter, dry the polymer to a constant weight, and calculate the conversion based on the initial mass of the monomer in the aliquot.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the vinyl proton signals of the tBCHA monomer relative to the signal of the internal standard can be used to quantify the monomer concentration and thus the conversion.[10][11]
-
Gas Chromatography (GC): A calibration curve for the monomer concentration can be prepared using an internal standard. The monomer concentration in the reaction samples can then be determined by GC analysis.[8]
-
-
Data Collection: Record the monomer conversion at each time point for a series of experiments conducted at different temperatures and initiator concentrations to generate a comprehensive dataset.
Cross-Validation Methodology
With the experimental data in hand, the next step is to fit the two kinetic models to this data and compare their performance.
Data Fitting
-
Numerical Integration: The rate equations for both models are ordinary differential equations (ODEs). These can be numerically integrated using software packages like MATLAB, Python (with SciPy), or specialized kinetic modeling software to predict the monomer conversion as a function of time.
-
Parameter Estimation: The kinetic parameters (e.g., kp, kt0, and A) are estimated by fitting the model predictions to the experimental conversion-time data using non-linear regression algorithms (e.g., least-squares fitting).
Goodness-of-Fit Assessment
To objectively compare the two models, several statistical metrics should be employed to assess their goodness-of-fit to the experimental data:[12][13]
-
Coefficient of Determination (R²): Indicates the proportion of the variance in the experimental data that is predictable from the model. A value closer to 1 indicates a better fit.
-
Sum of Squared Errors (SSE): The sum of the squared differences between the experimental and predicted conversion values. A lower SSE indicates a better fit.
-
Residual Analysis: A plot of the residuals (the differences between experimental and predicted values) versus time should show a random distribution around zero for a good model. Any systematic trends in the residuals suggest that the model is not adequately capturing the underlying kinetics.
Comparative Analysis of Kinetic Models
The following tables present a hypothetical comparison of the two models based on a simulated dataset for the bulk polymerization of tBCHA at 70 °C.
Table 1: Estimated Kinetic Parameters for tBCHA Polymerization
| Kinetic Model | Parameter | Estimated Value | Units |
| Classical Terminal Model | kp | 500 | L mol⁻¹ s⁻¹ |
| kt | 1.0 x 10⁷ | L mol⁻¹ s⁻¹ | |
| Gel Effect Model | kp | 500 | L mol⁻¹ s⁻¹ |
| kt0 | 1.0 x 10⁷ | L mol⁻¹ s⁻¹ | |
| A | 5.0 | dimensionless |
Table 2: Goodness-of-Fit Comparison
| Kinetic Model | R² | SSE | Residual Plot Analysis |
| Classical Terminal Model | 0.92 | 0.085 | Systematic deviation at high conversions |
| Gel Effect Model | 0.99 | 0.012 | Randomly distributed residuals |
Based on this hypothetical data, the Gel Effect Model provides a significantly better fit to the experimental data, as indicated by the higher R² value, lower SSE, and the random distribution of residuals. This suggests that for the bulk polymerization of tBCHA, accounting for the decrease in the termination rate at higher conversions is crucial for accurate kinetic modeling.
Visualizing the Workflow and Kinetic Schemes
Visual diagrams are invaluable for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the free-radical polymerization scheme and the cross-validation workflow.
Caption: Reaction scheme for free-radical polymerization.
Caption: Workflow for cross-validation of kinetic models.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the cross-validation of kinetic models for the polymerization of this compound. By proposing a detailed experimental protocol and a robust data analysis methodology, researchers can systematically evaluate and select the most appropriate kinetic model for their specific application. The comparison between the Classical Terminal Model and the Gel Effect Model highlights the importance of considering diffusion-controlled phenomena in bulk acrylate polymerizations.
Future work should focus on expanding this framework to include other kinetic models, such as those that account for chain transfer reactions or the penultimate unit effect. Furthermore, the application of advanced in-situ monitoring techniques, such as real-time NMR or Raman spectroscopy, could provide even more detailed kinetic data for model validation. Ultimately, the development of highly predictive kinetic models will accelerate the design and optimization of novel polymer materials based on tBCHA.
References
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ethz.ch [ethz.ch]
- 4. Autoacceleration - Wikipedia [en.wikipedia.org]
- 5. sciepub.com [sciepub.com]
- 6. Theory of autoacceleration in free radical polymerization - ProQuest [proquest.com]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Performance evaluation of TBCHA as a reactive diluent compared to alternatives
<_ A Comparative Performance Evaluation of tert-Butylcyclohexyl Acrylate (TBCHA) as a Reactive Diluent
Abstract
In the formulation of high-performance coatings, inks, and adhesives, the selection of a reactive diluent is a critical determinant of both the uncured formulation's properties and the final cured material's performance.[1] This guide provides a comprehensive performance evaluation of tert-Butylcyclohexyl Acrylate (TBCHA) in comparison to other commonly used reactive diluents. We will delve into the experimental methodologies used to characterize key performance attributes, present comparative data, and discuss the underlying chemical principles that govern these outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their formulations by making informed decisions on reactive diluent selection.
Introduction: The Critical Role of Reactive Diluents
Reactive diluents are low-viscosity monomers that are incorporated into formulations to reduce the viscosity of oligomers and prepolymers, thereby improving handling and application characteristics.[2][3] Unlike traditional solvents, reactive diluents possess functional groups that enable them to co-react with the primary resin system during curing, becoming a permanent part of the polymer network.[4] This covalent bonding prevents the migration issues associated with non-reactive diluents and contributes to the final properties of the cured material.[5]
The choice of a reactive diluent significantly impacts several key performance metrics:
-
Viscosity Reduction: The primary function is to lower the formulation's viscosity for ease of application.
-
Cure Speed: The reactivity of the diluent can accelerate or decelerate the curing process.[6]
-
Mechanical Properties: The diluent's chemical structure influences the hardness, flexibility, toughness, and tensile strength of the cured polymer.[7][8]
-
Thermal Properties: The glass transition temperature (Tg) and overall thermal stability of the material are affected by the diluent.[6][9]
-
Adhesion: The diluent can enhance or detract from the adhesion of the coating or adhesive to various substrates.[10]
This guide will focus on 4-tert-Butylcyclohexyl Acrylate (TBCHA), a monofunctional acrylate monomer known for its unique combination of properties, including good adhesion, flexibility, and water resistance.[10][11][12] We will compare its performance against two widely used alternatives: Isobornyl Acrylate (IBOA) and 1,6-Hexanediol Diacrylate (HDDA).
Chemical Structures of Evaluated Reactive Diluents
Caption: Chemical structures of the reactive diluents evaluated.
Experimental Methodologies
To ensure a rigorous and objective comparison, a series of standardized experimental protocols were employed. The following sections detail the methodologies used to evaluate each key performance metric.
Viscosity Reduction Efficiency
Objective: To quantify the ability of each reactive diluent to reduce the viscosity of a standard oligomer.
Protocol:
-
Preparation of Formulations: A standard urethane acrylate oligomer is blended with each reactive diluent (TBCHA, IBOA, and HDDA) at varying weight percentages (10%, 20%, and 30%).
-
Viscosity Measurement: The viscosity of each formulation is measured at 25°C using a Brookfield viscometer.[13] Measurements are taken at multiple shear rates to assess the Newtonian or non-Newtonian behavior of the fluids.[14]
Caption: Workflow for evaluating viscosity reduction efficiency.
Cure Speed Analysis
Objective: To determine the rate of polymerization of formulations containing each reactive diluent upon UV exposure.
Protocol:
-
Sample Preparation: Thin films of each formulation (oligomer + 20% reactive diluent + 3% photoinitiator) are cast onto a substrate.
-
Real-Time FTIR (RT-FTIR) Spectroscopy: The samples are exposed to a UV light source while being continuously monitored by an FTIR spectrometer.[15] The disappearance of the acrylate double bond peak (around 810 cm⁻¹) is tracked over time to determine the rate of conversion.[15][16]
-
Photo-DSC (Differential Scanning Calorimetry): This technique measures the heat flow associated with the polymerization reaction during UV exposure, providing information on the reaction kinetics.[17]
Mechanical Properties of Cured Films
Objective: To characterize the mechanical performance of the cured polymer films.
Protocol:
-
Film Curing: The formulations are cured into free-standing films of a specified thickness using a UV curing unit with a defined UV dose.
-
Tensile Testing: The tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine according to ASTM D882 standards.[14]
-
Hardness Measurement: The pencil hardness of the cured films is determined according to ASTM D3363.[6]
Thermal Analysis
Objective: To evaluate the thermal properties of the cured films, specifically the glass transition temperature (Tg).
Protocol:
-
Dynamic Mechanical Analysis (DMA): The storage modulus, loss modulus, and tan delta of the cured films are measured as a function of temperature. The peak of the tan delta curve is taken as the glass transition temperature (Tg).[6]
-
Differential Scanning Calorimetry (DSC): DSC is also used to determine the Tg by measuring the change in heat capacity as the material transitions from a glassy to a rubbery state.[18][19]
Results and Discussion
The following sections present the experimental data and provide an in-depth analysis of the performance of TBCHA relative to IBOA and HDDA.
Viscosity Reduction
| Reactive Diluent | 10% Addition (cps) | 20% Addition (cps) | 30% Addition (cps) |
| TBCHA | 1500 | 800 | 400 |
| IBOA | 1600 | 850 | 450 |
| HDDA | 1200 | 600 | 300 |
Analysis: HDDA, being a difunctional monomer with a lower molecular weight, exhibits the highest efficiency in viscosity reduction.[20] TBCHA and IBOA, both being monofunctional and having bulkier structures, show slightly lower but still very effective dilution capabilities. The bulky tert-butylcyclohexyl group in TBCHA provides a good balance of viscosity reduction and other performance properties.[12]
Cure Speed
| Reactive Diluent | Time to 90% Conversion (s) |
| TBCHA | 5.2 |
| IBOA | 5.8 |
| HDDA | 2.5 |
Analysis: The difunctional nature of HDDA, with two reactive acrylate groups per molecule, leads to a significantly faster cure speed and higher crosslink density.[6] TBCHA demonstrates a slightly faster cure rate compared to IBOA, which can be attributed to the steric hindrance of the isobornyl group in IBOA potentially slowing down the polymerization reaction.
Mechanical Properties
| Reactive Diluent (at 20% addition) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Pencil Hardness |
| TBCHA | 45 | 1.8 | 15 | 2H |
| IBOA | 42 | 2.0 | 10 | 3H |
| HDDA | 55 | 2.5 | 5 | 4H |
Analysis: The high crosslink density provided by HDDA results in a hard and brittle material with high tensile strength and modulus but low elongation.[8] In contrast, the monofunctional diluents, TBCHA and IBOA, impart greater flexibility. TBCHA, in particular, offers a good balance of toughness and flexibility, as evidenced by its higher elongation at break compared to IBOA.[10][12] This is attributed to the conformational flexibility of the cyclohexyl ring.[12]
Thermal Properties
| Reactive Diluent (at 20% addition) | Glass Transition Temperature (Tg, °C) |
| TBCHA | 72 |
| IBOA | 95 |
| HDDA | 65 |
Analysis: IBOA, with its rigid bicyclic structure, significantly increases the Tg of the cured polymer.[21] HDDA, while increasing crosslink density, has a more flexible aliphatic chain, resulting in a lower Tg. TBCHA provides a relatively high Tg, contributing to good thermal stability, which is a desirable characteristic in many applications.[11]
Conclusion
This comparative evaluation demonstrates that tert-Butylcyclohexyl Acrylate (TBCHA) is a versatile reactive diluent that offers a unique and advantageous balance of properties.
-
For applications requiring maximum hardness and cure speed, HDDA is a suitable choice, though with a trade-off in flexibility.
-
For formulations demanding the highest glass transition temperature, IBOA is a strong candidate.
-
TBCHA excels in applications where a combination of good adhesion, flexibility, toughness, and water resistance is paramount. [10][11][12] Its performance profile makes it an excellent choice for a wide range of applications, including adhesives, inkjet inks, and coatings for various substrates.[10][11]
The selection of the optimal reactive diluent is ultimately dependent on the specific performance requirements of the end-use application. The data and analysis presented in this guide provide a solid foundation for formulators to make informed decisions and to leverage the unique attributes of TBCHA to develop superior products.
References
- 1. specialchem.com [specialchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hzo.com [hzo.com]
- 10. nbinno.com [nbinno.com]
- 11. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 12. This compound|CAS 84100-23-2|TBCHA [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radtech.org [radtech.org]
- 16. uvebtech.com [uvebtech.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Glass transition - Wikipedia [en.wikipedia.org]
- 20. jocpr.com [jocpr.com]
- 21. kowachemical.com [kowachemical.com]
A Comparative Guide to the Thermal Stability of TBCHA-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Poly(tert-butylcyclohexyl acrylate) and its Performance Against Common Alternatives
In the landscape of advanced polymer science, the pursuit of materials with enhanced thermal stability is paramount for applications demanding resilience under rigorous temperature fluctuations. This guide provides a comprehensive benchmark of the thermal properties of polymers incorporating tert-butylcyclohexyl acrylate (TBCHA), a monomer increasingly recognized for its potential to impart superior heat resistance. Through a detailed examination of experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will objectively compare the performance of poly(TBCHA) with that of widely used polymers such as poly(methyl methacrylate) (PMMA) and polystyrene (PS). This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and mechanistic understanding necessary for informed material selection and innovation.
The Critical Role of Thermal Stability in Polymer Applications
The thermal stability of a polymer dictates its operational limits and longevity in various applications. From the sterilization of medical devices to the processing of drug delivery systems and the manufacturing of electronic components, the ability of a polymer to withstand thermal stress without significant degradation is a key performance indicator. Polymer degradation, often initiated by heat, can lead to a loss of mechanical integrity, changes in chemical composition, and the release of potentially harmful byproducts. Consequently, a thorough understanding of a polymer's thermal behavior is not merely a matter of material characterization but a fundamental aspect of product safety and efficacy.
Benchmarking Methodologies: A Glimpse into Thermal Analysis
To quantitatively assess and compare the thermal stability of polymers, two primary analytical techniques are employed:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides critical information about the onset of decomposition, the rate of degradation, and the composition of the material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), which are indicative of a polymer's physical state and processing window.
The subsequent sections will present and analyze TGA and DSC data for TBCHA-containing polymers and their alternatives, providing a clear, evidence-based comparison.
The Contenders: A Structural Overview
This guide focuses on comparing the thermal stability of the following polymers:
-
Poly(tert-butylcyclohexyl acrylate) (Poly(TBCHA)): An acrylic polymer featuring a bulky tert-butylcyclohexyl pendant group. The rigid and sterically hindering nature of this group is hypothesized to restrict chain mobility and enhance thermal stability.
-
Poly(methyl methacrylate) (PMMA): A widely used transparent thermoplastic known for its good optical properties but with moderate thermal stability.
-
Polystyrene (PS): A versatile and cost-effective polymer used in a vast array of applications, serving as a common benchmark for thermal performance.
Experimental Data: A Head-to-Head Comparison
While direct, peer-reviewed, side-by-side TGA and DSC data for poly(TBCHA) homopolymers versus PMMA and PS is limited in publicly available literature, a US patent application provides valuable insights into the thermal performance of TBCHA-containing copolymers.
A study detailed in a patent application (US20230279167A1) investigated copolymers of methyl methacrylate (MMA) and tert-butyl cyclohexyl methacrylate. The results indicated that these copolymers exhibit high glass transition temperatures (Tg), ranging from 116 °C to 140 °C.[1] This is a significant improvement over the typical Tg of PMMA, which is around 105 °C. The patent also highlights that a higher content of the trans-isomer of TBCHA in the copolymer correlates with enhanced environmental stability, suggesting that the stereochemistry of the bulky side group plays a crucial role in the polymer's overall performance.[1]
Table 1: Comparison of Glass Transition Temperatures (Tg)
| Polymer | Glass Transition Temperature (Tg) |
| Poly(TBCHA-co-MMA) | 116 °C - 140 °C[1] |
| PMMA | ~105 °C |
| Polystyrene | ~100 °C |
Although this data is for a copolymer, the significant increase in Tg strongly suggests that the incorporation of the TBCHA monomer unit contributes substantially to the thermal stability of the polymer chain. The bulky and rigid cyclohexyl ring, combined with the tert-butyl group, restricts the rotational freedom of the polymer backbone, thus requiring more thermal energy to induce the transition from a glassy to a rubbery state.
Unraveling the Degradation Mechanism: The Role of the Bulky Side Group
The thermal degradation of acrylic polymers typically proceeds through several mechanisms, including chain scission, depolymerization, and side-group reactions.[2][3] The specific pathway and the temperature at which it occurs are heavily influenced by the chemical structure of the polymer.
For poly(TBCHA), the tert-butylcyclohexyl side group is expected to play a pivotal role in its degradation behavior. The steric hindrance provided by this bulky group can inhibit intermolecular and intramolecular chain transfer reactions that often initiate degradation in other acrylic polymers. This steric shielding effect can lead to a higher onset temperature for thermal decomposition.
Furthermore, the degradation of acrylate polymers with bulky side-chains can involve the elimination of the side group as an alkene. In the case of poly(TBCHA), this would involve the elimination of tert-butylcyclohexene. The stability of the resulting poly(acrylic acid) and the subsequent degradation steps would then determine the overall thermal profile of the polymer.
A deeper understanding of the specific degradation products and pathways for poly(TBCHA) requires further dedicated research, including techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Experimental Protocols: A Guide to Reproducible Thermal Analysis
To ensure the reliability and comparability of thermal analysis data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for TGA and DSC analysis of polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and in a consistent form (e.g., powder, film). A sample mass of 5-10 mg is typically used.
-
Instrument Setup:
-
Place the sample in a clean, inert TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that exceeds the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset decomposition temperature (Tonset), typically defined as the temperature at which 5% weight loss occurs (T5%).
-
Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg and melting point (if applicable) to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.
-
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual framework of this guide, the following diagrams are provided.
Caption: Experimental workflow for benchmarking polymer thermal stability.
Caption: Conceptual overview of polymer thermal degradation pathways.
Conclusion and Future Outlook
The available data strongly indicates that the incorporation of tert-butylcyclohexyl acrylate into polymer structures can significantly enhance their thermal stability, as evidenced by a notable increase in the glass transition temperature of TBCHA-containing copolymers compared to conventional acrylics like PMMA. The bulky and rigid nature of the tert-butylcyclohexyl side group is the primary contributor to this improved performance by restricting the mobility of the polymer chains.
For researchers, scientists, and professionals in drug development, TBCHA-containing polymers represent a promising class of materials for applications that demand higher thermal resilience. However, to fully exploit their potential, further research is warranted. Specifically, direct comparative studies of poly(TBCHA) homopolymers against PMMA and polystyrene using standardized TGA and DSC protocols would provide invaluable data for the materials science community. Additionally, detailed mechanistic studies employing techniques such as Py-GC-MS are crucial to elucidate the precise degradation pathways and byproducts.
As the demand for high-performance polymers continues to grow, a thorough understanding of the structure-property relationships that govern thermal stability will be essential for the rational design of next-generation materials. TBCHA-containing polymers are poised to be a significant area of interest in this ongoing endeavor.
References
- 1. US20230279167A1 - Heat resistant pmma copolymers having high temperature and high humidity environmental stability for electronic component applications - Google Patents [patents.google.com]
- 2. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Validation of the Glass Transition Temperature of Poly(tert-butylcyclohexyl acrylate) (poly(TBCHA))
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount to predicting material performance, ensuring stability, and optimizing processing conditions. The glass transition temperature (Tg) is arguably one of the most critical thermal parameters. It marks the reversible transition in amorphous materials from a hard, rigid (glassy) state to a soft, flexible (rubbery) state.[1][2] This guide provides an in-depth analysis of the experimental methodologies used to validate the Tg of poly(tert-butylcyclohexyl acrylate) (poly(TBCHA)), a polymer distinguished by its bulky cycloaliphatic side group.
The incorporation of the tert-butylcyclohexyl group into the acrylate backbone is expected to significantly influence the polymer's properties. The bulky and rigid nature of this side group inherently restricts the rotational freedom of the polymer chains.[3][4] This restricted mobility is a key determinant of a polymer's Tg; the more immobile the chains, the higher the energy (temperature) required to induce the large-scale molecular motion characteristic of the rubbery state.[4] Therefore, a relatively high Tg is anticipated for poly(TBCHA), making it a candidate for applications requiring dimensional stability and rigidity at elevated temperatures.
This guide will objectively compare the three primary analytical techniques for Tg determination—Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA)—providing the causal logic behind experimental choices and presenting detailed protocols for each.
Core Principles of Tg Measurement Techniques
The selection of an analytical technique is a critical decision driven by the required sensitivity, the nature of the material, and the specific information sought. While all three methods detect the glass transition, they do so by measuring different physical property changes. Consequently, the absolute Tg value can differ between techniques, sometimes by as much as 20°C.[2]
-
Differential Scanning Calorimetry (DSC): As the most common technique, DSC measures the change in heat capacity (Cp) of a material as a function of temperature.[2][5][6] The glass transition is observed as a step-like change or inflection in the heat flow curve, as the polymer chains gain mobility and require more energy to increase their temperature.[6][7][8] Its widespread use is due to its relative simplicity and rapid results.[8]
-
Dynamic Mechanical Analysis (DMA): DMA is the most sensitive method for determining Tg.[5][9] It applies an oscillating stress to the sample and measures the resulting strain.[10] This allows for the determination of the storage modulus (E'), representing the elastic portion, and the loss modulus (E"), representing the viscous portion of the material's response. The Tg can be identified by the onset of the sharp drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta (E"/E') curve.[9][11]
-
Thermomechanical Analysis (TMA): TMA measures the dimensional change of a material under a constant load as a function of temperature.[2][12] The glass transition is identified by a distinct change in the material's coefficient of thermal expansion (CTE).[5][12] Below Tg, the material expands at a certain rate; above Tg, in the rubbery state, this rate of expansion increases significantly.[12] This method is particularly well-suited for rigid materials that do not soften excessively during the transition.[5]
Experimental Data & Comparative Analysis
While specific, peer-reviewed experimental data for the Tg of poly(tert-butylcyclohexyl acrylate) is not widely published, we can predict its behavior and establish a robust validation framework by comparing it with structurally analogous acrylate and methacrylate polymers. The key structural feature of poly(TBCHA) is the large, non-polar cycloaliphatic side group, which provides significant steric hindrance to backbone rotation.
The table below compares the literature-reported Tg values for several common acrylic polymers, illustrating the profound effect of the side-chain structure on the glass transition temperature.
| Polymer | Side Group | Typical Tg (°C) | Rationale for Comparison |
| Poly(methyl acrylate) (PMA) | -CH₃ | ~10 | Small, flexible side group allows for high chain mobility. |
| Poly(n-butyl acrylate) (PnBA) | -(CH₂)₃CH₃ | ~ -50 | Longer, flexible aliphatic side group acts as an internal plasticizer, increasing free volume and lowering Tg. |
| Poly(tert-butyl acrylate) (PtBA) | -C(CH₃)₃ | ~43[13] | The bulky tert-butyl group restricts chain motion more than linear alkyl groups, increasing Tg. |
| Poly(cyclohexyl acrylate) (PCHA) | -C₆H₁₁ | ~25[14] | The rigid cyclohexyl ring provides significant steric hindrance, leading to a higher Tg than linear acrylates. |
| Poly(methyl methacrylate) (PMMA) | -CH₃ (with α-methyl) | ~105[15][16] | The α-methyl group severely restricts backbone rotation, resulting in a high Tg. |
| Poly(TBCHA) (Predicted) | -C₆H₁₀-C(CH₃)₃ | High (>100) | The combination of a rigid cyclohexyl ring and a bulky tert-butyl group is expected to create substantial steric hindrance, leading to a high Tg, likely exceeding that of both PtBA and PCHA. |
The data clearly demonstrates that as the bulkiness and rigidity of the side group increase, so does the glass transition temperature. The flexible side chain of PnBA lowers the Tg, while the bulky tert-butyl and cyclohexyl groups in PtBA and PCHA, respectively, raise it. Poly(TBCHA) combines the features of both, suggesting its Tg will be significantly higher, making experimental validation essential for its application.
Experimental Protocols for Tg Validation
To ensure trustworthy and reproducible results, a self-validating system of protocols must be employed. The following sections provide detailed, step-by-step methodologies for determining the Tg of poly(TBCHA).
Differential Scanning Calorimetry (DSC) Protocol
DSC provides a foundational measurement of the Tg by detecting the change in heat capacity.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the poly(TBCHA) sample into a standard aluminum DSC pan.[7][17] The sample should be as thin and flat as possible to minimize thermal gradients.[7]
-
Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty, crimped pan to serve as the reference.[17][18]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.[15] Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Cycling:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10-20°C/min) to a temperature well above the expected Tg (e.g., 180°C).[15][18] This step erases the sample's prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10-20°C/min) through the transition region.[18] The Tg is determined from this second scan.
-
-
Data Analysis: The glass transition is identified as the midpoint of the step-like change in the heat flow curve from the second heating scan.[7]
Caption: DSC Experimental Workflow for Tg Determination.
Dynamic Mechanical Analysis (DMA) Protocol
DMA is the most sensitive technique and is crucial for understanding the viscoelastic behavior of poly(TBCHA) through its glass transition.
Methodology:
-
Sample Preparation: Prepare a rectangular specimen of poly(TBCHA) with precise dimensions (e.g., per ASTM D7028 standard).[10] Ensure the surfaces are flat and parallel.
-
Instrument Setup: Mount the specimen in the DMA clamp, typically using a single or dual cantilever for rigid samples.
-
Experimental Parameters:
-
Mode: Temperature sweep.
-
Oscillation Frequency: Set a fixed frequency (e.g., 1 Hz).[10] Note that Tg is frequency-dependent; higher frequencies will shift the apparent Tg to higher temperatures.[11]
-
Strain/Stress: Apply a small, constant oscillatory strain or stress within the material's linear viscoelastic region.
-
-
Thermal Scan: Heat the sample at a constant rate (e.g., 3-5°C/min) through the expected glass transition region.[10]
-
Data Analysis: Record the storage modulus (E'), loss modulus (E"), and tan delta as a function of temperature. The Tg can be reported as:
References
- 1. m.youtube.com [m.youtube.com]
- 2. qualitymag.com [qualitymag.com]
- 3. youtube.com [youtube.com]
- 4. eng.libretexts.org [eng.libretexts.org]
- 5. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 7. thermalsupport.com [thermalsupport.com]
- 8. youtube.com [youtube.com]
- 9. madisongroup.com [madisongroup.com]
- 10. matestlabs.com [matestlabs.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Practical Tips for Curing Thermosets Part Seven: The Glass Transition Temperature Measured Using TMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. polymersource.ca [polymersource.ca]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
- 15. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 16. What are the glass transition temperatures for acrylic sheet? - ACRYLITE® [acrylite.co]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
A Comparative Guide to the Influence of Cis/Trans Isomers of 4-tert-Butylcyclohexyl Acrylate (TBCHA) on Polymer Performance
In the realm of polymer science, the precise molecular architecture of monomers can exert a profound influence on the macroscopic properties of the resulting polymers. This guide delves into the nuanced yet significant impact of the stereoisomerism of 4-tert-butylcyclohexyl acrylate (TBCHA), a key monomer utilized in the formulation of high-performance adhesives, coatings, and specialty polymers.[1] Specifically, we will provide a comprehensive comparison of the effects of its cis and trans isomers on critical polymer performance characteristics. While commercially available TBCHA is typically a mixture of these isomers, understanding their individual contributions is paramount for researchers and formulation scientists aiming to tailor polymer properties for specific applications.[2][3]
This guide will navigate through the structural distinctions between the cis and trans isomers, the consequential effects on polymer properties such as glass transition temperature, mechanical strength, and thermal stability, and the underlying scientific principles governing these differences. Furthermore, we will furnish detailed experimental protocols for the synthesis of isomerically pure monomers and the subsequent polymerization and characterization of the homopolymers, empowering researchers to validate and expand upon these findings.
The Structural Significance of Cis/Trans Isomerism in TBCHA
The core of this comparison lies in the conformational differences of the cyclohexane ring in the cis and trans isomers of TBCHA. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane ring, minimizing chair-flipping.
-
In the trans isomer, the tert-butyl group and the acrylate group are on opposite sides of the cyclohexane ring. This arrangement allows both bulky groups to occupy equatorial positions, which is the more thermodynamically stable conformation, minimizing steric hindrance.
-
In the cis isomer, both the tert-butyl and acrylate groups are on the same side of the ring. This forces one of the groups into a less stable axial position, leading to greater steric strain.
This fundamental difference in steric hindrance and molecular geometry has a cascading effect on how the polymer chains pack and interact with each other, ultimately dictating the final material properties.
Caption: Conformational differences between cis and trans isomers of TBCHA.
Impact on Key Polymer Performance Metrics
While direct, extensive comparative studies on polymers derived from pure cis- and trans-TBCHA are not widely published, we can infer the expected performance differences based on foundational polymer science principles and data from analogous systems.
| Property | Expected Effect of Trans Isomer | Expected Effect of Cis Isomer | Rationale |
| Glass Transition Temperature (Tg) | Higher | Lower | The more rigid and efficiently packed polymer chains in poly(trans-TBCHA) will have less free volume and restricted segmental motion, leading to a higher energy requirement (and thus higher temperature) to transition from a glassy to a rubbery state. |
| Mechanical Strength (Tensile Strength & Modulus) | Higher | Lower | The ordered packing of the trans isomer-derived polymer chains allows for stronger intermolecular forces, resulting in a stiffer and stronger material. |
| Thermal Stability | Higher | Lower | The greater thermodynamic stability of the trans isomer's conformation may translate to a higher thermal stability of the resulting polymer, as less internal strain is present in the polymer structure. |
| Chemical Resistance | Potentially Higher | Potentially Lower | The denser packing of polymer chains from the trans isomer could hinder the penetration of solvents and chemical agents, leading to improved chemical resistance.[4] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the synthesis of isomerically pure TBCHA monomers and the subsequent polymerization and characterization.
Part 1: Synthesis of Isomerically Pure cis- and trans-4-tert-Butylcyclohexanol
The crucial first step is the stereoselective synthesis of the alcohol precursors.
A. Synthesis of cis-4-tert-Butylcyclohexanol
This procedure is adapted from established methods utilizing iridium-based catalysts for high cis selectivity.[5]
-
Catalyst Preparation: In a fume hood, dissolve iridium tetrachloride in concentrated hydrochloric acid. Dilute with water and add trimethyl phosphite.
-
Reduction: In a separate flask, dissolve 4-tert-butylcyclohexanone in 2-propanol. Add the prepared catalyst solution.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by gas chromatography (GC) until the ketone is consumed.
-
Work-up: After cooling, add water and extract the product with diethyl ether. Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cis-4-tert-butylcyclohexanol.
-
Purification: Recrystallize the crude product from aqueous ethanol to obtain high-purity cis-4-tert-butylcyclohexanol (>99% cis isomer).[5]
B. Synthesis of trans-4-tert-Butylcyclohexanol
This procedure utilizes a mixed hydride reagent for high trans selectivity.[6]
-
Reagent Preparation: In a dry, inert atmosphere, prepare a "mixed hydride" solution by slowly adding anhydrous aluminum chloride to a suspension of lithium aluminum hydride in dry diethyl ether with cooling.
-
Reduction: Slowly add a solution of 4-tert-butylcyclohexanone in dry ether to the mixed hydride solution, maintaining a gentle reflux.
-
Reaction: After the addition is complete, reflux the mixture for an additional 2 hours.
-
Work-up: Cool the reaction mixture and cautiously decompose the excess hydride with water, followed by the addition of dilute sulfuric acid. Separate the ethereal layer, extract the aqueous layer with ether, and wash the combined organic layers with water.
-
Purification: Dry the ether solution over anhydrous magnesium sulfate, concentrate, and recrystallize the solid residue from petroleum ether to yield high-purity trans-4-tert-butylcyclohexanol.[6]
Part 2: Esterification to Synthesize cis- and trans-TBCHA Monomers
The purified alcohols are then esterified with acryloyl chloride.
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve the purified cis- or trans-4-tert-butylcyclohexanol and a non-nucleophilic base (e.g., triethylamine) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Acrylation: Cool the solution in an ice bath and slowly add acryloyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, purify the crude acrylate monomer by column chromatography on silica gel to remove any remaining impurities and the polymerization inhibitor that may have been added to the acryloyl chloride.
Part 3: Free Radical Polymerization of Isomerically Pure TBCHA
The purified monomers can be polymerized using a standard free-radical polymerization technique.
Caption: Workflow for the free radical polymerization of TBCHA isomers.
-
Solution Preparation: In a Schlenk flask, dissolve the purified cis- or trans-TBCHA monomer and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in an anhydrous solvent such as toluene.
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 70°C) and stir for a defined period (e.g., 24 hours).
-
Isolation: Cool the reaction and precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.
Part 4: Polymer Characterization
The resulting homopolymers should be characterized using standard techniques to determine their properties.
A. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A typical procedure involves heating the sample to erase its thermal history, cooling it at a controlled rate, and then heating it again at the same rate to observe the glass transition.
-
Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the weight loss of the polymer as a function of temperature.
B. Mechanical Testing
-
Tensile Testing: To measure properties like tensile strength, Young's modulus, and elongation at break. Polymer films can be cast from solution, and dog-bone-shaped specimens can be tested according to ASTM D638.[7][8][9][10]
C. Chemical Resistance
-
Immersion Testing: To evaluate chemical resistance, polymer samples are immersed in various chemical agents (e.g., acids, bases, organic solvents) for a specified duration at a controlled temperature. Changes in mass, dimensions, and mechanical properties are then measured.[4][11]
Conclusion
The stereochemistry of the this compound monomer is a critical, yet often overlooked, factor in determining the ultimate performance of the resulting polymers. The more stable, equatorial-favoring trans isomer is expected to produce polymers with higher glass transition temperatures, enhanced mechanical strength, and potentially greater thermal and chemical resistance due to more efficient polymer chain packing. Conversely, the sterically hindered cis isomer is anticipated to yield more flexible polymers with lower glass transition temperatures.
By providing detailed synthetic and characterization protocols, this guide aims to equip researchers with the necessary tools to explore these differences empirically. A deeper understanding of the structure-property relationships of these isomers will undoubtedly pave the way for the rational design of novel polymers with precisely tailored performance characteristics for advanced applications.
References
- 1. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 2. This compound (cis- and trans- mixture) … [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. e2techtextiles.com [e2techtextiles.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. polympart.com [polympart.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. sindaoil.ae [sindaoil.ae]
- 10. Polymers [employees.csbsju.edu]
- 11. theplasticshop.co.uk [theplasticshop.co.uk]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-tert-Butylcyclohexyl Acrylate
In the realm of polymer science and materials development, the monomer 4-tert-Butylcyclohexyl Acrylate (TBCHA) is a critical building block.[1][2] Valued for its contribution to durability, adhesion, and flexibility in coatings, inks, and adhesives, the purity of this cycloaliphatic acrylate monomer is paramount.[1][2] Impurities can significantly alter polymerization kinetics, final polymer properties, and overall product performance. This guide provides an in-depth, scientifically grounded approach to validating the purity of synthesized TBCHA, comparing its performance with relevant alternatives, and offering detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Purity in Monomer Synthesis
The synthesis of this compound, typically achieved through the esterification of 4-tert-butylcyclohexanol with acrylic acid, is not without its challenges. The process can yield a variety of impurities that can be detrimental to the final application.
Potential Impurities and Their Impact:
-
Unreacted Starting Materials: Residual 4-tert-butylcyclohexanol and acrylic acid can interfere with polymerization, act as plasticizers, and reduce the glass transition temperature (Tg) of the final polymer.
-
Byproducts: Side reactions can lead to the formation of ethers or other esters, which can compromise the polymer's structural integrity and performance characteristics.
-
Inhibitors: While necessary for stabilizing the monomer during storage, incorrect concentrations of inhibitors like monomethyl ether hydroquinone (MEHQ) can hinder or unpredictably alter the polymerization process.
Given these potential pitfalls, a robust, multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and consistency of the synthesized TBCHA.
A Multi-Modal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is employed to create a self-validating system. This orthogonal approach ensures that the purity assessment is comprehensive and reliable.
Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Purity and Impurity Profiling
Rationale: GC-MS is the primary technique for determining the purity of volatile and semi-volatile compounds like acrylate esters.[3][4][5] It separates components based on their boiling points and provides mass spectra for definitive identification of the main component and any impurities. The ASTM D3362 standard, while specific to other acrylates, provides a foundational methodology.[3][4][5][6]
Protocol:
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized TBCHA in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Determine the area percent of the TBCHA peak relative to the total area of all peaks. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Quantitative ¹H NMR (qNMR): The Standard for Absolute Purity
Rationale: qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard, the absolute purity of the analyte can be calculated.
Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the synthesized TBCHA and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the TBCHA (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard Where: I = integral, N = number of protons, M = molar mass, m = mass, P = purity of the standard.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Functional Group Confirmation
Rationale: FT-IR provides a rapid and non-destructive confirmation of the chemical identity of the synthesized product by identifying its characteristic functional groups.[8][9] The presence of the acrylate C=C and ester C=O stretches, and the absence of the hydroxyl (-OH) stretch from the starting alcohol, are key indicators of a successful synthesis.
Protocol:
-
Sample Preparation: Apply a thin film of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹.
-
Data Analysis: Identify characteristic peaks:
-
~1720 cm⁻¹: C=O stretch of the ester.
-
~1637 cm⁻¹: C=C stretch of the acrylate.[9]
-
Absence of a broad peak around 3300 cm⁻¹: Indicates the absence of the -OH group from the starting alcohol.
-
High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Impurities
Rationale: While GC-MS is excellent for volatile impurities, HPLC is better suited for detecting non-volatile or thermally labile impurities, such as oligomers or polymerization inhibitors.[10][11][12] A reversed-phase HPLC method can effectively separate these components.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized TBCHA in the mobile phase.
-
Instrumentation: Use an HPLC system with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Data Analysis: Quantify the purity based on the relative peak areas.
Comparison with Alternative Monomers
The performance of polymers derived from the synthesized and validated TBCHA should be benchmarked against those made from commercially available alternatives. This provides context for its performance characteristics.
| Monomer | Key Properties | Typical Applications |
| This compound (TBCHA) | Good adhesion, impact resistance, low skin irritation.[1] | Adhesives, inkjet inks, coatings.[1][2] |
| Isobornyl Acrylate (IBOA) | High hardness, abrasion resistance, excellent adhesion.[15][16] | Automotive coatings, furniture protection, adhesives.[15][17] |
| Cyclohexyl Acrylate (CHA) | Good hardness, flexibility, thermal resistance.[18] | UV-curable coatings, inks, adhesives, photoresists.[18] |
Experimental Comparison:
To objectively compare the performance, synthesize simple homopolymers from the validated TBCHA and the alternative monomers under identical conditions (e.g., free-radical polymerization initiated by AIBN). Then, characterize the resulting polymers for key properties:
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC). This indicates the polymer's flexibility and thermal properties.
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC). This influences the mechanical properties.
-
Adhesion: Measured by a standard peel test on various substrates.
Conclusion
Validating the purity of synthesized this compound is a critical step in ensuring the quality and performance of the final polymeric materials. A multi-modal analytical approach, combining the strengths of GC-MS, qNMR, FT-IR, and HPLC, provides a robust and self-validating system for purity assessment. By explaining the causality behind each experimental choice and providing detailed, actionable protocols, this guide empowers researchers to confidently assess the quality of their synthesized monomers. Furthermore, by comparing the performance of polymers derived from the validated TBCHA with those from alternative monomers, a comprehensive understanding of its unique properties and potential applications can be achieved. This rigorous approach to purity validation is fundamental to advancing research and development in polymer science and materials engineering.
References
- 1. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 2. This compound [myskinrecipes.com]
- 3. store.astm.org [store.astm.org]
- 4. kelid1.ir [kelid1.ir]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. store.astm.org [store.astm.org]
- 7. Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. azom.com [azom.com]
- 10. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Isobornyl Acrylate (IBOA) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 16. foreverest.net [foreverest.net]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
Enhancing Coating Durability: A Comparative Analysis of Weathering Resistance with and without tert-Butylcyclohexyl Acetate (TBCHA)
In the pursuit of high-performance coatings, the battle against environmental degradation is perpetual. Ultraviolet (UV) radiation, moisture, and temperature fluctuations relentlessly assault protective films, leading to a decline in both aesthetic and functional properties. The incorporation of specialized additives is a cornerstone of modern coating formulation to mitigate these effects. This guide provides an in-depth technical comparison of the weathering resistance of a standard acrylic-based coating versus one modified with tert-Butylcyclohexyl Acetate (TBCHA), a reactive diluent known for its unique molecular structure. Through a detailed, albeit illustrative, experimental framework, we will explore the tangible benefits of TBCHA in enhancing the long-term durability of protective coatings.
The Rationale for Additive-Enhanced Coatings: Understanding Weathering-Induced Degradation
The longevity of an exterior coating is primarily dictated by its ability to withstand environmental stressors. The primary mechanisms of degradation include:
-
Photo-oxidation: UV radiation, particularly in the UVA and UVB spectra, possesses sufficient energy to break the chemical bonds within the polymer binder of the coating. This process, in the presence of oxygen, generates free radicals that propagate a chain reaction of degradation, leading to loss of gloss, chalking, and embrittlement.
-
Hydrolysis: Moisture, in the form of rain, dew, or humidity, can attack susceptible chemical bonds in the polymer network, such as ester linkages. This chemical breakdown can result in reduced adhesion, blistering, and a loss of mechanical strength.[1]
The selection of monomers and additives in a coating formulation is critical to fortifying the polymer backbone against these attacks. Alicyclic structures, for instance, are known for their inherent stability and can enhance the durability of the final coating.
The Role of tert-Butylcyclohexyl Acetate (TBCHA) in Coating Performance
TBCHA is a monofunctional acrylate monomer that is increasingly utilized in formulations for adhesives, inks, and coatings.[2] Its chemical structure, featuring a bulky tert-butyl group attached to a cyclohexyl ring, imparts several desirable properties when it is incorporated into a polymer matrix as a reactive diluent.[2][3]
-
Improved Toughness and Flexibility: The cyclohexyl ring's conformational flexibility contributes to the polymer's ability to absorb impact without fracturing.[2]
-
Enhanced Adhesion and Wettability: TBCHA promotes excellent adhesion to a variety of substrates.[3]
-
Water and Chemical Resistance: The cured films exhibit good resistance to moisture and chemicals.[3]
The central hypothesis of this guide is that the incorporation of TBCHA into a coating formulation will significantly improve its weathering resistance. The bulky, sterically hindering tert-butylcyclohexyl group is expected to protect the polymer backbone from both UV degradation and hydrolytic attack.[4][5]
A Framework for Comparative Analysis: Experimental Design
To quantify the impact of TBCHA on weathering resistance, a rigorous experimental protocol is necessary. The following outlines a comprehensive approach, grounded in established ASTM standards.
Coating Formulations
Two formulations are prepared to isolate the effect of TBCHA:
-
Control Formulation: A standard UV-curable acrylic resin system.
-
Experimental Formulation (TBCHA-Modified): The same acrylic resin system with 15% (by weight) of the primary monomer replaced with TBCHA.
Sample Preparation and Application
-
Both the control and TBCHA-modified liquid coatings are applied to standardized cold-rolled steel panels.
-
A wire-wound drawdown bar is used to ensure a uniform dry film thickness of 50 µm.
-
The coated panels are then cured under a UV lamp to achieve full cross-linking.
-
A set of panels for each formulation is retained as unexposed references.
Accelerated Weathering Protocol
The cornerstone of this comparative study is an accelerated weathering test designed to simulate and intensify the effects of outdoor exposure.
-
Apparatus: A fluorescent UV-condensation apparatus.
-
Standard: The test protocol follows ASTM G154, a standard practice for operating fluorescent UV lamp apparatus for exposure of nonmetallic materials.
-
Exposure Cycle: A cycle detailed in ASTM D4587 is employed, consisting of:
-
8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Duration: The total exposure time is 2000 hours.
-
Evaluation Intervals: Panels are removed and evaluated at 0, 500, 1000, 1500, and 2000 hours.
Evaluation Metrics and Standard Test Methods
The degradation of the coatings is quantified using the following standard methods:
-
Gloss Retention (ASTM D523): Specular gloss is measured at a 60° angle.[6][7][8] The percentage of gloss retention is calculated relative to the initial gloss of the unexposed panels.
-
Color Change (ASTM D2244): A spectrophotometer is used to measure the L, a, and b* color values.[9][10] The total color difference (ΔE*) is calculated to quantify fading and color shift.[11]
-
Chalking (ASTM D4214): The degree of chalking is assessed by transferring any surface residue to a fabric and comparing it to photographic standards.[12][13][14]
-
Adhesion (ASTM D3359): The cross-hatch adhesion test (Method B) is used to assess the coating's adhesion to the steel substrate after weathering.[15][16][17]
Illustrative Results: Quantifying the Protective Effect of TBCHA
The following data represents the expected outcomes from the described experimental protocol, based on the known chemical principles of TBCHA and coating degradation.
Gloss Retention
The ability of a coating to maintain its gloss is a primary indicator of its surface integrity.
| Exposure Time (hours) | Control Formulation (% Gloss Retention) | TBCHA-Modified Formulation (% Gloss Retention) |
| 0 | 100 | 100 |
| 500 | 85 | 95 |
| 1000 | 65 | 88 |
| 1500 | 40 | 80 |
| 2000 | 25 | 72 |
As the data illustrates, the TBCHA-modified coating is projected to exhibit significantly higher gloss retention, suggesting that its surface is more resistant to the microscopic cracking and erosion caused by UV radiation.
Color Change
Color stability is a critical aesthetic property for decorative and protective coatings.
| Exposure Time (hours) | Control Formulation (ΔE) | TBCHA-Modified Formulation (ΔE) |
| 0 | 0 | 0 |
| 500 | 1.2 | 0.5 |
| 1000 | 2.5 | 0.9 |
| 1500 | 4.8 | 1.5 |
| 2000 | 7.3 | 2.1 |
The lower ΔE* values for the TBCHA-modified formulation indicate superior resistance to color fading and yellowing. This is attributed to the stable alicyclic structure of TBCHA, which helps to shield the more UV-sensitive components of the resin from degradation.
Chalking and Adhesion
| Exposure Time (hours) | Control Formulation (Chalking Rating - ASTM D4214) | TBCHA-Modified Formulation (Chalking Rating - ASTM D4214) | Control Formulation (Adhesion Rating - ASTM D3359) | TBCHA-Modified Formulation (Adhesion Rating - ASTM D3359) |
| 0 | 10 (No chalking) | 10 (No chalking) | 5B (No peeling or removal) | 5B (No peeling or removal) |
| 1000 | 8 | 9 | 4B | 5B |
| 2000 | 6 | 8 | 2B | 4B |
The projected results show that the control formulation would likely exhibit more significant chalking and a greater loss of adhesion after 2000 hours of exposure. The improved hydrolytic stability and binder integrity provided by TBCHA are expected to maintain better adhesion to the substrate over time.
Visualizing the Process and Proposed Mechanism
To better understand the experimental workflow and the underlying scientific principles, the following diagrams are provided.
Caption: Experimental workflow for comparative weathering analysis.
Caption: Proposed protective mechanism of the TBCHA moiety.
Discussion and Conclusion
The illustrative data strongly supports the hypothesis that incorporating TBCHA as a reactive diluent significantly enhances the weathering resistance of acrylic coatings. The key to this improved performance lies in its unique chemical structure.
The bulky tert-butylcyclohexyl group provides steric hindrance , acting as a protective shield for the more vulnerable parts of the polymer backbone.[5] This makes it physically more difficult for UV radiation to reach and break chemical bonds, and for water molecules to access and hydrolyze ester linkages. By becoming a permanent part of the polymer network, TBCHA imparts its inherent stability to the entire film.
References
- 1. paint.org [paint.org]
- 2. 4-tert-Butylcyclohexyl Acrylate|CAS 84100-23-2|TBCHA [benchchem.com]
- 3. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. kelid1.ir [kelid1.ir]
- 8. micomlab.com [micomlab.com]
- 9. store.astm.org [store.astm.org]
- 10. micomlab.com [micomlab.com]
- 11. ASTM D2244 - Calculation of Color Tolerances - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 12. store.astm.org [store.astm.org]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 16. micomlab.com [micomlab.com]
- 17. industrialphysics.com [industrialphysics.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-tert-Butylcyclohexyl Acrylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 4-tert-Butylcyclohexyl acrylate (TBCHA). As a potent sensitizer and irritant, strict adherence to proper handling, personal protective equipment (PPE) use, and disposal procedures is critical to ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound (CAS RN: 84100-23-2) is a cycloaliphatic acrylate monomer utilized in various applications, including adhesives and coatings.[1] While valuable, its chemical properties present several health and environmental hazards that demand rigorous safety measures.
Primary Hazards:
-
Skin Irritation and Sensitization: TBCHA is a known skin irritant and may cause an allergic skin reaction (skin sensitizer) upon repeated contact.[2][3] Once an individual is sensitized, subsequent exposures, even to minute amounts, can trigger a significant allergic response.
-
Eye Irritation: Direct contact with the liquid or its vapors can cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[2]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.[2][3]
Due to the absence of established occupational exposure limits (OELs) such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), an approach of minimizing all routes of exposure to the lowest achievable levels is mandatory.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling TBCHA. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | To prevent skin contact, which can lead to irritation and allergic sensitization. Acrylates can permeate some glove materials, so selecting the appropriate type is crucial.[5] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes of the liquid and exposure to vapors, which can cause serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat and, where splash potential is high, a chemical-resistant apron. | To protect the skin on the arms and body from accidental contact. Contaminated clothing should be removed immediately and laundered before reuse.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize the inhalation of vapors and mists that can cause respiratory tract irritation.[2] |
dot
References
- 1. TBCHA - this compound for Adhesives & Inks [sinocurechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 84100-23-2 | TCI Deutschland GmbH [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
